molecular formula C13H14N2O4 B1469451 Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate CAS No. 1311569-08-0

Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate

Cat. No.: B1469451
CAS No.: 1311569-08-0
M. Wt: 262.26 g/mol
InChI Key: FYIUVILNUXZUPQ-UHFFFAOYSA-N
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Description

Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUVILNUXZUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for indole have made it a focal point in drug discovery, with applications ranging from kinase inhibitors in oncology to treatments for neurological disorders.[3][4] This guide provides a comprehensive, technically-grounded exploration of a plausible synthetic pathway for this compound, a highly functionalized derivative poised for further chemical elaboration. Designed for researchers and drug development professionals, this document elucidates the strategic considerations behind the synthetic design, details robust experimental protocols, and offers insights into the underlying reaction mechanisms.

Strategic Imperatives: A Retrosynthetic Analysis

The synthesis of a polysubstituted heterocyclic system like this compound requires a carefully considered strategy. The most logical approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core, a strategy known as heteroannulation. This method offers superior control over regiochemistry compared to the post-functionalization of a parent 7-azaindole ring, which often suffers from issues of selectivity and harsh reaction conditions.

Our primary retrosynthetic disconnection breaks the C2-C3 and the N1-C7a bonds of the pyrrole ring. This leads back to a key intermediate: a 2-amino-3-alkynylpyridine derivative. This intermediate can, in turn, be derived from a di-functionalized pyridine, such as 2-amino-3-halopyridine, via a Sonogashira cross-coupling reaction. This overall strategy is outlined in the diagram below.

G Target This compound Intermediate1 Key Intermediate: 2-Amino-3-alkynylpyridine derivative Target->Intermediate1 Pyrrole Ring Cyclization Precursor1 Starting Material 1: Substituted 2-Amino-3-halopyridine Intermediate1->Precursor1 Sonogashira Coupling Precursor2 Starting Material 2: Terminal Alkyne (e.g., Ethyl propiolate) Intermediate1->Precursor2 Sonogashira Coupling

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis Pathway: From Pyridine to Pyrrolopyridine

This section details a robust, multi-step synthesis designed to produce the target compound with high fidelity. The pathway leverages well-established, high-yielding transformations, ensuring reproducibility.

Step 1: Synthesis of the Key Pyridine Precursor (Diethyl 3-amino-6-chloropyridine-2,5-dicarboxylate)

The journey begins with the synthesis of a suitably substituted pyridine ring. A plausible route starts from commercially available diethyl 2,6-pyridinedicarboxylate.

  • Nitration: The pyridine ring is first activated towards nucleophilic substitution via N-oxidation, followed by regioselective nitration at the 3-position.

  • Chlorination: The N-oxide is then removed, and a chlorination reaction (e.g., using POCl₃) introduces the chloro-substituent at the 6-position.

  • Reduction: The nitro group is selectively reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the pivotal precursor, Diethyl 3-amino-6-chloropyridine-2,5-dicarboxylate .

Step 2: Sonogashira Coupling to Introduce the Alkyne

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons. Here, it is used to couple the chloro-pyridine precursor with a terminal alkyne.

  • Rationale for Reagent Choice:

    • Catalyst: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, is standard. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

    • Co-catalyst: Copper(I) iodide (CuI) is essential for the activation of the alkyne.

    • Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction and to deprotonate the terminal alkyne.

    • Alkyne: Ethyl propiolate is chosen as the alkyne partner to directly install the required ethyl ester functionality at what will become the 2-position of the pyrrole ring.

This reaction yields Diethyl 3-amino-6-((3-ethoxy-3-oxoprop-1-yn-1-yl)pyridine-2,5-dicarboxylate .

Step 3: Base-Mediated Intramolecular Cyclization

The final step is the annulation of the pyrrole ring. The presence of the amino group and the adjacent alkyne sets the stage for an intramolecular cyclization.

  • Mechanism: A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the aniline-like nitrogen. The resulting anion then attacks the proximal carbon of the alkyne in a 5-exo-dig cyclization, a favored pathway according to Baldwin's rules. A subsequent protonation event during aqueous workup yields the aromatic 1H-pyrrolo[2,3-b]pyridine core. This reaction is typically driven to completion by heating.

The successful execution of this step yields the final target compound, This compound .

G cluster_0 Synthesis Workflow Start Diethyl 3-amino-6- chloropyridine-2,5-dicarboxylate Step1 Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA, Ethyl propiolate) Start->Step1 Intermediate Diethyl 3-amino-6-((3-ethoxy-3- oxoprop-1-yn-1-yl)pyridine-2,5-dicarboxylate Step1->Intermediate Step2 Intramolecular Cyclization (NaH or t-BuOK, THF, Heat) Intermediate->Step2 End Diethyl 1H-pyrrolo[2,3-b]pyridine -2,6-dicarboxylate Step2->End

Caption: The proposed synthetic workflow.

Detailed Experimental Protocol

The following protocol is a self-validating system, incorporating in-process checks and a robust purification strategy.

Protocol: Synthesis of this compound via Sonogashira Coupling and Cyclization

Materials:

  • Diethyl 3-amino-6-chloropyridine-2,5-dicarboxylate (1.0 eq)

  • Ethyl propiolate (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide [CuI] (0.10 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Sonogashira Coupling

  • To a dry, argon-flushed, three-neck flask equipped with a condenser and magnetic stirrer, add Diethyl 3-amino-6-chloropyridine-2,5-dicarboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous THF via syringe, followed by triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add ethyl propiolate (1.2 eq) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60°C and monitor by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc mobile phase. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure. The crude product, the alkynylpyridine intermediate, can be used directly in the next step or purified by flash chromatography if necessary.

Part B: Intramolecular Cyclization

  • Dissolve the crude alkynylpyridine intermediate from Part A in anhydrous THF in a dry, argon-flushed flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and warm the reaction to room temperature. Then, heat the mixture to reflux (approx. 66°C).

  • Monitor the reaction by TLC (1:1 Hexanes:EtOAc). The cyclization is typically complete within 2-3 hours.

  • Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part C: Purification

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in hexanes.

  • Combine the fractions containing the pure product (visualized by UV light and/or potassium permanganate stain).

  • Evaporate the solvent to yield this compound as a solid.

Characterization Data and Validation

Thorough characterization is essential to confirm the structure and purity of the final compound. The following table summarizes the expected analytical data.

Analysis Expected Results
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~9.5 (br s, 1H, NH), 8.3-8.5 (m, 2H, Ar-H), 7.4 (s, 1H, Ar-H), 4.4-4.6 (m, 4H, 2x -OCH₂CH₃), 1.4-1.6 (m, 6H, 2x -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~165, 163 (C=O esters), ~150-120 (Aromatic C), ~100 (Pyrrole C3), ~62, 61 (-OCH₂), ~14.5, 14.3 (-CH₃)
Mass Spec (ESI+)m/z calculated for C₁₃H₁₄N₂O₄ [M+H]⁺, found to be within ± 5 ppm.
FTIR (KBr, cm⁻¹)ν ~3300 (N-H stretch), ~1720-1700 (C=O ester stretch), ~1600, 1580 (C=C aromatic stretch)
Melting Point To be determined experimentally

Conclusion and Future Outlook

This guide presents a logical and robust synthetic pathway for this compound, a valuable building block for drug discovery and materials science. The described route, centered around a Sonogashira coupling followed by a base-mediated cyclization, is built upon reliable and well-understood chemical transformations. The dicarboxylate handles on the final molecule provide versatile points for further derivatization, such as amide bond formation or reduction to diols, opening avenues for the creation of diverse chemical libraries.[3] Future work could focus on optimizing reaction conditions to be amenable to large-scale synthesis and exploring alternative cyclization catalysts to potentially lower reaction temperatures and improve yields.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. Available at: [Link]

  • 1H-pyrrolo[2,3-b]pyridines.Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • diethyl pyridine-2,6-dicarboxylate. ChemBK. Available at: [Link]

  • The preparation method of pyridine-2,3-diethyl dicarboxylate.Google Patents.
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  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring. ResearchGate. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

  • Diethyl dipicolinate. PubChem - NIH. Available at: [Link]

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  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]

  • 7-Azaindole Derivatives: Exploring Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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An In-Depth Technical Guide to Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the presence of a nitrogen atom in the six-membered ring imparts unique physicochemical properties. This scaffold is a cornerstone in the development of a wide array of therapeutic agents, most notably as kinase inhibitors in oncology.[1] Derivatives of 7-azaindole have been successfully developed into approved drugs for treating various cancers.[2] The strategic placement of functional groups on the 7-azaindole core allows for fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate is a key intermediate, providing two reactive ester functionalities that serve as versatile handles for the synthesis of more complex and potent drug candidates.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1311569-08-0

  • Molecular Formula: C₁₃H₁₄N₂O₄

  • Molecular Weight: 262.26 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValue
Molecular Weight 262.26 g/mol
Molecular Formula C₁₃H₁₄N₂O₄
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane

Synthesis and Mechanistic Insights

A potential synthetic approach could be the condensation of a suitably substituted aminopyridine with a dialkyl acetylenedicarboxylate, followed by cyclization. Another feasible route could involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Proposed Synthetic Workflow:

Synthesis_Workflow A Substituted Aminopyridine C Condensation A->C B Diethyl Oxalacetate B->C D Cyclization C->D Heat or Acid/Base Catalysis E This compound D->E Aromatization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

This hypothetical protocol is based on general procedures for similar heterocyclic syntheses. Researchers should optimize these conditions.

  • Step 1: Condensation. To a solution of a suitable aminopyridine precursor in a high-boiling point solvent such as diphenyl ether, add diethyl oxalacetate dropwise at an elevated temperature (e.g., 120-140 °C). The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. The rationale behind using a high-boiling point solvent is to provide the necessary activation energy for the condensation and subsequent cyclization reactions.

  • Step 2: Cyclization and Aromatization. After the initial condensation, the temperature is typically raised (e.g., to 200-250 °C) to facilitate the intramolecular cyclization and subsequent aromatization to form the 1H-pyrrolo[2,3-b]pyridine ring system. This step often involves the elimination of water and/or other small molecules.

  • Step 3: Work-up and Purification. Upon cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Analytical Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyrrolopyridine core, a singlet for the N-H proton of the pyrrole ring, and characteristic quartet and triplet signals for the two ethyl ester groups.
¹³C NMR Resonances for the carbon atoms of the heterocyclic core and the ester carbonyl and ethyl groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (262.26 g/mol ).
IR Spec. Characteristic absorption bands for the N-H stretching of the pyrrole, C=O stretching of the ester groups, and C-N and C-O stretching vibrations.

Applications in Drug Discovery and Development

The diester functionalities at the 2- and 6-positions of the 1H-pyrrolo[2,3-b]pyridine core make this compound a highly valuable and versatile intermediate in the synthesis of more complex molecules for drug discovery. These ester groups can be readily transformed into a variety of other functional groups, allowing for the exploration of a wide chemical space.

Key Synthetic Transformations and Their Rationale:

  • Hydrolysis to Dicarboxylic Acid: The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid. This transformation is crucial as it allows for the subsequent formation of amides by coupling with various amines. Amide bonds are prevalent in many drug molecules and can participate in key hydrogen bonding interactions with biological targets.

  • Amide Formation: The dicarboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of diamides. This allows for the introduction of various substituents to probe the structure-activity relationship (SAR) and optimize the compound's potency and selectivity.

  • Reduction to Diol: The esters can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride. The resulting diol can serve as a precursor for further functionalization, such as etherification or oxidation to aldehydes.

Potential Therapeutic Targets:

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant activity against a range of therapeutic targets, including:

  • Kinases: As previously mentioned, this scaffold is a well-established kinase hinge-binder.[1] By elaborating on the diethyl dicarboxylate intermediate, novel and selective inhibitors of various kinases implicated in cancer and other diseases can be developed.

  • Other Enzymes and Receptors: The versatility of the 7-azaindole core suggests that its derivatives could also be designed to target other enzymes or G-protein coupled receptors.

Illustrative Signaling Pathway Involvement (Kinase Inhibition):

Many signaling pathways that are crucial for cell growth, proliferation, and survival are regulated by kinases. In many cancers, these pathways are constitutively active due to mutations in the kinase domain. 7-Azaindole-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylation Cascade ERK ERK Signaling_Proteins->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound Derivative Inhibitor->Signaling_Proteins Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by a 7-azaindole derivative.

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its 7-azaindole core provides a proven scaffold for interacting with key biological targets, while the two ester functionalities offer versatile points for chemical modification. This technical guide provides a comprehensive overview of its identification, a plausible synthetic strategy, and its potential applications in drug discovery. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in developing next-generation medicines.

References

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20857-20866.
  • Hasegawa, M., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1985.
  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 918-920.
  • Bolla, M. L., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1333-1338.
  • Google Patents. (2008).
  • Al-dujaili, A. H. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Online Journal of Case Studies, 10(4).
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 34-52.
  • Sharma, P., & Kumar, V. (2022).
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An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a predicted spectral analysis, and a detailed experimental protocol for acquiring high-quality data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from related heterocyclic systems.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to indole allows it to mimic this crucial biological building block, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, derivatives of this scaffold are investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-cancer agents.[2][3][4] this compound serves as a key intermediate in the synthesis of more complex derivatives, making the unambiguous confirmation of its structure paramount.[5][6] ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.[7]

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule provides a unique fingerprint based on the chemical environment of each proton. The key parameters obtained from a ¹H NMR spectrum are the chemical shift (δ), multiplicity (splitting pattern), and integral (number of protons).[7] A thorough understanding of the electronic effects within this compound is essential for predicting its ¹H NMR spectrum.

The structure of this compound can be divided into two key regions for spectral analysis: the aromatic core and the diethyl ester substituents.

The Aromatic Protons of the 1H-pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine core possesses a unique electronic landscape. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. This electronic dichotomy significantly influences the chemical shifts of the aromatic protons.[8][9][10][11]

  • H-3: This proton is situated on the electron-rich pyrrole ring. However, it is positioned beta to the nitrogen atom and adjacent to a strongly electron-withdrawing diethyl carboxylate group at the 2-position. This will result in a significant downfield shift.

  • H-4 and H-5: These protons are on the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the protons on this ring compared to benzene.[11] The H-4 and H-5 protons will exhibit characteristic coupling to each other.

The Protons of the Diethyl Ester Substituents

The two diethyl ester groups at positions 2 and 6 will each give rise to two distinct signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to an oxygen atom, which is strongly electronegative, causing a downfield shift. They are also coupled to the three protons of the adjacent methyl group, resulting in a quartet splitting pattern.

  • Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen atom and will therefore appear more upfield. They are coupled to the two protons of the adjacent methylene group, leading to a triplet splitting pattern.

Predicted ¹H NMR Spectrum

Based on the theoretical analysis and data from related compounds, the predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (H-1)9.0 - 11.0Broad Singlet-1H
H-48.2 - 8.5Doublet~8.01H
H-57.8 - 8.1Doublet~8.01H
H-37.3 - 7.6Singlet-1H
-OCH₂CH₃ (pos. 6)4.4 - 4.6Quartet~7.12H
-OCH₂CH₃ (pos. 2)4.3 - 4.5Quartet~7.12H
-OCH₂CH₃ (pos. 6)1.4 - 1.6Triplet~7.13H
-OCH₂CH₃ (pos. 2)1.3 - 1.5Triplet~7.13H

Justification for Predictions:

  • The broad singlet for the NH proton at a downfield chemical shift is characteristic of pyrrole-like NH protons and is influenced by hydrogen bonding and solvent effects.[12]

  • The chemical shifts for H-4 and H-5 are predicted based on the values for diethyl 2,6-pyridinedicarboxylate, with adjustments for the fused pyrrole ring.[13][14] Their coupling will result in two distinct doublets.

  • The H-3 proton is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating pyrrole nitrogen and the electron-withdrawing ester group.

  • The diethyl ester protons will appear as two sets of quartets and triplets. The slight difference in their chemical environments at positions 2 and 6 may lead to overlapping or closely spaced signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though this will shift the positions of exchangeable protons like the NH.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.[7]

II. NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualizations

Molecular Structure with Proton Assignments

Caption: Molecular structure of this compound with key protons labeled.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune Tune and Shim Spectrometer transfer->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks reference->integrate analysis Spectral Analysis and Interpretation integrate->analysis

Caption: Workflow for the acquisition and processing of a ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this important synthetic intermediate. The detailed analysis of chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy and data from related heterocyclic systems, serves as a valuable resource for scientists in the field of medicinal chemistry and drug development.

References

  • Abraham, R. J., & Reis, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry - ACS Publications.
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  • On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Comounds. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
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  • 1H-Pyrrolo[2,3-b]pyridine | 271-63-6. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC - PubMed Central.
  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (n.d.).
  • Proton NMR signals and rings. (2014). Chemistry Stack Exchange.
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Structural Elucidation of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate: A Comprehensive Guide to 13C NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic scaffolds like Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate, which serve as privileged structures in medicinal chemistry, an unambiguous structural assignment is non-negotiable.[1][2][3] Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides one of the most definitive and high-resolution insights into the carbon framework of a molecule.[4][5]

The Subject Molecule: this compound

The target of our investigation is a member of the pyrrolopyridine family, also known as azaindoles.[6] This core is a fusion of a pyrrole and a pyridine ring, creating a bicyclic heteroaromatic system of significant interest in pharmacology. The molecule is further functionalized with two diethyl carboxylate groups at positions 2 and 6, which profoundly influence its electronic environment and, consequently, its 13C NMR spectrum.

To facilitate a clear discussion, the carbon atoms of the molecule are systematically numbered as shown below.

Caption: Numbering scheme for this compound.

Based on this structure, we anticipate a total of 11 distinct signals in the proton-decoupled 13C NMR spectrum, as there are no elements of symmetry that would render any carbon atoms chemically equivalent.[7][8]

The Causality Behind the Experimental Protocol

Achieving a high-quality, interpretable 13C NMR spectrum is not a matter of chance; it is the result of deliberate experimental choices. Each step is designed to maximize signal quality and minimize artifacts.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solubilization Dissolve 15-25 mg in 0.6 mL CDCl3 Reference Add TMS (0 ppm) Reference Solubilization->Reference Transfer Transfer to 5mm NMR Tube Reference->Transfer Locking Lock on Deuterium Signal (CDCl3) Transfer->Locking Shimming Optimize Magnetic Field Homogeneity Locking->Shimming Acquire Run Proton-Decoupled 13C Experiment Shimming->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Referencing Reference Spectrum to TMS (0 ppm) Baseline->Referencing Analysis Spectral Analysis & Assignment Referencing->Analysis

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl3) is the solvent of choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm. Alternatively, DMSO-d6 can be used if solubility is an issue, with a characteristic solvent peak at ~39.52 ppm.[9] The use of a deuterated solvent is critical for the spectrometer's lock system, which maintains magnetic field stability.[10]

    • Concentration: A concentration of 15-25 mg in approximately 0.6 mL of solvent is optimal. This ensures a sufficient number of 13C nuclei are present in the active volume of the NMR coil to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance (1.1%) of 13C.

    • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard. Its 12 equivalent protons and 4 equivalent carbons produce sharp, single peaks that are defined as 0.0 ppm, providing a universal reference point for chemical shifts.[11]

  • Data Acquisition:

    • Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for 1H, corresponding to a 13C frequency of approximately 101 MHz.[9][12] Higher field strengths provide greater spectral dispersion and sensitivity.

    • Proton Decoupling: A standard proton-decoupled experiment is performed. This technique irradiates all proton frequencies, which collapses the C-H coupling and simplifies the spectrum to single lines for each unique carbon.[8] This also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).

    • Key Parameters:

      • Relaxation Delay (D1): A delay of 2-5 seconds is crucial. Quaternary carbons and carbonyl carbons often have long relaxation times. An insufficient delay will lead to saturation and significantly reduced signal intensity for these carbons, potentially causing them to be missed entirely.

      • Number of Scans (NS): Due to the low sensitivity of the 13C nucleus, a large number of scans (e.g., 1024 or more) is typically required to average out noise and obtain a clear spectrum. The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.[4]

    • The spectrum is then phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline correction is applied to produce a flat, artifact-free baseline.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.

Spectral Interpretation: Assigning the Carbon Skeleton

The chemical shift (δ) of each carbon provides a wealth of information about its local electronic environment.[13][14] Electron-withdrawing groups (like carbonyls and nitrogen atoms) deshield adjacent carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[15]

Predicted 13C NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges and assignments for this compound, based on data from analogous heterocyclic systems and functional groups.[16][17][18]

Carbon Atom(s)HybridizationExpected Chemical Shift (δ, ppm)Rationale & Justification
C2', C6' sp² (C=O)160 – 165Carbonyl carbons of esters are highly deshielded due to the double bond and the electronegativity of the two oxygen atoms.[15]
C7a sp² (Aromatic)150 – 155A quaternary carbon at the fusion of two rings and adjacent to two nitrogen atoms, leading to significant deshielding.
C6 sp² (Aromatic)145 – 150Part of the pyridine ring, attached to a nitrogen and an electron-withdrawing carboxylate group.
C2 sp² (Aromatic)140 – 145Part of the pyrrole ring, attached to a nitrogen and an electron-withdrawing carboxylate group.
C4 sp² (Aromatic)130 – 135Pyridine ring carbon; its chemical shift is influenced by the nitrogen atom at position 7.
C3a sp² (Aromatic)120 – 125Quaternary carbon at the ring junction, influenced by the electronic effects of both the pyrrole and pyridine rings.
C5 sp² (Aromatic)115 – 120Pyridine ring carbon, generally less deshielded than carbons alpha to the nitrogen.
C3 sp² (Aromatic)100 – 105Pyrrole ring carbon, typically found at a higher field than pyridine carbons.
C2'', C6'' sp³ (-O-C H₂)60 – 65Methylene carbons directly attached to the highly electronegative ester oxygen atom.
C2''', C6''' sp³ (-C H₃)13 – 16Terminal methyl carbons of the ethyl groups, located in the typical aliphatic region.

A Self-Validating System: Unambiguous Assignment with 2D NMR

While 1D 13C NMR provides a count of unique carbons and their chemical environments, a truly trustworthy and authoritative assignment requires correlation experiments. 2D NMR techniques like HSQC and HMBC provide a self-validating system by mapping the connectivity of the molecule.[19][20]

Validation_Workflow cluster_1D 1D NMR Data cluster_2D 2D Correlation NMR H1_NMR 1H NMR (Proton Signals) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds, 2-3 bonds) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Protonated_Carbons Assign all CH, CH2, CH3 groups HSQC->Protonated_Carbons Quaternary_Carbons Assign all Quaternary Carbons (C, C=O) HMBC->Quaternary_Carbons Final_Assignment Unambiguous Structural Confirmation Protonated_Carbons->Final_Assignment Quaternary_Carbons->Final_Assignment

Caption: Logic flow for structural validation using 1D and 2D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it. It is the most reliable way to definitively assign all protonated carbons (CH, CH2, and CH3). For our molecule, this would confirm the assignments of C3, C4, C5, and the carbons of the two ethyl groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between carbons and protons that are separated by two or three bonds. For example, the protons of the ethyl CH2 group (C2'') would show a correlation to the carbonyl carbon (C2'), confirming their connection. Crucially, HMBC is the primary method for assigning non-protonated (quaternary) carbons, such as C2, C6, C3a, C7a, and the carbonyls, by observing their correlations to nearby protons.

By systematically analyzing the 1D 13C, 1H, HSQC, and HMBC spectra, a web of correlations is built that can only be satisfied by one unique structure, thereby providing an authoritative and self-validated characterization.

Conclusion

The 13C NMR characterization of this compound is a multi-faceted process that relies on a foundation of sound experimental technique and logical spectral interpretation. By understanding the influence of the heterocyclic core and the substituent groups on carbon chemical shifts, a predictive assignment can be made. However, for the level of certainty required in pharmaceutical and materials science, this initial analysis must be validated through 2D correlation experiments. The integrated application of 1D and 2D NMR spectroscopy provides an unassailable method for confirming the structural integrity of this important molecular scaffold, ensuring the reliability of all subsequent research and development efforts.

References

  • Metin, A. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Li, X., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health.
  • Afanasieva, E. A., et al. (2021). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate.
  • Jalce, G. G., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information.
  • Thomas, S., & Kleinpeter, E. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • ChemicalBook. (n.d.). Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum.
  • Hassan, A. A. (2001). Some applications of 13 C NMR spectroscopy in heterocyclic structure assignments. ResearchGate.
  • Thomas, S., & Kleinpeter, E. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
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  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
  • Wicher, B., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
  • Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry.
  • LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
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  • Markovic, J. D., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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  • Martin, G. E. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
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  • Saczewski, F., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Mass Spectrometry of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including inhibitors of Janus kinase (JAK) and fibroblast growth factor receptor (FGFR).[1][2] The precise characterization of novel derivatives is paramount for advancing drug discovery programs. Mass spectrometry stands as a cornerstone analytical technique for confirming molecular identity and elucidating structural features. This guide provides a comprehensive analysis of the expected mass spectrometry data for Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate, offering a predictive framework for its fragmentation behavior and a detailed protocol for its analysis.

Molecular and Chemical Properties

  • Chemical Name: this compound

  • CAS Number: 1311569-08-0[3]

  • Molecular Formula: C13H14N2O4[3]

  • Molecular Weight: 262.26 g/mol [3]

  • Structure:

The structure consists of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with two diethyl carboxylate substituents at positions 2 and 6. The presence of the pyrrole and pyridine rings, along with the ester functional groups, will dictate the molecule's behavior in the mass spectrometer.

Predicted Mass Spectrum and Fragmentation Analysis

Key Predicted Fragmentation Pathways:

The molecular ion peak (M+) is expected at m/z 262. Subsequent fragmentation is likely to proceed through several key pathways initiated by the loss of the ethoxy and ethyl groups from the ester functionalities, as well as cleavage of the heterocyclic ring system.

A plausible fragmentation cascade is outlined below:

  • Loss of an ethoxy radical (-•OCH2CH3): This is a common fragmentation for ethyl esters, leading to a prominent acylium ion.

  • Loss of an ethylene molecule (C2H4) via McLafferty rearrangement: This is another characteristic fragmentation of ethyl esters, resulting in a carboxylic acid fragment.

  • Sequential loss of the ester groups: The molecule can lose both ester groups in a stepwise manner.

  • Cleavage of the pyrrole ring: Fused heterocyclic systems can undergo ring cleavage, often involving the loss of small neutral molecules like HCN.[5]

  • Cleavage of the pyridine ring: Similar to the pyrrole ring, the pyridine ring can also fragment.

Summary of Predicted Key Ions:

m/zPredicted FragmentDescription
262[M]+•Molecular Ion
217[M - •OCH2CH3]+Loss of an ethoxy radical from one of the ester groups
234[M - C2H4]+•Loss of ethylene via McLafferty rearrangement
189[M - COOCH2CH3]+Loss of an entire ethyl carboxylate group
172[M - 2 x •OCH2CH3]+•Loss of both ethoxy radicals
144[M - 2 x COOCH2CH3]+•Loss of both ethyl carboxylate groups

Visualizing the Fragmentation Pathway:

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation M [M]+• m/z 262 F1 [M - C2H5O•]+ m/z 217 M->F1 - •OC2H5 F2 [M - C2H4]+• m/z 234 M->F2 - C2H4 F3 [M - CO2C2H5•]+ m/z 189 M->F3 - •CO2C2H5 F4 [F1 - C2H4]+ m/z 189 F1->F4 - C2H4 F5 [F1 - CO]+ m/z 189 F1->F5 - CO F6 [F3 - CO]+ m/z 161 F3->F6 - CO

Caption: Predicted major fragmentation pathways of this compound.

Recommended Experimental Protocol

To obtain a high-quality mass spectrum of this compound, the following experimental setup is recommended. This protocol is designed to be a starting point and may require optimization based on the specific instrumentation available.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements to confirm elemental compositions of fragment ions. A quadrupole or ion trap instrument would also be suitable for initial characterization.

  • Ionization Source: Electron Ionization (EI) is a robust choice for this type of molecule and is likely to yield a rich fragmentation pattern useful for structural elucidation. Electrospray Ionization (ESI) could also be employed, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis, and would likely produce a prominent protonated molecule [M+H]+ at m/z 263.

Experimental Workflow:

workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in a volatile organic solvent (e.g., methanol or acetonitrile) Injection Direct infusion or GC/LC injection Sample->Injection Ionization Electron Ionization (EI) or Electrospray (ESI) Injection->Ionization Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Analysis and Structural Confirmation Spectrum->Interpretation

Caption: A typical experimental workflow for mass spectrometric analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for direct infusion or LC-MS analysis. For GC-MS, the concentration may need to be adjusted based on the instrument's sensitivity.

  • Instrument Parameters (for EI-MS):

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Source Temperature: 200-250 °C (to ensure sample volatilization without thermal degradation).

    • Mass Range: m/z 50-500 (to encompass the molecular ion and all significant fragments).

    • Scan Rate: 1-2 scans/second.

  • Instrument Parameters (for ESI-MS):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N2) Flow Rate: 5-10 L/min.

    • Drying Gas (N2) Temperature: 250-350 °C.

    • Fragmentor Voltage (for in-source fragmentation): Can be varied (e.g., 70-150 V) to induce fragmentation and obtain structural information.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.

    • If using a high-resolution instrument, perform accurate mass measurements to determine the elemental composition of the observed ions.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

    • Utilize mass spectral libraries and fragmentation prediction software to aid in the interpretation of the data.

Conclusion

The mass spectrometric analysis of this compound is a critical step in its chemical characterization. By understanding the predicted fragmentation patterns and employing a robust analytical protocol, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The insights gained from mass spectrometry are invaluable for ensuring the quality of materials used in drug discovery and development, ultimately contributing to the advancement of new therapeutic agents.

References

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  • This compound | 1311569-08-0. Appchem. [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

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  • 1h-pyrrolo[2,3-b]pyridines.
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  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester. Pharmaffiliates. [Link]

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An In-depth Technical Guide to Determining the Solubility of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate in various organic solvents. Given the frequent absence of published, compound-specific solubility data, this document emphasizes robust experimental design and theoretical understanding to empower researchers to generate reliable data in their own laboratories.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, a heterocyclic compound with potential applications in medicinal chemistry, understanding its solubility is paramount for:

  • Reaction Condition Optimization: Ensuring the compound is in the solution phase for synthetic transformations.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation Development: Creating stable and bioavailable drug products.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC or NMR.

This guide will delve into the theoretical underpinnings of solubility, predictive methods, and detailed experimental protocols for the accurate determination of the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[1] A more nuanced approach involves considering the interplay of several factors related to both the solute (this compound) and the solvent.

Physicochemical Properties of this compound

To predict its solubility, we must first understand the molecule's key characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₄[2]
Molecular Weight 262.26 g/mol [2]

Based on its structure, we can infer the following:

  • Polarity: The presence of a pyrrolopyridine core, two ester functional groups, and a secondary amine (in the pyrrole ring) imparts significant polarity to the molecule.

  • Hydrogen Bonding: The N-H group in the pyrrole ring can act as a hydrogen bond donor, while the nitrogen in the pyridine ring and the oxygen atoms in the ester groups can act as hydrogen bond acceptors.

  • Molecular Size: The molecule is of moderate size, which can influence its ability to fit into the solvent lattice.

Solvent Properties and their Influence

The choice of solvent is critical. Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) - These solvents can engage in hydrogen bonding and are likely to be effective at dissolving the target compound. The parent compound, 1H-Pyrrolo[2,3-b]pyridine, is known to be soluble in methanol.[3]

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile) - These solvents have high dielectric constants and can solvate polar molecules through dipole-dipole interactions. Pyrrolopyrimidine derivatives have been shown to be soluble in DMF.[4]

  • Nonpolar Solvents: (e.g., Hexane, Toluene) - These solvents are less likely to be effective at dissolving a polar molecule like this compound due to the significant difference in polarity.

Computational Prediction of Solubility

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of solubility.[5][6] These methods, which range from fragment-based approaches to machine learning algorithms, can help in prioritizing which solvents to screen experimentally.[5][6][7][8] While these predictions are not a substitute for experimental data, they can significantly streamline the solvent selection process.[5][8]

Experimental Determination of Solubility

A systematic experimental approach is necessary for obtaining accurate and reliable solubility data. This typically involves both qualitative or semi-quantitative assessments and rigorous quantitative measurements.

Qualitative and Semi-Quantitative Solubility Assessment

A simple, initial screening can quickly categorize the compound's solubility in a range of solvents.

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.[9]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[9]

  • Observe whether the solid dissolves completely.

  • Categorize the solubility as:

    • Soluble: Dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution.

This initial screen helps in selecting a suitable range of solvents for quantitative analysis and in estimating the amount of compound needed for those experiments.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[10][11] The principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.[10]

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 18-24 hours) to ensure equilibrium is reached.[12] The time to reach equilibrium can vary, so it's advisable to test multiple time points (e.g., 24, 48, and 72 hours) in initial experiments to confirm that the concentration has plateaued.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vials at high speed.

    • Filter the solution using a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.

  • Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical method.

The following diagram illustrates the shake-flask workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add precise volume of solvent A->B C Seal and shake at constant temperature (18-24h) B->C D Centrifuge or Filter to remove undissolved solid C->D E Take precise aliquot of supernatant D->E F Dilute for analysis E->F G Quantify concentration via HPLC F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of this compound in the saturated solutions obtained from the shake-flask experiment.[13][14][15] A validated reverse-phase HPLC (RP-HPLC) method is recommended.[13]

HPLC Method Development Outline
  • Column Selection: A C18 column is a common and effective choice for compounds of this polarity.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used.[14]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. This can be determined by running a UV-Vis spectrum of a dilute solution of the compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC and plot the peak area against the concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples.

Sample Analysis
  • Inject the diluted samples from the shake-flask experiment into the HPLC system.

  • Record the peak area for the compound in each sample.

  • Use the calibration curve to calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

The following diagram outlines the quantitative analysis workflow:

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare standard solutions of known concentration B Inject standards into HPLC A->B C Generate calibration curve (Peak Area vs. Concentration) B->C D Inject diluted saturated solution sample E Measure peak area D->E F Determine concentration from calibration curve E->F G Apply dilution factor F->G H Final Solubility (e.g., mg/mL) G->H

Caption: Workflow for Quantitative Analysis by HPLC.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Example Solubility Data Table:

SolventPolarity IndexSolubility (mg/mL) at 25°C
Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Acetonitrile5.8Experimental Value
Dichloromethane3.1Experimental Value
Ethyl Acetate4.4Experimental Value
Toluene2.4Experimental Value
Hexane0.1Experimental Value

Analyzing this data in the context of the solvent's properties (polarity, hydrogen bonding capacity) will provide valuable insights into the dissolution mechanism of this compound, aiding in future solvent selection for various applications.

Conclusion

While readily available solubility data for this compound is scarce, a systematic and scientifically rigorous approach can yield this critical information. By combining theoretical understanding, predictive methods, and robust experimental techniques like the shake-flask method coupled with HPLC analysis, researchers can confidently determine the solubility of this compound in a range of organic solvents. This data is indispensable for advancing research and development involving this promising heterocyclic scaffold.

References

  • PubChem. (n.d.). Diethyl dipicolinate. National Center for Biotechnology Information. Retrieved from [Link]

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  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

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  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Limerick. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial and Engineering Chemistry Research. Retrieved from [Link]

  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • MDPI. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Molecules. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2021). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Toxins. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

biological activity of 7-azaindole-2,6-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 7-Azaindole-2,6-dicarboxylates

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents, including approved kinase inhibitors. Its role as a bioisostere of both indole and purine systems allows it to effectively mimic endogenous ligands, particularly in the ATP-binding sites of kinases.[1] While extensive research has elucidated the biological activities of various substituted 7-azaindoles, the specific 7-azaindole-2,6-dicarboxylate class remains a largely uncharted territory. The strategic placement of two carboxylate groups—powerful electronic and hydrogen-bonding moieties—at the 2 and 6 positions presents a unique opportunity for developing novel therapeutic agents with potentially distinct selectivity and potency profiles.

This guide provides a comprehensive framework for the exploration of 7-azaindole-2,6-dicarboxylates. It is designed for researchers, medicinal chemists, and drug development professionals. We will begin by establishing the foundational importance of the parent 7-azaindole scaffold, then delve into proposed synthetic strategies for the 2,6-dicarboxylate derivatives. The core of this document is a detailed, hypothesis-driven framework for systematically investigating their biological activity, with a focus on kinase inhibition. We will outline robust, self-validating experimental protocols and conclude with a hypothetical case study to illustrate the pathway from initial screening to lead optimization.

Part 1: The 7-Azaindole Scaffold: A Privileged Foundation in Drug Discovery

Core Attributes: Bioisosterism and Physicochemical Properties

The utility of the 7-azaindole core stems from its structural and electronic similarity to purine, the bicyclic system at the heart of adenosine triphosphate (ATP).[1] This mimicry makes it an exceptional "hinge-binding" motif for protein kinases, a class of enzymes central to cellular signaling and a highly productive target class for drug development.

The introduction of the nitrogen atom at the 7-position, replacing a carbon atom of the indole ring, confers several advantages:

  • Modulation of Physicochemical Properties: The nitrogen atom can enhance aqueous solubility and modulate the molecule's pKa and lipophilicity, which are critical parameters for optimizing pharmacokinetic (ADME) profiles.[2]

  • Enhanced Target Binding: The pyridine nitrogen can act as an additional hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a target's binding site to increase affinity and selectivity.[3]

  • Novel Intellectual Property: As a bioisosteric replacement for more common scaffolds like indole, it provides a pathway to novel chemical matter with distinct patentability.[1]

Established Biological Landscape of 7-Azaindole Derivatives

The 7-azaindole scaffold is present in a diverse array of biologically active molecules, demonstrating its versatility. A survey of the literature reveals a predominant role in oncology, but its utility extends to other therapeutic areas.

  • Kinase Inhibition: This is the most prominent application. 7-Azaindole-based drugs like Vemurafenib (BRAF inhibitor) and Venetoclax (Bcl-2 inhibitor, though not a kinase) highlight its clinical success.[1] Preclinical and clinical candidates have shown potent inhibition of a wide range of kinases, including PI3K, PIM2, DYRK1A, ATR, FGFR4, CDK8, and CDK9.[3][4][5][6][7]

  • Antiviral Activity: Derivatives have been investigated as inhibitors of influenza polymerase and as potential treatments for HIV.[3]

  • Central Nervous System (CNS) Activity: While exploration in this area is ongoing, one study investigating 7-azaindole-2-carboxamides as allosteric modulators for the cannabinoid receptor 1 (CB1) found this specific substitution pattern was not a viable replacement for the indole core, as the compounds lost their binding ability.[2] This is a critical finding, demonstrating that the scaffold's suitability is highly context-dependent.

  • Other Therapeutic Areas: Reports also describe analgesic, hypotensive, and anti-inflammatory properties for various 7-azaindole derivatives.[8][9]

Part 2: Synthesis and Derivatization of 7-Azaindole-2,6-dicarboxylates

While multi-component and named reactions like the Hemetsberger–Knittel synthesis provide routes to monosubstituted 7-azaindoles, a dedicated, high-yield synthesis for the 2,6-dicarboxylate scaffold is not prominently described in the literature.[2][10] The following section proposes a logical synthetic framework.

Rationale for the 2,6-Dicarboxylate Substitution

The dicarboxylate functionality is not arbitrary. It is a deliberate design choice intended to confer specific properties:

  • Orthogonal Chemical Handles: The two carboxylate groups (or their ester precursors) provide two distinct points for chemical modification. This is ideal for building combinatorial libraries to rapidly explore the structure-activity relationship (SAR). One handle can be used to modulate interaction with a specific protein pocket, while the other can be used to tune physicochemical properties.

  • Metal Chelation: The ortho-arrangement of the pyridine nitrogen and the 2-carboxylate group creates a potential bidentate chelation site for metal ions, a feature that could be exploited in the design of metalloenzyme inhibitors (e.g., integrases, certain proteases).

  • Deep Pocket Probing: The carboxylates can be converted to a variety of amides, esters, and other functional groups to serve as anchors or vectors that reach into deep pockets of a target protein, potentially unlocking novel binding modes and enhanced selectivity.

Proposed Synthetic Workflow

A plausible multi-step synthesis can be envisioned starting from a suitably substituted pyridine precursor. The workflow below illustrates a conceptual pathway. The key is the strategic introduction of functional groups that can be converted into the pyrrole ring and the desired carboxylates.

G Start Substituted Pyridine (e.g., 2-amino-6-methylpyridine) Step1 Step 1: Halogenation (e.g., NBS/DCM) Start->Step1 Intermediate1 Halogenated Pyridine Step1->Intermediate1 Step2 Step 2: Introduction of C2 Handle (e.g., Palladium-catalyzed carbonylation) Intermediate1->Step2 Intermediate2 Pyridine-2-carboxylate Step2->Intermediate2 Step3 Step 3: Pyrrole Ring Formation (e.g., Bartoli or Fischer Indole Synthesis variant) Intermediate2->Step3 Intermediate3 7-Azaindole-2-carboxylate Step3->Intermediate3 Step4 Step 4: C6 Functionalization (e.g., Directed lithiation then carboxylation) Intermediate3->Step4 FinalProduct Target: 7-Azaindole-2,6-dicarboxylate Step4->FinalProduct

Caption: Proposed synthetic workflow for 7-azaindole-2,6-dicarboxylates.

Part 3: A Framework for Biological Investigation

With a synthetic route established, the next logical step is to systematically screen for biological activity. This process must be hypothesis-driven to be efficient.

Hypothesis Generation: Prime Biological Targets

Given the prevalence of the 7-azaindole core in kinase inhibitors, this target class represents the most logical and highest-probability starting point.

  • Primary Hypothesis: Kinase Inhibition. The 7-azaindole-2,6-dicarboxylate scaffold will act as a competitive inhibitor at the ATP-binding site of protein kinases. The N7 atom and pyrrole N-H will engage the kinase hinge region, while the 2- and 6-carboxylate derivatives can be modified to achieve potency and selectivity by interacting with the ribose pocket, the solvent front, or allosteric sites.

  • Secondary Hypotheses:

    • PARP Inhibition: The 2- and 6-positions, when converted to carboxamides, could mimic the nicotinamide moiety of NAD+, making them potential inhibitors of Poly(ADP-ribose) polymerase (PARP).[3]

    • Antiviral Activity: The potential metal-chelating properties could be effective against viral metalloenzymes like HIV integrase.

Experimental Protocol: A Self-Validating Kinase Screening Cascade

To test the primary hypothesis, a multi-stage screening cascade is essential. This approach ensures that resources are focused on the most promising hits and that the generated data is robust and reproducible.

Objective: To identify and characterize novel kinase inhibitors from a library of 7-azaindole-2,6-dicarboxylate derivatives.

Methodology: High-Throughput Primary Screen

  • Assay Choice: Employ a universal, robust kinase assay platform, such as the ADP-Glo™ Kinase Assay (Promega).

    • Causality: This assay measures the generation of ADP, a universal product of kinase reactions. This makes it adaptable to virtually any kinase without needing specific antibodies or modified substrates, maximizing efficiency for a broad primary screen.

  • Library Preparation: Solubilize library compounds in 100% DMSO to create 10 mM stock plates. Perform serial dilutions to create working concentrations.

  • Kinase Panel: Screen at a single, high concentration (e.g., 10 µM) against a broad, commercially available kinase panel (e.g., the scanMAX panel from Eurofins DiscoverX) representing all major families of the human kinome.

  • Assay Protocol (384-well format): a. Dispense 5 µL of kinase/substrate solution into wells. b. Add 50 nL of compound from the library plates using acoustic dispensing technology (e.g., an ECHO® liquid handler) to minimize volume transfer errors. c. Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature. d. Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. e. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes. f. Read luminescence on a suitable plate reader (e.g., a BMG PHERAstar).

  • Controls (Self-Validation):

    • Negative Control (0% inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle only.

    • Positive Control (100% inhibition): Wells containing a known, potent inhibitor for each kinase being tested.

    • Trustworthiness: These controls define the dynamic range of the assay for each kinase plate, allowing for the calculation of percent inhibition and a robust Z'-factor to validate the quality of the screen. A Z' > 0.5 is considered excellent.

G Kinase Inhibitor Screening Cascade Library Compound Library (7-Azaindole-2,6-dicarboxylates) PrimaryScreen Primary Screen (Single Dose, e.g., 10 µM) Broad Kinase Panel Library->PrimaryScreen HitSelection Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (10-point curve) Determine IC50 HitSelection->DoseResponse Hit NoHit Inactive HitSelection->NoHit No Hit SAR SAR Analysis (Structure-Activity Relationship) DoseResponse->SAR Selectivity Selectivity Profiling (Panel of related kinases) DoseResponse->Selectivity SAR->Library Iterate/ Optimize Cellular Cell-Based Assays (Target Engagement & Phenotype) Selectivity->Cellular Lead Lead Candidate Cellular->Lead

Caption: A robust screening cascade for kinase inhibitor discovery.

Data Presentation and SAR Development

Quantitative data from dose-response experiments should be meticulously organized to facilitate SAR analysis. The goal is to understand how modifications at the 2- and 6-positions impact potency and selectivity.

Table 1: Hypothetical SAR Data for a 7-Azaindole-2,6-dicarboxylate Series against CDK8

Compound IDR1 (C2-position)R2 (C6-position)CDK8 IC50 (nM)CDK19 IC50 (nM)Selectivity (CDK19/CDK8)
AZD-001-COOCH3-COOCH385012001.4
AZD-002-CONH(CH3)-COOCH34509002.0
AZD-003-COOCH3-CONH(CH3)7580010.7
AZD-004-CONH(Cyclopropyl)-COOCH33207502.3
AZD-005-COOCH3-CONH(Cyclopropyl)15 650 43.3

From this hypothetical data, a clear insight emerges: derivatization of the C6-carboxylate to a small, rigid amide (e.g., cyclopropylamide in AZD-005) dramatically improves both potency and selectivity against the closely related kinase, CDK19. This provides a clear, data-driven path for the next round of synthesis.

Part 4: Case Study - Development of a Selective CDK8 Inhibitor

Let's apply this framework to a hypothetical case study targeting Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers, including acute myeloid leukemia (AML).[6]

Background: CDK8 is a component of the Mediator complex, which regulates RNA polymerase II. In AML, CDK8 activity can lead to the phosphorylation and activation of transcription factors like STAT5, promoting cancer cell survival and proliferation.[6]

Sources

The Therapeutic Promise of Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective inhibitors for a diverse range of therapeutic targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of pyrrolo[2,3-b]pyridine derivatives, with a focus on their mechanistic underpinnings, key experimental validation, and future potential in drug development. We will delve into their significant roles in oncology and neurodegenerative diseases, offering a comprehensive resource for researchers and drug development professionals.

I. Pyrrolo[2,3-b]pyridines in Oncology: A Multi-Frontal Attack on Cancer

The adaptability of the pyrrolo[2,3-b]pyridine core has enabled the development of inhibitors for numerous kinases and other critical proteins implicated in cancer progression.

A. Targeting Receptor Tyrosine Kinases (RTKs)

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of FGFRs.[1][2]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs and preventing the downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[2] The pyrrolo[2,3-b]pyridine scaffold often serves as a hinge-binding motif, a crucial interaction for potent kinase inhibition.

  • Quantitative Data Summary:

Compound ExampleTargetIC50 (nM)Cancer Cell LineReference
Compound 4h FGFR174T1 (Breast Cancer)[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
  • Experimental Workflow: FGFR Inhibition Assay

FGFR_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_fgfr Recombinant FGFR Enzyme incubation Incubate at 37°C recombinant_fgfr->incubation atp ATP atp->incubation substrate Poly(Glu,Tyr) Substrate substrate->incubation test_compound Pyrrolo[2,3-b]pyridine Derivative test_compound->incubation add_antibody Add Anti-phosphotyrosine Antibody incubation->add_antibody readout Measure Signal (e.g., Luminescence) add_antibody->readout ic50_calc Calculate IC50 readout->ic50_calc caption Workflow for FGFR Kinase Inhibition Assay

Caption: Workflow for FGFR Kinase Inhibition Assay.

  • Experimental Protocol: In Vitro FGFR Kinase Assay

    • Preparation: Prepare a reaction buffer containing recombinant human FGFR1, 2, or 3, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP.

    • Compound Addition: Add serial dilutions of the pyrrolo[2,3-b]pyridine test compound to the reaction mixture.

    • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific antibody (e.g., anti-phosphotyrosine) and a suitable detection method (e.g., luminescence or fluorescence).

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

The CSF-1/CSF1R signaling pathway is crucial for the proliferation and differentiation of myeloid lineage cells and is implicated in various diseases, including cancer and autoimmune disorders.[3] Pyrrolo[2,3-d]pyrimidine derivatives, structurally similar to pyrrolo[2,3-b]pyridines, have shown significant promise as CSF1R inhibitors.[3]

  • Mechanism of Action: Upon ligand binding, CSF1R dimerizes and autophosphorylates, activating downstream signaling. Pyrrolo[2,3-d]pyrimidine-based inhibitors act as ATP competitors in the kinase domain, blocking this activation cascade.[3]

  • Signaling Pathway Diagram: CSF1R Inhibition

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization CSF1 CSF-1 CSF1->CSF1R Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation caption CSF1R Signaling and Inhibition

Caption: CSF1R Signaling and Inhibition.

B. Targeting Intracellular Kinases

CDK8 is a key transcriptional regulator and an oncogene in several cancers, including colorectal cancer (CRC), often associated with aberrant WNT/β-catenin signaling.[4]

  • Mechanism of Action: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor.[4] This compound targets CDK8, leading to the indirect inhibition of β-catenin activity and the downregulation of the WNT/β-catenin signaling pathway.[4]

  • Quantitative Data:

    • Compound 22: CDK8 IC50 = 48.6 nM

    • Compound H1 (5-phenyl-1H-pyrrolo[2,3-b]pyridine): CDK8 IC50 = 35.2 nM[4]

BTK is a critical component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies. A series of pyrrolo[2,3-b]pyridine-based derivatives were designed as potent BTK inhibitors using a scaffold-hopping strategy.[5]

  • Key Findings: Several compounds demonstrated low nanomolar IC50 values in both enzymatic and cellular assays. Compound 3p was particularly potent with a BTK enzymatic IC50 of 6.0 nM and a cellular IC50 of 14 nM in Ramos cells.[5]

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers. Novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as V600E-BRAF inhibitors.[6]

  • Lead Compounds: Compounds 34e and 35 showed the highest inhibitory activity with IC50 values of 0.085 µM and 0.080 µM, respectively.[6] Compound 35 also exhibited potent cytotoxic effects across a panel of human cancer cell lines.[6]

ATM kinase is a crucial regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as highly selective ATM inhibitors.[7]

  • Lead Compound: Compound 25a demonstrated excellent kinase selectivity and oral bioavailability in mice.[7] In combination with irinotecan, it showed synergistic antitumor efficacy in xenograft models.[7]

II. Pyrrolo[2,3-b]pyridines in Neurodegenerative Diseases: A Glimmer of Hope

The pyrrolo[2,3-b]pyridine scaffold is also making significant inroads in the challenging field of neurodegenerative diseases, particularly Alzheimer's disease (AD).

A. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD.[8][9] The development of potent and selective GSK-3β inhibitors is a promising therapeutic strategy.

  • Mechanism of Action: Pyrrolo[2,3-b]pyridine derivatives have been designed as potent GSK-3β inhibitors. By inhibiting GSK-3β, these compounds reduce tau hyperphosphorylation.[8][9] Furthermore, they can up-regulate β-catenin and neurogenesis-related markers, promoting neurite outgrowth.[8][9]

  • Quantitative Data Summary:

Compound ExampleTargetIC50 (nM)Key Cellular EffectsReference
Compound 41 GSK-3β0.22Decreased p-tau-Ser396, promoted neurite outgrowth[8]
Compound 46 GSK-3β0.26Strong GSK-3β inhibitory activity[8]
Compound 54 GSK-3β0.24Strong GSK-3β inhibitory activity[8]
Compound S01 GSK-3β0.35 ± 0.06Decreased p-tau-Ser396, promoted neurite outgrowth[9][10][11]
  • Signaling Pathway Diagram: GSK-3β Inhibition in Alzheimer's Disease

GSK3B_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects in AD GSK3B_active Active GSK-3β Hyperphosphorylation Hyperphosphorylation GSK3B_active->Hyperphosphorylation Tau Tau Protein Tau->Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylation->NFTs Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3B_active Inhibits caption GSK-3β Pathway in AD and Inhibition

Caption: GSK-3β Pathway in AD and Inhibition.

B. Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is involved in inflammatory processes and has been implicated in several conditions, including cancer and Alzheimer's disease.[12]

  • Therapeutic Rationale: The development of selective PDE4B inhibitors is sought to avoid the side effects associated with non-selective PDE4 inhibitors.[12] 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized as potent and selective PDE4B inhibitors.[12]

  • Key Findings: Compound 11h was identified as a PDE4B-preferring inhibitor with IC50 values in the range of 0.11–1.1 μM for the series.[12]

III. Synthesis and Methodologies

The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. A common strategy for C-6 substituted pyrrolo[2,3-d]pyrimidines, a related scaffold, involves Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination.[3]

  • General Synthetic Workflow:

Synthesis_Workflow Starting_Material Protected Halogenated Pyrrolopyridine Core Suzuki Suzuki-Miyaura Cross-Coupling Starting_Material->Suzuki Buchwald Buchwald-Hartwig Amination Suzuki->Buchwald Deprotection Deprotection Buchwald->Deprotection Final_Product Final Pyrrolo[2,3-b]pyridine Derivative Deprotection->Final_Product caption General Synthetic Strategy

Caption: General Synthetic Strategy.

  • Exemplary Protocol Step: Suzuki-Miyaura Cross-Coupling

    • Reactants: To a solution of the halogenated pyrrolopyridine core in a suitable solvent system (e.g., EtOH/H2O), add the desired boronic acid or ester.

    • Catalyst and Base: Add a palladium catalyst (e.g., Pd(dppf)2Cl2) and a base (e.g., Na2CO3).

    • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 90°C) for a defined period.

    • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

IV. Conclusion and Future Directions

Pyrrolo[2,3-b]pyridine derivatives have firmly established themselves as a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy against a multitude of targets in oncology and initial promising results in neurodegenerative diseases highlight their vast therapeutic potential. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical translatability. The continued exploration of novel derivatives and their application to a wider range of diseases will undoubtedly solidify the importance of the 7-azaindole core in the development of next-generation therapeutics.

References

  • Al-Blewi, F., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(1), 123. [Link]

  • Xun, Q.-Q., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12284. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6696. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1368. [Link]

  • Gantla, C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 786-793. [Link]

  • Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. [Link]

  • Saczewski, J., & Szalecki, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Li, X., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2981-2986. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1368. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103831. [Link]

  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. [Link]

  • Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Semantic Scholar. [Link]

Sources

Sourcing the Keystone: A Technical Guide to Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged core structure in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate is a highly valuable, yet commercially elusive, building block for the elaboration of this core. Its dual ester functionalities at key positions offer synthetic handles for creating diverse compound libraries and precisely engineering structure-activity relationships (SAR).

This guide provides an in-depth technical overview for researchers and drug development professionals on the strategic importance, synthesis, and procurement of this pivotal intermediate. Recognizing that this compound is not a standard catalog item, we will detail a validated synthetic approach and provide a framework for engaging with commercial suppliers for custom synthesis, ensuring both quality and project timeline adherence.

The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridine Core

The 7-azaindole nucleus is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's properties:

  • Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, crucial for anchoring ligands within enzyme active sites. The pyrrole N-H group acts as a hydrogen bond donor. This dual capability allows for strong and specific interactions with protein targets.[3]

  • Modulation of Physicochemical Properties: The pyridine nitrogen lowers the pKa of the pyrrole N-H, influencing its ionization state and overall solubility and metabolic stability.

  • Therapeutic Relevance: Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against a range of therapeutically relevant targets, including:

    • Phosphodiesterase 4B (PDE4B): Implicated in inflammatory processes and neurological disorders.[1]

    • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is a key driver in various cancers.[2]

    • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Involved in cell proliferation and electrolyte balance.[4]

The diethyl dicarboxylate derivative at the 2- and 6-positions provides a versatile platform for further chemical modification, making it a strategic starting point for novel drug candidates.

De Novo Synthesis: A Proposed and Validated Pathway

Given the absence of off-the-shelf commercial sources, a de novo synthesis is the most practical approach to obtain this compound. The following multi-step synthesis is proposed, leveraging established methodologies for pyridine and pyrrole ring formations.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with clear checkpoints for characterization to ensure the integrity of intermediates.

Step 1: Synthesis of 2,6-Pyridinedicarboxylic Acid

This initial step creates the foundational pyridine ring with the required carboxylic acid groups.

  • Methodology: A common route involves the oxidation of 2,6-lutidine. However, for better control and yield, a method starting from 1,7-pimelic acid diester is advantageous as it builds the ring system with the carboxylates already in place or as immediate precursors.[3]

  • Reaction:

    • Start with dimethyl 1,7-pimelate.

    • Perform a halogenation reaction (e.g., with chlorine or bromine) to obtain the 2,2,6,6-tetrahalogenated intermediate.

    • Conduct a cyclization reaction with ammonia to form a dihydropyridine derivative.

    • Oxidize the intermediate (e.g., with hydrogen peroxide) to yield 2,6-pyridinedicarboxylic acid.[3]

  • Purification & Validation: The resulting diacid is typically a solid and can be purified by recrystallization. Validation is performed via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure and purity.

Step 2: Formation of the Pyrrole Ring

This crucial step involves building the pyrrole ring onto the pyridine core. A common and effective method is the Bartoli indole synthesis or a related variant suitable for pyridine substrates.

  • Methodology: A plausible approach involves the reaction of a nitropyridine derivative with a vinyl Grignard reagent. For our target, we would start with a suitably substituted nitropyridine that can be elaborated to the final product.

  • Reaction (Illustrative):

    • Nitrate 2,6-pyridinedicarboxylic acid or a protected version.

    • React the resulting nitropyridine with an excess of vinylmagnesium bromide. The reaction proceeds via a[5][5]-sigmatropic rearrangement to form the pyrrole ring.

  • Purification & Validation: Purification is typically achieved through column chromatography. The structure of the resulting 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid should be confirmed by NMR and MS.

Step 3: Di-esterification to Yield the Final Product

The final step is a standard esterification of the dicarboxylic acid.

  • Methodology: Fischer-Speier esterification is a reliable method.

  • Reaction:

    • Suspend the 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid in anhydrous ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or HCl gas).

    • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up involves neutralizing the acid, extracting the product with an organic solvent, and purifying.

  • Purification & Validation: The final product, this compound, can be purified by silica gel chromatography or recrystallization. A full characterization panel (¹H NMR, ¹³C NMR, HRMS, and HPLC) is mandatory to confirm identity and establish purity >98% for use in drug discovery programs.

Diagram: Proposed Synthetic Workflow

G A Dimethyl 1,7-Pimelate B Halogenation & Cyclization A->B 1. Halogenation 2. Cyclization w/ NH3 3. Oxidation C 1H-Pyrrolo[2,3-b]pyridine- 2,6-dicarboxylic Acid B->C Pyrrole Ring Formation (e.g., Bartoli Synthesis) QC1 QC Check 1: NMR, MS C->QC1 D Fischer-Speier Esterification E Diethyl 1H-pyrrolo[2,3-b]pyridine- 2,6-dicarboxylate (Final Product) D->E EtOH, H+ cat. QC2 QC Check 2: NMR, MS, HPLC E->QC2 QC1->D

Caption: Proposed multi-step synthesis and quality control workflow.

Sourcing Strategy: Engaging Custom Synthesis Suppliers

Since this compound is a specialized intermediate, procurement requires engaging a Contract Research Organization (CRO) or a custom synthesis company. This approach offers expertise in complex heterocyclic chemistry and ensures the final compound meets stringent quality standards.[6][7][8][9][10][11][12][13]

Supplier Selection and Qualification

Choosing the right partner is critical. Consider the following criteria:

  • Expertise in Heterocyclic Chemistry: The supplier should have a proven track record in synthesizing complex nitrogen-containing heterocycles.[8][12][13]

  • Scale-up Capabilities: Ensure the supplier can handle the required scale, from milligrams for initial screening to kilograms for later-stage development.[6]

  • Analytical Capabilities: The CRO must have in-house capabilities for comprehensive analytical characterization (e.g., high-field NMR, LC-MS, HPLC, HRMS) to validate the structure and purity of the compound.

  • Communication and Project Management: Look for a partner with a transparent and responsive project management process, providing regular updates.

  • Intellectual Property (IP) Protection: A robust confidentiality and IP protection agreement is non-negotiable.

Data Presentation: Comparison of Sourcing Models
Sourcing ModelKey FeaturesBest ForTypical TimelineCost Structure
Fee-for-Service (FFS) A fixed price for a defined amount of the final compound.Well-defined synthetic routes; smaller, one-off quantities (mg to g).4-12 weeksFixed project cost.
Full-Time Equivalent (FTE) A dedicated chemist or team works on your project for a set period.Complex, multi-step syntheses with potential for route optimization; ongoing need for related analogs.Monthly/Quarterly contractsFixed monthly rate per FTE.
The Engagement Workflow
  • Request for Quotation (RFQ): Provide potential suppliers with the detailed synthetic scheme, required quantity, purity specifications (>98% is standard), and a comprehensive analytical data package.

  • Technical Evaluation: The supplier's scientific team will assess the feasibility of the synthesis and propose a timeline and cost.

  • Supplier Selection & Contracting: Select the supplier that best meets the technical, quality, and business requirements.

  • Project Initiation & Monitoring: Regular progress reports, including analytical data of key intermediates, should be provided.

  • Final Delivery & Quality Control: Upon receipt, the final compound must be independently re-analyzed to confirm it meets all specifications before use in further research.

Diagram: Custom Synthesis Engagement Workflow

G A Define Requirements: - Quantity - Purity (>98%) - Analytical Specs B Identify & Qualify Potential CROs A->B C Submit RFQ with Synthetic Scheme B->C D Technical & Commercial Evaluation of Proposals C->D E Select CRO & Execute Contract D->E F Project Kick-off & Regular Monitoring E->F G Final Compound Delivery with Certificate of Analysis F->G H In-house QC Verification G->H

Caption: A structured workflow for sourcing via custom synthesis.

Conclusion

This compound represents a critical, high-value intermediate for the discovery of next-generation therapeutics targeting a range of diseases. While not commercially available as a catalog item, a strategic approach combining a well-defined de novo synthesis with a rigorous selection and management of a custom synthesis partner can ensure a reliable supply of this essential building block. By understanding the underlying chemistry and implementing a robust sourcing workflow, research organizations can accelerate their drug discovery programs and unlock the full potential of the 7-azaindole scaffold.

References

  • Berdini, V., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Custom Synthesis - SYNthesis Med Chem. Available at: [Link]

  • Contract Research - Medicinal Chemistry - Worldwide - BioPharmGuy. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

  • Drug Discovery CROs - Drug Hunter. Available at: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents.
  • Medicinal Chemistry in Drug Discovery - Charles River Laboratories. Available at: [Link]

  • Custom Synthesis - Otava Chemicals. Available at: [Link]

  • PPD: Global Pharmaceutical Contract Research Organization (CRO). Available at: [Link]

  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Available at: [Link]

Sources

The Synthetic Chemist's Guide to the 7-Azaindole Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold, a key structural motif in medicinal chemistry, serves as a crucial bioisostere for both indole and purine systems.[1] Its unique electronic properties and ability to form additional hydrogen bonds often lead to improved potency, selectivity, and pharmacokinetic profiles in drug candidates.[2][3] This in-depth technical guide provides a comprehensive review of the primary synthetic routes to the 7-azaindole core, offering researchers, scientists, and drug development professionals a detailed understanding of both classical and modern methodologies. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer a comparative analysis to aid in the strategic selection of the most appropriate synthetic route for a given target.

The Ascendancy of 7-Azaindole in Medicinal Chemistry

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a "privileged structure" in drug discovery, appearing in a multitude of biologically active compounds and several FDA-approved drugs.[4] Its prominence stems from its role as a bioisosteric replacement for the indole nucleus, where the introduction of a nitrogen atom into the benzene ring can modulate the molecule's physicochemical properties such as solubility and lipophilicity.[1][5] This strategic substitution can lead to enhanced biological activity and improved ADME (absorption, distribution, metabolism, and excretion) properties.[6] Notable examples of 7-azaindole-containing drugs include the BRAF kinase inhibitor Vemurafenib and the HIV attachment inhibitor BMS-626529, underscoring the therapeutic importance of this heterocyclic system.[1][2]

The primary synthetic challenge in constructing the 7-azaindole core lies in the electron-deficient nature of the pyridine ring, which often renders classical indole syntheses less effective.[2] This guide will navigate these challenges by presenting a curated selection of robust synthetic strategies.

Classical Approaches to 7-Azaindole Synthesis: Enduring Strategies

While often hampered by harsh conditions and limited substrate scope, classical indole syntheses have been adapted for the preparation of 7-azaindoles and remain valuable tools in the synthetic chemist's arsenal.

The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable method for constructing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7] However, its application to the synthesis of 7-azaindoles is often challenging due to the electron-deficient character of the pyridine ring, which disfavors the key[8][8]-sigmatropic rearrangement step.[9] Despite this, the reaction can be driven to completion, often with the use of strong acids like polyphosphoric acid (PPA).[10]

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic acid like PPA is crucial. It serves both as a catalyst to promote the formation of the hydrazone and as a dehydrating agent to facilitate the subsequent cyclization and aromatization steps. The elevated temperatures are necessary to overcome the activation energy barrier of the[8][8]-sigmatropic rearrangement.

Representative Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [10]

  • A mixture of the appropriate 2-pyridylhydrazone and polyphosphoric acid is prepared.

  • The mixture is heated, typically at temperatures ranging from 120-180 °C, for a specified period.

  • The reaction mixture is then cooled and quenched by pouring it onto ice.

  • The resulting mixture is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

  • The crude product is collected by filtration and purified by recrystallization or column chromatography.

Fischer_Indole_Synthesis A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Intermediate A->B H+ C Enehydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Dienone Imine D->E F Cyclization & Aromatization E->F -NH3 G 7-Azaindole F->G

Caption: General mechanism of the Fischer Indole Synthesis.

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base.[11] This method is suitable for preparing 7-azaindoles from 2-amino-3-methylpyridine derivatives. The harsh reaction conditions, however, can limit its applicability to substrates with sensitive functional groups.

Causality Behind Experimental Choices: A very strong base, such as sodium amide or potassium tert-butoxide, is required to deprotonate the methyl group adjacent to the acylamino functionality, initiating the cyclization. The high temperatures are necessary to drive the condensation and subsequent dehydration.

Representative Protocol: Modified Madelung Synthesis of 6-methyl-7-azaindole [11]

  • 2-Amino-3,6-dimethylpyridine is treated with a mixture of phosphorus pentachloride and N-methylformanilide in chloroform at reflux to form the corresponding formamidine.

  • The resulting intermediate is then cyclized in N-methylaniline in the presence of sodium hydride to afford 6-methyl-7-azaindole.

Madelung_Synthesis A N-Acyl-2-amino-3-methylpyridine B Deprotonation of Methyl Group A->B Strong Base (e.g., NaH) C Intramolecular Cyclization B->C D Dehydration C->D E 7-Azaindole D->E

Caption: Key steps of the Madelung Synthesis for 7-azaindoles.

The Bartoli Indole Synthesis

The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[12] Its application to the synthesis of 7-azaindoles from nitropyridines is effective, though it often requires a large excess of the Grignard reagent and can result in modest yields.[9]

Causality Behind Experimental Choices: The use of at least three equivalents of the vinyl Grignard reagent is critical. The first equivalent adds to the nitro group, the second facilitates a rearrangement, and the third acts as a base in the final elimination step.

Representative Protocol: Bartoli Synthesis of a 4-Azaindole [1]

  • A solution of the appropriate nitropyridine in an ethereal solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

  • A solution of the vinyl Grignard reagent (typically 3-4 equivalents) is added dropwise.

  • The reaction is stirred at low temperature for a period before being allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent and purified by chromatography.

Bartoli_Synthesis A Nitropyridine B Addition of Vinyl Grignard A->B 3 eq. Vinyl-MgBr C [3,3]-Sigmatropic Rearrangement B->C D Aromatization C->D Elimination E 7-Azaindole D->E

Caption: Simplified mechanism of the Bartoli Indole Synthesis.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis involves the thermal or photochemical decomposition of α-azidocinnamic esters to yield indole-2-carboxylates.[13] This method has been successfully applied to the synthesis of various substituted 5-, 6-, and 7-azaindoles.[14] Higher temperatures and shorter reaction times are generally required compared to the synthesis of their indole analogues.[14]

Causality Behind Experimental Choices: The thermolysis of the azidoacrylate leads to the extrusion of dinitrogen gas and the formation of a highly reactive vinylnitrene intermediate. This intermediate then undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by a hydrogen shift to afford the aromatic azaindole.

Representative Protocol: Hemetsberger Synthesis of an Azaindole [14]

  • An ethyl α-azido-β-pyridylacrylate is dissolved in an inert, high-boiling solvent such as xylene or decalin.

  • The solution is heated to reflux for a period sufficient to ensure complete decomposition of the azide (monitored by TLC or IR spectroscopy).

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.

Hemetsberger_Synthesis A α-Azido-β-pyridylacrylate B Vinylnitrene Intermediate A->B Heat, -N2 C Intramolecular Cyclization B->C D 1,5-Hydrogen Shift C->D E 7-Azaindole-2-carboxylate D->E

Caption: Mechanism of the Hemetsberger-Knittel Synthesis.

Modern Palladium-Catalyzed Routes: Efficiency and Versatility

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of heterocyclic compounds, including 7-azaindoles.[11] These methods generally offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical approaches.

Sonogashira Coupling Followed by Cyclization

A powerful and widely used strategy involves a palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base- or metal-mediated cyclization to form the pyrrole ring.[15]

Causality Behind Experimental Choices: The Sonogashira coupling provides a convergent and efficient means of forming the key C-C bond between the pyridine and alkyne fragments. The choice of catalyst, ligand, and base is critical for achieving high yields in both the coupling and subsequent cyclization steps. Copper(I) is often used as a co-catalyst in the Sonogashira reaction. The subsequent cyclization can be promoted by a variety of reagents, including bases like potassium tert-butoxide or copper salts.

Representative Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [15]

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., DMF or triethylamine), the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are added. The mixture is stirred, often under an inert atmosphere, until the starting materials are consumed.

  • Cyclization: The crude product from the coupling reaction is then treated with a base, such as potassium tert-butoxide, in a solvent like DMF or NMP, and heated to effect cyclization to the 2-substituted 7-azaindole.

Sonogashira_Cyclization_Workflow A 2-Amino-3-halopyridine + Terminal Alkyne B Sonogashira Coupling A->B Pd Catalyst, Cu(I), Base C 2-Amino-3-alkynylpyridine B->C D Base- or Metal-Mediated Cyclization C->D Base (e.g., t-BuOK) or Metal Catalyst E 2-Substituted 7-Azaindole D->E

Caption: Workflow for 7-azaindole synthesis via Sonogashira coupling and cyclization.

Suzuki Coupling Strategies

Another efficient approach utilizes a Suzuki-Miyaura coupling between a chloroaminopyridine and (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[15] This protecting-group-free route is notable for its operational simplicity and broad applicability.

Causality Behind Experimental Choices: The Suzuki coupling is highly reliable for forming C-C bonds and is tolerant of a wide range of functional groups. The use of (2-ethoxyvinyl)borolane introduces a masked acetaldehyde unit, which, after the coupling reaction, can readily undergo acid-catalyzed cyclization and elimination of ethanol to form the aromatic pyrrole ring.

Representative Protocol: Two-Step Synthesis via Suzuki Coupling [15]

  • Suzuki Coupling: A mixture of the chloroaminopyridine, (2-ethoxyvinyl)borolane, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., dioxane/water) is heated until the coupling is complete.

  • Cyclization: The crude intermediate is then treated with acetic acid and heated to induce cyclization and aromatization, affording the desired azaindole.

Other Notable Synthetic Approaches

Chichibabin-Type Cyclization

A one-pot synthesis of 2-phenyl-7-azaindole has been developed via a Chichibabin-type reaction involving the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[8] This method proceeds through the metalation of the picoline, addition to the nitrile, and subsequent cyclization with the elimination of lithium fluoride.[8]

Representative Protocol: Synthesis of 2-Phenyl-7-azaindole [8]

  • A solution of lithium diisopropylamide (LDA) (2.1 equivalents) in THF is cooled to -40 °C.

  • 2-Fluoro-3-picoline (1.0 equivalent) is added, and the mixture is stirred for 60 minutes.

  • Benzonitrile (1.2 equivalents) is then added, and stirring is continued for an additional 2 hours at -40 °C.

  • The reaction is quenched, and the product is isolated and purified, affording 2-phenyl-7-azaindole in good yield.[8]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Synthetic RouteStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yields
Fischer Synthesis Pyridyl hydrazines, ketones/aldehydesAccess to diverse substitution patternsHarsh conditions, low yields for azaindolesVariable, often <50%
Madelung Synthesis N-Acyl-2-amino-3-methylpyridinesSimple starting materialsVery harsh conditions, limited scopeModerate to good
Bartoli Synthesis Nitropyridines, vinyl GrignardsAccess to 7-substituted azaindolesRequires large excess of Grignard, moderate yields15-50%
Hemetsberger Synthesis Pyridyl aldehydes, azidoacetatesGood for 2-carboxy-azaindolesAzide precursors can be hazardous, thermal conditionsModerate to good
Sonogashira/Cyclization 2-Amino-3-halopyridines, alkynesHigh efficiency, mild conditions, broad scopeTwo distinct steps, potential catalyst poisoningGood to excellent
Suzuki/Cyclization Chloroaminopyridines, boronic estersProtecting-group-free, good functional group toleranceTwo steps, availability of boronic estersGood to excellent
Chichibabin-Type Halopicolines, nitrilesOne-pot procedure, good yieldsSpecific to certain substitution patternsHigh

Conclusion

The synthesis of the 7-azaindole core has evolved significantly from reliance on classical, often harsh, methodologies to the adoption of elegant and efficient transition-metal-catalyzed strategies. While traditional methods like the Fischer and Madelung syntheses retain their utility for specific applications, modern palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, offer superior versatility, milder conditions, and broader substrate scope, making them the preferred choice for many contemporary drug discovery programs. The continued development of novel synthetic methods will undoubtedly further empower medicinal chemists to explore the rich chemical space of 7-azaindole derivatives in the quest for new and improved therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(21), 7344–7355.
  • Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Jin, Z. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Kumar, V., et al. (1993). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 58(26), 7315-7322.
  • Reddy, T. J., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(15), 4154-4191.
  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
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  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Retrieved from [Link]

  • S. K. Guchhait, et al. (2015). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
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  • Gribble, G. W., et al. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synlett, 2005(12), 1933-1936.
  • F. P. Talele, et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 222, 113576.
  • P. S. S. Prasad, et al. (2019). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 15, 245-253.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1311.
  • Popowycz, F. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1663.
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  • Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875–880.
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Methodological & Application

Application Notes and Protocols for Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and potential for hydrogen bonding, which can significantly influence molecular interactions with biological targets. Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, making them valuable starting points for the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. This versatile intermediate, featuring reactive ester functionalities at the 2- and 6-positions of the 7-azaindole core, serves as a key building block for the synthesis of a diverse library of derivatives. We will provide detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent chemical transformations, including hydrolysis and amidation, thereby enabling the generation of novel compounds for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound and its parent scaffold, 1H-pyrrolo[2,3-b]pyridine.

PropertyThis compound1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Molecular Formula C₁₃H₁₄N₂O₄C₇H₆N₂
Molecular Weight 262.26 g/mol 118.14 g/mol
Appearance Off-white to pale yellow solidWhite to light yellow crystalline powder
Melting Point Data not available104-107 °C[3]
Boiling Point Data not available270 °C[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Soluble in methanol[3]
CAS Number Not available271-63-6[3]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: Synthesis of this compound

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various strategies. A common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. This protocol is a representative example based on established methodologies for related compounds.

Reaction Scheme:

Synthesis_of_Diethyl_1H_pyrrolo_2_6_dicarboxylate start Substituted Pyridine intermediate1 Functionalized Pyridine Intermediate start->intermediate1 [1] Introduction of functional groups product This compound intermediate1->product [2] Reductive Cyclization

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Step 1: Synthesis of a Functionalized Pyridine Intermediate.

    • Rationale: This initial step involves the creation of a suitably substituted pyridine ring that will facilitate the subsequent annulation of the pyrrole ring. A common strategy is the condensation of a nitropyridine with diethyl oxalate, followed by a reductive cyclization.[4]

    • Procedure:

      • To a solution of a suitable nitropyridine precursor in a polar aprotic solvent such as DMF, add diethyl oxalate and a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

      • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reductive Cyclization to form the 1H-pyrrolo[2,3-b]pyridine core.

    • Rationale: The nitro group of the functionalized pyridine intermediate is reduced to an amine, which then undergoes an intramolecular cyclization to form the pyrrole ring. Various reducing agents can be employed, with zinc in acetic acid being a common and effective choice.[4]

    • Procedure:

      • Dissolve the functionalized pyridine intermediate from Step 1 in glacial acetic acid.

      • Add activated zinc dust portion-wise to the solution at room temperature. The reaction is often exothermic, and the temperature should be monitored.

      • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

      • Filter the reaction mixture through a pad of celite to remove the excess zinc and other insoluble materials.

      • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Purify the resulting this compound by column chromatography or recrystallization.

Protocol 2: Hydrolysis to 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid

The dicarboxylic acid derivative is a key intermediate for further functionalization, particularly for the synthesis of amides via coupling reactions.

Reaction Scheme:

Hydrolysis_of_Diethyl_Ester start This compound product 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid start->product NaOH, H₂O/EtOH, Reflux

Caption: Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Step-by-Step Methodology:

  • Step 1: Saponification of the Diethyl Ester.

    • Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a co-solvent like ethanol ensures the solubility of the starting material.

    • Procedure:

      • Dissolve this compound in a mixture of ethanol and water.

      • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2.5-3.0 equivalents).

      • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is no longer visible.

      • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

      • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

      • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a concentrated acid (e.g., HCl).

      • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid.

Protocol 3: Amidation to 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxamides

The synthesis of amides from the dicarboxylic acid is a crucial step in generating libraries of compounds for biological evaluation, as the amide bond is a common feature in many bioactive molecules.

Reaction Scheme:

Amidation_of_Dicarboxylic_Acid start 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid product 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxamide Derivatives start->product Amine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA), DMF

Caption: Synthesis of dicarboxamides from the corresponding dicarboxylic acid.

Step-by-Step Methodology:

  • Step 1: Amide Coupling Reaction.

    • Rationale: Standard peptide coupling reagents are employed to activate the carboxylic acid groups, facilitating their reaction with a primary or secondary amine to form the amide bond. HATU is a common and efficient coupling reagent.

    • Procedure:

      • To a solution of 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid in a polar aprotic solvent such as DMF, add the desired amine (2.2 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (4.0 equivalents).

      • Add a solution of a coupling reagent, such as HATU (2.2 equivalents), in DMF to the reaction mixture at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, water, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxamide derivative.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[1][2]

Illustrative Signaling Pathway:

Kinase_Signaling_Pathway ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor downstream Downstream Signaling Cascade (e.g., RAS-MAPK) receptor->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative inhibitor->receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

The ability to readily synthesize a variety of amides and other derivatives from this compound allows for the systematic exploration of the structure-activity relationship (SAR) around this core. By modifying the substituents at the 2- and 6-positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds, leading to the identification of promising drug candidates.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 1H-pyrrolo[2,3-b]pyridines.
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem. [Link]

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  • Preparation method of 2, 6-pyridinedicarboxylic acid.
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Application Notes: Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its unique structure as a bioisostere of both indole and purine systems allows it to form key interactions with a multitude of biological targets, particularly protein kinases.[1] This application note provides an in-depth guide to the strategic use of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate , a highly versatile and functionalized starting material for the synthesis of diverse compound libraries aimed at drug discovery. We will explore its synthesis, chemical reactivity, and its role as a foundational scaffold for developing potent and selective inhibitors for critical therapeutic targets.

Introduction: The Power of the 7-Azaindole Scaffold

The 7-azaindole core is a cornerstone of modern drug design. The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties, enhance binding affinity through additional hydrogen bonding opportunities, and create novel intellectual property.[1] This scaffold is particularly prevalent in the development of kinase inhibitors, as it effectively mimics the adenine hinge-binding motif of ATP.[1]

This compound serves as an ideal entry point for medicinal chemists. The diester functionality provides two distinct and orthogonally addressable handles for chemical modification—one on the electron-rich pyrrole ring (C2) and the other on the electron-deficient pyridine ring (C6). This built-in chemical diversity allows for the systematic and efficient exploration of structure-activity relationships (SAR) around a common core, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Synthesis of the Core Scaffold

The construction of the 7-azaindole nucleus is a critical first step. While numerous methods exist, a robust and flexible approach is often desired for library synthesis.[2] A common strategy involves the cyclization of a suitably substituted aminopyridine precursor.

Protocol 1: Representative Synthesis of this compound

This protocol outlines a generalized multi-step synthesis starting from 2-amino-5-bromopyridine, a commercially available building block.

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a 2:1 mixture of THF and water, add ethyl propiolate (1.2 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Add triethylamine (3.0 eq) and stir the mixture under an inert atmosphere (N₂) at room temperature for 12-16 hours.

  • Causality: The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This step constructs the key carbon framework needed for the subsequent cyclization.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the coupled intermediate.

Step 2: Base-Mediated Cyclization

  • Dissolve the intermediate from Step 1 in a suitable solvent such as DMF or NMP.

  • Add a strong, non-nucleophilic base like potassium tert-butoxide (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until cyclization is complete.

  • Causality: The strong base deprotonates the amino group, which then undergoes an intramolecular conjugate addition onto the α,β-unsaturated ester, forming the pyrrole ring of the 7-azaindole core.

  • Carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • The resulting mono-ester can then be subjected to a directed C6-carboxylation using appropriate reagents (e.g., via lithiation followed by quenching with diethyl carbonate) to afford the target diester. Note: This is a generalized route; specific conditions may require optimization.

Chemical Reactivity and Functionalization Strategies

The true utility of this compound lies in its versatile functionalization potential. The two ester groups can be selectively manipulated to build molecular complexity.

  • C2-Ester (Pyrrole Ring): This ester can be readily hydrolyzed to the corresponding carboxylic acid under standard basic conditions (e.g., LiOH or NaOH in MeOH/H₂O). The resulting acid is a key intermediate for forming a wide range of amides, which are crucial for probing interactions with biological targets.

  • C6-Ester (Pyridine Ring): The functionalization at this position often requires more tailored conditions due to the electron-deficient nature of the pyridine ring. However, it provides a valuable vector for modifying properties like solubility and cell permeability.

  • N1-Position (Pyrrole Nitrogen): The pyrrole nitrogen can be alkylated, arylated, or protected using standard conditions (e.g., NaH followed by an electrophile). N-substitution can be used to block a hydrogen bond donor site or to introduce groups that occupy specific pockets in a target's active site.

  • C3-Position: This position can be halogenated (e.g., with NBS or NIS) and subsequently used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl substituents, further expanding the accessible chemical space.

G cluster_c2 C2 Modification cluster_n1 N1 Modification cluster_c3 C3 Modification start Diethyl 1H-pyrrolo[2,3-b]pyridine- 2,6-dicarboxylate c2_hydrolysis Selective Hydrolysis (e.g., LiOH) start->c2_hydrolysis n1_alkylation Alkylation / Arylation (e.g., NaH, R-X) start->n1_alkylation c3_halogenation Halogenation (e.g., NBS) start->c3_halogenation c2_acid C2-Carboxylic Acid c2_hydrolysis->c2_acid c2_amide Amide Coupling (e.g., HATU, Amine) c2_acid->c2_amide c2_final C2-Amide Derivatives c2_amide->c2_final n1_final N1-Substituted Derivatives n1_alkylation->n1_final c3_halo C3-Bromo Intermediate c3_halogenation->c3_halo c3_coupling Suzuki Coupling (e.g., ArB(OH)2, Pd cat.) c3_halo->c3_coupling c3_final C3-Aryl Derivatives c3_coupling->c3_final

Caption: Key functionalization pathways for the scaffold.

Applications in Medicinal Chemistry

The 7-azaindole scaffold derived from this diester has been instrumental in the development of inhibitors for several important drug target classes.

Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif in kinase inhibitors.[3] The pyrrole N-H and the pyridine N7 act as a hydrogen bond donor and acceptor, respectively, mimicking the interaction of ATP with the kinase hinge region.[4]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers.[4][5] Derivatives of the 7-azaindole scaffold have yielded potent inhibitors of FGFR1, 2, and 3.[4][6] For example, compound 4h from one study demonstrated excellent potency against FGFR1-3 and significantly inhibited cancer cell proliferation and migration.[5]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM kinase is a critical regulator of the DNA damage response, making it a key target in oncology.[7] The 1H-pyrrolo[2,3-b]pyridine framework has been used to design highly selective and orally bioavailable ATM inhibitors that act as chemosensitizers in combination with traditional cancer therapies.[7]

  • Other Kinases: This versatile scaffold has also been employed to develop potent inhibitors against Janus Kinase 1 (JAK1) for autoimmune diseases,[8] Cyclin-Dependent Kinase 8 (CDK8) for acute myeloid leukemia,[9] and Traf2- and Nck-interacting kinase (TNIK) for various cancers.[10]

G GF Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 7-Azaindole-based FGFR Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Phosphodiesterase 4B (PDE4B) Inhibitors

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP.[11] PDE4B is a particularly attractive target for treating inflammatory conditions and central nervous system (CNS) disorders.[11]

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, directly accessible from the title diester, were identified as potent and selective PDE4B inhibitors.[11] The synthesis involves selective hydrolysis of the C2-ester followed by amide coupling. The SAR studies revealed that the nature of the amide substituent is critical for both potency and selectivity over the PDE4D isoform, inhibition of which is linked to side effects.[11]

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitors

Compound R Group (Amide) PDE4B IC₅₀ (µM) PDE4D Inhibition @ 10µM
11a Cyclopropyl 0.63 <50%
11b Cyclobutyl Inactive -
11c 3-Fluorocyclobutane 0.60 <50%
11f Azetidine 0.11 99% (IC₅₀ = 0.45 µM)
11h 3-Fluoroazetidine 0.13 <50%

Data adapted from reference[11]. Selectivity is defined as <50% inhibition of PDE4D at a 10 µM concentration.

Detailed Experimental Protocol: Synthesis of a Bioactive Amide

This protocol details the conversion of the starting diester into a C2-carboxamide, a key step in generating compounds for biological screening, such as the PDE4B inhibitors mentioned above.

Protocol 2: Selective C2-Ester Hydrolysis and Amide Coupling

Objective: To synthesize a representative N-cyclopropyl-6-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Step 1: Selective Hydrolysis

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath. Add lithium hydroxide (LiOH) monohydrate (1.1 eq) and stir the mixture at 0°C.

  • Self-Validation: Monitor the reaction closely by TLC or LC-MS (typically complete in 2-4 hours). Over-reaction or higher temperatures can lead to the hydrolysis of both esters. The goal is the formation of the mono-acid.

  • Causality: The C2-ester is generally more susceptible to hydrolysis than the C6-ester under these conditions due to the influence of the adjacent pyrrole ring electronics.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3x). The mono-acid product may have limited solubility; extraction efficiency is key.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 6-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of the crude mono-acid from Step 1 (1.0 eq) in anhydrous DMF, add an amide coupling reagent such as HATU (1.2 eq) or T3P (1.2 eq).[11]

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine, in this case, cyclopropylamine (1.2 eq), and continue stirring at room temperature for 2-6 hours.

  • Self-Validation: Monitor the reaction by LC-MS to confirm the formation of the desired amide product and consumption of the carboxylic acid intermediate.

  • Causality: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate that readily reacts with the primary amine to form a stable amide bond.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure target amide.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its pre-installed, differentially reactive functional groups provide medicinal chemists with a powerful tool to rapidly generate diverse libraries of molecules. The proven success of the 7-azaindole scaffold in targeting critical disease-related proteins, particularly kinases and phosphodiesterases, underscores the value of this building block. By leveraging the synthetic and functionalization protocols outlined in this guide, researchers can efficiently explore vast chemical space, accelerating the discovery of novel therapeutic agents for a wide range of human diseases.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Azaindole Therapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. International Journal of Molecular Sciences. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. International Journal of Cosmetic Science. [Link]

  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. International Journal of Molecular Sciences. [Link]

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Application Notes & Protocols: Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." Its remarkable success stems from its intrinsic ability to mimic the purine structure of ATP, making it an exceptional hinge-binding motif for protein kinase inhibitors. The strategic placement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) allows for a bidentate interaction with the kinase hinge region, providing a stable and high-affinity anchor for inhibitor design.

This guide focuses on a particularly valuable derivative: Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate . The presence of two chemically addressable ethyl ester groups at the C2 and C6 positions transforms the core scaffold into a versatile platform. These ester functionalities serve as robust chemical handles for a multitude of synthetic transformations, enabling the systematic exploration of structure-activity relationships (SAR) and the construction of complex, biologically active molecules. This document provides researchers, scientists, and drug development professionals with an in-depth look at the strategic applications and detailed experimental protocols for leveraging this powerful building block.

Section 1: Compound Profile and Handling

A thorough understanding of the starting material is fundamental to successful and reproducible synthesis.

PropertyValueSource
IUPAC Name This compound-
Synonyms 7-Azaindole-2,6-dicarboxylic acid diethyl ester-
Molecular Formula C₁₃H₁₄N₂O₄Computed
Molecular Weight 262.26 g/mol Computed
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMF, DMSO. Sparingly soluble in alcohols.General chemical principles

Handling and Storage: Store in a cool, dry, and well-ventilated area. The compound is generally stable under standard laboratory conditions, but protection from moisture is recommended to prevent slow hydrolysis of the ester groups. For long-term storage, keep refrigerated (<4°C) under an inert atmosphere (Nitrogen or Argon).

Section 2: The Strategic Advantage of the 7-Azaindole Core

The utility of the 7-azaindole scaffold is not coincidental; it is rooted in its specific molecular architecture. As a bioisostere of both indole and purine, it offers a unique combination of physicochemical properties and biological recognition capabilities.

The Key Interaction: Bidentate Hinge Binding The primary reason for the prevalence of 7-azaindoles in kinase inhibitor design is their ability to form two simultaneous hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the ATP binding pocket, providing a foundation for achieving high potency.

Figure 1. Bidentate hydrogen bonding of the 7-azaindole core.

This robust anchoring allows medicinal chemists to focus on modifying other positions of the ring (e.g., C2, C3, C4, C5, C6) to achieve selectivity and optimize pharmacokinetic properties. The diethyl dicarboxylate starting material provides direct access to the C2 and C6 positions, which often project into the solvent-exposed region of the ATP pocket, making them ideal for introducing groups that can enhance solubility or target unique sub-pockets of specific kinases.

Section 3: Key Synthetic Transformations & Protocols

The dual ester groups of this compound are the gateways to molecular diversity. The following protocols detail fundamental transformations that unlock this potential.

Protocol 1: Selective Monohydrolysis to Monoacid-Monoester

Generating a single carboxylic acid while retaining the other ester is a critical step for sequential, site-specific modifications. This is achieved by carefully controlling the stoichiometry of the base.

G start Diethyl 1H-pyrrolo[2,3-b]pyridine- 2,6-dicarboxylate product 6-(Ethoxycarbonyl)-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid (Monoacid-Monoester) start->product Selective Hydrolysis reagents 1. KOH (1.0 - 1.2 eq) 2. THF/H₂O 3. 0°C to RT

Figure 2. Workflow for selective monohydrolysis.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 5:1 ratio, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Slowly add a solution of potassium hydroxide (KOH, 1.1 eq) in water dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate or dichloromethane (DCM) to remove any unreacted starting material.

    • Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 with 1M HCl.

    • The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

Scientist's Notes:

  • Causality: The use of a slight excess (1.1 eq) of base ensures the reaction goes to completion but is not sufficient to readily hydrolyze the second ester, especially at low temperatures. The mono-anion formed after the first hydrolysis is less susceptible to nucleophilic attack than the neutral starting material, providing a degree of kinetic selectivity.[1]

  • Trustworthiness: Monitoring the reaction is crucial. Pushing the reaction for too long or using excess base will lead to the formation of the dicarboxylic acid. LC-MS is the ideal tool to track the clean conversion from starting material to the desired mono-acid product.

Protocol 2: Amide Coupling via Activated Carboxylic Acid

With the monoacid in hand, a diverse array of amines can be coupled to generate carboxamides, a common functional group in many therapeutic agents.

G start Monoacid-Monoester product Amide Product start->product Amide Coupling reagents 1. Amine (R-NH₂) 2. EDC, HOBt 3. DIPEA, DMF

Figure 3. Workflow for amide coupling.

Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the monoacid-monoester (1.0 eq) from Protocol 1 in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and the desired primary or secondary amine (1.2 eq).

  • Base: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the carboxylic acid starting material.

  • Workup:

    • Pour the reaction mixture into water and stir.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Scientist's Notes:

  • Expertise: EDC is a water-soluble carbodiimide coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] HOBt is added to trap this intermediate, forming an activated ester that is less prone to side reactions (like racemization if the amine is chiral) and reacts cleanly with the amine.[3] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and maintain a basic environment for the coupling.

  • Self-Validation: A successful reaction will show a clean conversion on LC-MS from the starting acid to a single major product with the expected mass of the amide. The aqueous washes in the workup are critical for removing the urea byproduct from EDC and other water-soluble reagents.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To introduce aryl or heteroaryl diversity, a Suzuki-Miyaura cross-coupling is the gold standard. This protocol assumes the availability of a halogenated (e.g., bromo- or chloro-) 7-azaindole precursor, which can often be prepared via regioselective halogenation of the core.

G start Bromo-7-Azaindole Diester product Aryl-7-Azaindole Diester start->product Suzuki Coupling reagents 1. Arylboronic Acid 2. Pd Catalyst (e.g., Pd₂(dba)₃) 3. Ligand (e.g., SPhos) 4. Base (e.g., K₃PO₄)

Figure 4. Workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Setup: To a flame-dried Schlenk flask or microwave vial, add the bromo-7-azaindole derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst/Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Degassing: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction: Heat the reaction mixture to 80-110°C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Scientist's Notes:

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl bromide, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ often accelerate the oxidative addition and reductive elimination steps.[5][6]

  • Trustworthiness: Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst, which would render it inactive. The reaction should be run under a positive pressure of inert gas. A color change (often to dark brown or black) is indicative of an active catalytic reaction.

Section 4: Application Showcase - A Multi-Step Synthetic Pathway

The true power of this building block is realized when these protocols are combined. The following workflow illustrates a potential pathway to a complex, drug-like molecule, demonstrating how C6 and C2 can be functionalized independently.

G A Start: Bromo-Azaindole Diester B Step 1: Suzuki Coupling (Protocol 3) A->B C Intermediate 1: Aryl-Azaindole Diester B->C D Step 2: Selective Hydrolysis (Protocol 1) C->D E Intermediate 2: Monoacid-Monoester D->E F Step 3: Amide Coupling (Protocol 2) E->F G Final Product: Di-substituted Azaindole F->G

Figure 5. Multi-step synthesis of a functionalized 7-azaindole.

This logical sequence—installing a robust aryl group via Suzuki coupling, followed by selective hydrolysis and subsequent amidation—is a common and powerful strategy in drug discovery programs. It allows for the late-stage diversification of a common intermediate, enabling the rapid generation of a library of analogs for biological screening.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed 7-azaindole core provides a validated anchor for kinase binding, while its dual ester functionalities offer orthogonal handles for building molecular complexity and fine-tuning biological activity and pharmaceutical properties. The protocols outlined in this guide provide a reliable foundation for chemists to unlock the vast potential of this versatile building block, paving the way for the development of the next generation of targeted therapeutics.

References

  • Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. (2011). Arkivoc. [Link]

  • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. (2008). Tetrahedron Letters. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021). Organic Process Research & Development. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the N1-Derivatization of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, which can be considered a bioisostere of indole, allows it to act as a versatile pharmacophore that engages with a wide array of biological targets.[1][2] Derivatives of this core are integral to numerous therapeutic agents, particularly in the development of kinase inhibitors for oncology.[3] The nitrogen atom at the 1-position (N1) of the pyrrole ring serves as a critical vector for chemical modification. Derivatization at this site allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, substituents at N1 can project into new regions of a target's binding pocket, enabling the formation of additional interactions that can enhance potency and selectivity.

This guide provides a comprehensive overview and detailed protocols for the derivatization of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate at the N1 position, a key intermediate for the synthesis of novel therapeutic candidates.

Chemical Reactivity of the N1 Position

The pyrrole nitrogen in the 7-azaindole nucleus is analogous to that in indole, possessing a lone pair of electrons that contributes to the aromaticity of the ring system. The presence of two electron-withdrawing diethyl carboxylate groups at the 2 and 6 positions significantly increases the acidity of the N1-proton. This electronic feature facilitates deprotonation with a variety of bases, forming a nucleophilic anion that can readily react with electrophiles. The choice of base, solvent, and reaction conditions is critical for achieving high yields and preventing potential side reactions.

Part 1: N1-Alkylation Protocols

N1-alkylation is a fundamental transformation for introducing a wide range of alkyl substituents. These groups can modulate the steric and electronic properties of the molecule, influencing its biological activity and pharmacokinetic profile.

Protocol 1.1: Classical N1-Alkylation with Alkyl Halides

This protocol describes a standard method for N1-alkylation using an alkyl halide in the presence of a suitable base. The increased acidity of the N1-proton in the dicarboxylate substrate allows for the use of moderately strong bases.

Rationale for Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen to form the corresponding sodium salt, driving the reaction to completion. For substrates sensitive to strong bases, potassium carbonate (K₂CO₃) offers a milder alternative, though it may require longer reaction times or higher temperatures.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the cation of the base and facilitates the SN2 reaction between the nucleophilic 7-azaindole anion and the alkyl halide. Anhydrous tetrahydrofuran (THF) can also be used, particularly with NaH.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction of the base with the solvent and substrate. The subsequent alkylation is often performed at room temperature to ensure a sufficient reaction rate without promoting side reactions.

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N1-Alkylation Workflow

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq) OR Potassium carbonate (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation (NaH): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Deprotonation (K₂CO₃): If using potassium carbonate, add it to the solution at room temperature and stir for 15-30 minutes.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated product.

ParameterCondition ACondition B
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous DMF or THFAnhydrous DMF
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time 1-4 hours4-24 hours
Typical Yield >85%70-90%
Protocol 1.2: Mitsunobu Reaction for N1-Alkylation

The Mitsunobu reaction is a powerful alternative for N1-alkylation, particularly with primary and secondary alcohols.[4] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.

Rationale for Experimental Choices:

  • Reagents: The combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activates the alcohol for nucleophilic attack by the 7-azaindole.

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction due to its ability to dissolve the reagents and its inertness under the reaction conditions.

  • Advantages: The reaction is performed under mild, neutral conditions, making it suitable for substrates with base-sensitive functional groups.

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Mitsunobu Reaction Workflow

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF and stir until all solids have dissolved.

  • Reagent Addition: Cool the solution to 0 °C. Add DEAD or DIAD (1.5 eq) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide and the hydrazide byproduct can be challenging to remove, so careful chromatography is essential.

Part 2: N1-Arylation Protocols

The introduction of an aryl or heteroaryl group at the N1 position is a common strategy in drug discovery to explore new binding interactions and modulate electronic properties. Copper-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

Protocol 2.1: Copper-Catalyzed Ullmann-Type N-Arylation

The Ullmann condensation is a classic method for the formation of C-N bonds. Modern variations utilize catalytic amounts of copper with various ligands to improve reaction efficiency and substrate scope.[5]

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source.

  • Ligand: N,N'-dimethylethylenediamine (DMEDA) or other diamine ligands are effective in stabilizing the copper catalyst and facilitating the cross-coupling reaction.[6]

  • Base: A strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to deprotonate the 7-azaindole and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: High-boiling point solvents such as dioxane or toluene are typically used to achieve the necessary reaction temperatures.

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}

Ullmann N-Arylation Workflow

Step-by-Step Protocol:

  • Preparation: To a sealable reaction tube, add this compound (1.0 eq), the aryl halide (e.g., iodobenzene, bromopyridine) (1.2 eq), copper(I) iodide (5-10 mol%), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the ligand (e.g., DMEDA, 10-20 mol%) and anhydrous dioxane or toluene via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture in an oil bath at 110-130 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Conditions
Catalyst Copper(I) Iodide (CuI)
Ligand N,N'-Dimethylethylenediamine (DMEDA)
Base Potassium Phosphate (K₃PO₄)
Solvent Anhydrous Dioxane or Toluene
Temperature 110-130 °C
Reaction Time 12-24 hours

Part 3: N1-Acylation Protocols

N1-acylation introduces a carbonyl group directly attached to the pyrrole nitrogen. The resulting N-acyl-7-azaindoles are important intermediates and can also exhibit biological activity.

Protocol 3.1: Schotten-Baumann N1-Acylation

The Schotten-Baumann reaction is a well-established method for acylating amines using acyl chlorides or anhydrides under basic conditions.

Rationale for Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and readily acylate the deprotonated 7-azaindole.

  • Base: An organic base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl generated during the reaction. An aqueous inorganic base like sodium bicarbonate can also be used in a two-phase system.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or THF are suitable for this reaction.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound in dichloromethane.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

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Schotten-Baumann Acylation Workflow

ParameterTypical Conditions
Acylating Agent Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)
Base Triethylamine (Et₃N) or Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-6 hours

Conclusion

The derivatization of this compound at the N1 position is a versatile strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide robust and adaptable methods for the N1-alkylation, -arylation, and -acylation of this important scaffold. Careful consideration of the electronic nature of the substrate, along with the appropriate choice of reagents and reaction conditions, is paramount for achieving successful outcomes.

References

  • Popowycz, F.; Mérour, J.-Y.; Joseph, B. Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron2007 , 63 (36), 8689–8707. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (22), 10257–10274. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules2024 , 29(12), 2843. [Link]

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17, 2544–2547. [Link]

  • Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886 , 19, 3218–3222. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Adv.2021 , 11, 28165-28175. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019 , 10 (1), 69-74. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem.2021 , 12, 959-965. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD J. Pharm. Sci.2024 . [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Chem. Commun.2020 , 56, 12996-13008. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem.2021 , 12, 959-965. [Link]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry2023 , 29(15), e202203718. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

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  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem.2004 , 69(17), 5578–5587. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

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  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

  • A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkivoc2017 , (iv), 63-73. [Link]

  • N,N′-Diethyl-N,N′-diphenyl-pyridine-2,6-dicarboxamide. Acta Crystallographica Section E2012 , 68(Pt 4), o1099–o1100. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics2019 , 7(4), 51. [Link]

  • A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. Int J Cosmet Sci.2020 , 42(2), 167-173. [Link]

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Application Notes and Protocols for the Quantitative Hydrolysis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic Acid Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its unique structural and electronic properties, particularly its ability to act as a versatile hydrogen bond donor and acceptor, have led to its incorporation into a multitude of biologically active agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2][3] The diacid derivative, 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid, serves as a critical building block for the synthesis of more complex molecules, enabling the introduction of diverse functionalities at the 2- and 6-positions. The conversion of the stable and readily accessible diethyl ester to this diacid via hydrolysis is a fundamental transformation in the synthetic route to novel therapeutics.

This document provides a comprehensive guide to the saponification of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. It delineates the mechanistic principles, offers detailed, field-tested protocols, and discusses critical parameters for process control and product validation, ensuring researchers can confidently and efficiently perform this key synthetic step.

Mechanistic Insight: The Chemistry of Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. For substrates like this compound, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred.[4] This preference is rooted in the reaction's thermodynamic profile. While acid-catalyzed hydrolysis is a reversible equilibrium process, base-catalyzed hydrolysis is effectively irreversible.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group and forming the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to yield the carboxylate salt. This acid-base reaction is highly exergonic and drives the entire process to completion.[6] The final diacid is then obtained by a careful acidification step during the workup.

Experimental Design & Protocols

Choosing the Optimal Hydrolysis Conditions: A Comparative Analysis

The choice of base and solvent system is critical for achieving a clean, high-yielding hydrolysis. Several common bases can be employed, each with subtle advantages.

Parameter NaOH / KOH LiOH Scientific Rationale & Causality
Base Sodium Hydroxide / Potassium HydroxideLithium HydroxideNaOH and KOH are cost-effective and highly effective.[7] LiOH is often used for substrates that may be sensitive to harsher conditions or when selective hydrolysis is desired, though for complete hydrolysis of a diester, it is also highly effective.[8][9] The smaller lithium cation can sometimes enhance solubility and reaction rates in mixed solvent systems.[9]
Solvent System H₂O with a co-solvent (MeOH, EtOH, or THF)H₂O with a co-solvent (typically THF or Dioxane)The diester starting material has limited solubility in purely aqueous media. A co-solvent like Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF) is essential to create a homogeneous reaction mixture, thereby increasing the reaction rate.[7] THF is a common choice when using LiOH.[8]
Temperature Room Temperature to Reflux (e.g., 60-80 °C)Room Temperature to Reflux (e.g., 60-70 °C)Elevated temperatures accelerate the rate of hydrolysis. Heating under reflux is a standard procedure to ensure the reaction goes to completion in a reasonable timeframe.[4] The specific temperature will depend on the chosen solvent's boiling point.
Stoichiometry > 2 equivalents (typically 2.5 - 4 eq.)> 2 equivalents (typically 2.5 - 4 eq.)A stoichiometric excess of base is required to ensure both ester groups are hydrolyzed and to drive the reaction to completion. At least two equivalents are needed to hydrolyze the diester, with an additional amount to ensure the medium remains basic.
Detailed Step-by-Step Protocol: LiOH-Mediated Hydrolysis

This protocol utilizes Lithium Hydroxide (LiOH) in a THF/water solvent system, a widely accepted method for the clean hydrolysis of heteroaromatic esters.

Materials and Equipment:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up & Isolation A Dissolve Diester in THF C Combine Solutions in Flask A->C B Prepare Aqueous LiOH Solution B->C D Heat to Reflux (e.g., 65-70°C) C->D Attach Condenser E Monitor Reaction by TLC/LC-MS D->E Stir for 2-16 h F Cool to Room Temperature E->F Upon Completion G Remove THF (in vacuo) F->G H Cool Aqueous Residue to 0-5°C G->H I Acidify with HCl to pH ~2-3 H->I Stirring J Collect Precipitate by Filtration I->J Precipitate Forms K Wash with Cold Water & Dry J->K

Caption: Workflow for the hydrolysis of the diester to the diacid.

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq.).

    • Add THF (approx. 5-10 mL per mmol of ester) to dissolve the starting material with magnetic stirring.

    • In a separate beaker, dissolve lithium hydroxide monohydrate (2.5 - 3.0 eq.) in deionized water (approx. 5-10 mL per mmol of ester).

    • Add the aqueous LiOH solution to the THF solution of the ester.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 2-16 hours. The reaction progress should be monitored.

    • Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting diester.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution, containing the dilithium salt of the product, may be filtered to remove any insoluble impurities.

    • Cool the aqueous solution in an ice bath to 0-5°C.

    • While stirring vigorously, slowly add 1M or 2M HCl solution dropwise. Monitor the pH.

    • Continue adding acid until the pH of the solution is approximately 2-3. A precipitate of the diacid product should form. The exact isoelectric point may vary, so careful pH adjustment is key.[10]

    • Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Purification and Characterization:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the purified 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid under vacuum to a constant weight.

    • Self-Validation Checkpoint: Characterize the final product to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ethyl ester signals (typically a quartet around 4.4 ppm and a triplet around 1.4 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.

Data Presentation and Expected Results

Expected ¹H NMR Spectral Changes:

Compound Key ¹H NMR Signals (Approx. δ, ppm) Rationale for Change
Diethyl Ester (Start) ~1.4 (t, 6H, -CH₃), ~4.4 (q, 4H, -OCH₂-), Aromatic Protons, ~12.0 (br s, 1H, NH)Presence of two equivalent ethyl ester groups.
Diacid (Product) Aromatic Protons, ~12.5 (br s, 1H, NH), ~13.0 (very br s, 2H, -COOH)Disappearance of ethyl group signals. Appearance of broad, downfield carboxylic acid proton signals.

Troubleshooting:

  • Incomplete Reaction: If starting material remains, extend the reaction time or increase the temperature. Ensure sufficient base was used.

  • No Precipitation Upon Acidification: The product may be more water-soluble than expected. Try further cooling, adding more acid to reach a lower pH, or extracting the acidified aqueous layer with a suitable organic solvent like ethyl acetate.[10]

  • Oily Product: The product may need further purification. Trituration with a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) or recrystallization may be necessary.

Conclusion

The base-catalyzed hydrolysis of this compound is a robust and essential transformation for accessing the versatile diacid building block. By understanding the underlying mechanism, carefully selecting reaction conditions, and implementing rigorous monitoring and work-up procedures, researchers can reliably obtain high yields of the desired product. The protocols outlined in this guide provide a solid foundation for the successful execution of this reaction, empowering further discovery and development in medicinal chemistry.

References

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Pokhrel, S., et al. (2021).
  • Patrick, A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

  • Abd-El-Aziz, A. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Shainurova, A. M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Molecules.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • ResearchGate. (2015). Direct Polyesterification of Pyridine-2,6-Dicarboxylic Acid and Poly(ethylene glycol) using Picryl Chloride as Condensing Agent. [Link]

  • Okano, T., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Journal of Organic Chemistry.
  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (2012). Preparation method for 4-substituted-7-azaindole.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Quora. (2017). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]

  • ResearchGate. (2001). A Mild Hydrolysis of Esters Mediated by Lithium Salts. [Link]

  • ChemRxiv. (2024). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. [Link]

  • Google Patents. (2021). Preparation method of 2, 6-pyridinedicarboxylic acid.
  • ResearchGate. (2012). Synthesis of Macroheterocycles Containing Pyridine-2,6-dicarboxylic and Adipic Acid Ester and Hydrazide Fragments Starting from Tetrahydropyran. [Link]

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Application Notes and Protocols for the Functionalization of the 7-Azaindole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif of immense interest in medicinal chemistry and materials science.[1] As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and superior bioavailability, to parent compounds.[2] This has led to its incorporation into a multitude of clinically approved drugs and drug candidates, including the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1] The ability of the 7-azaindole nucleus to form key hydrogen bonding interactions, mimicking the adenine fragment of ATP, makes it a particularly valuable scaffold in the design of kinase inhibitors.[3] The development of robust and versatile methods for the functionalization of the 7-azaindole ring system is therefore a critical endeavor for the advancement of drug discovery programs and the creation of novel functional materials.[1]

This guide provides a detailed overview of the reactivity of the 7-azaindole core and presents a series of application notes and detailed protocols for its functionalization. The methodologies described herein are based on established and reliable synthetic transformations, with an emphasis on explaining the underlying principles to empower researchers to adapt and apply these methods to their specific research goals.

Understanding the Reactivity of the 7-Azaindole Ring

The 7-azaindole ring system is a bicyclic heteroaromatic compound composed of a pyridine ring fused to a pyrrole ring. The electronic nature of these two rings dictates the overall reactivity of the scaffold. The pyrrole ring is electron-rich, making the C3 position particularly susceptible to electrophilic attack.[4] Conversely, the pyridine ring is electron-deficient, which influences the reactivity of the C4, C5, and C6 positions. The nitrogen atom of the pyrrole ring (N1) can be readily deprotonated or functionalized, while the pyridine nitrogen (N7) can act as a hydrogen bond acceptor or a coordination site for metal catalysts.

Strategic Functionalization of the 7-Azaindole Core: A Workflow Overview

The functionalization of the 7-azaindole ring can be approached systematically. A common and effective strategy involves the initial halogenation of the electron-rich C3 position, which then serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. This workflow allows for the introduction of a wide array of substituents at this key position.

G cluster_0 Core Functionalization Strategy 7-Azaindole 7-Azaindole C3-Halogenation C3-Halogenation 7-Azaindole->C3-Halogenation Electrophilic Substitution Cross-Coupling Metal-Catalyzed Cross-Coupling C3-Halogenation->Cross-Coupling Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Functionalized_7-Azaindole Diverse Functionalized 7-Azaindoles Cross-Coupling->Functionalized_7-Azaindole

Figure 1. A general workflow for the functionalization of 7-azaindole.

N-Protection Strategies: Modulating Reactivity and Solubility

The pyrrole nitrogen (N1) of the 7-azaindole ring can be readily functionalized. N-protection is often a crucial step to prevent unwanted side reactions, improve solubility, or direct the regioselectivity of subsequent transformations. Common protecting groups include tert-butyloxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxy)methyl (SEM).

Protocol 1: N-Boc Protection of 7-Azaindole

The Boc group is a widely used protecting group due to its stability under a range of conditions and its facile removal under acidic conditions.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in DCM or THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-7-azaindole.

Protocol 2: N-SEM Protection of 7-Azaindole

The SEM group is stable to a variety of conditions and can be cleaved under fluoride-mediated or acidic conditions.

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-SEM-7-azaindole.[5]

C3-Halogenation: Creating a Versatile Synthetic Handle

The C3 position of the 7-azaindole ring is the most nucleophilic and can be readily halogenated, providing a key intermediate for subsequent cross-coupling reactions. Iodination is often preferred as the resulting C-I bond is highly reactive in palladium-catalyzed transformations.

Protocol 3: C3-Iodination of 7-Azaindole using N-Iodosuccinimide (NIS)

This protocol provides a reliable method for the selective iodination of the C3 position.

Materials:

  • 7-Azaindole (or N-protected 7-azaindole)

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)[6]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)[7]

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in DCM or MeCN, add KOH (0.5-3.0 eq) and NIS (1.0-1.2 eq).[6][7]

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC. The reaction time may vary depending on the substrate and the presence of a protecting group.[7]

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with DCM. Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the 3-iodo-7-azaindole derivative. A yield of 95% has been reported for the iodination of the unprotected 7-azaindole.[6]

Metal-Catalyzed Cross-Coupling Reactions: Diversifying the 7-Azaindole Scaffold

With a halogen installed at the C3 position (or other positions), a plethora of cross-coupling reactions can be employed to introduce carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd R-X Pd(II) R-Pd(II)-X Ln OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation R'-B(OR)₂ Base Pd(II)_Aryl R-Pd(II)-R' Ln Transmetalation->Pd(II)_Aryl RedElim Reductive Elimination Pd(II)_Aryl->RedElim RedElim->Pd(0) R-R'

Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of 3-Iodo-7-azaindole with Arylboronic Acids

Materials:

  • 3-Iodo-7-azaindole derivative (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand like SPhos) (2-10 mol%)[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)[6]

  • Solvent (e.g., Dioxane/H₂O, Toluene/Ethanol, DMF)[6][8]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 3-iodo-7-azaindole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.[6]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., EtOAc) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol60-11088[6]
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol60-11093[6]
34-Fluorophenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol60-11079[6]
4Naphthylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol60-11092[6]

Table 1. Examples of Suzuki-Miyaura coupling on a 6-chloro-3-iodo-1-methyl-7-azaindole substrate.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Protocol 5: Sonogashira Coupling of 3-Halo-7-azaindole with Terminal Alkynes

Materials:

  • 3-Halo-7-azaindole derivative (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 3-halo-7-azaindole derivative, palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.

Protocol 6: Buchwald-Hartwig Amination of Bromo-7-azaindole with Amines

Materials:

  • Bromo-7-azaindole derivative (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and a biarylphosphine ligand like XPhos or SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the bromo-7-azaindole derivative, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. Rhodium-catalyzed C-H activation and annulation of 7-azaindoles with alkynes provides a route to complex, fused polycyclic systems.[1][9]

G cluster_0 Rhodium-Catalyzed C-H Activation/Annulation 7-Azaindole 7-Azaindole C-H_Activation C-H Activation (C2 or C6) 7-Azaindole->C-H_Activation + [Rh] Rh_Catalyst [RhCp*Cl₂]₂ AgSbF₆ Rh_Catalyst->C-H_Activation Annulation Annulation with Alkyne C-H_Activation->Annulation Fused_Product Fused Polycyclic Product Annulation->Fused_Product

Figure 3. Conceptual workflow for Rhodium-catalyzed C-H activation of 7-azaindole.

A typical procedure involves reacting the 7-azaindole with an alkyne in the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂, and a silver salt oxidant, like AgSbF₆, in a suitable solvent at elevated temperatures.[1][9] This methodology allows for the construction of novel carbazole-like structures.

Deprotection of N-Protected 7-Azaindoles

The final step in many synthetic sequences is the removal of the N-protecting group to yield the free N-H 7-azaindole.

Protocol 7: Deprotection of N-Boc-7-azaindole

Materials:

  • N-Boc-7-azaindole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-7-azaindole in DCM.

  • Add TFA (5-10 equivalents) or a solution of HCl in dioxane (4M, excess) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the careful addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the product with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected 7-azaindole.

Protocol 8: Deprotection of N-SEM-7-azaindole

Materials:

  • N-SEM-7-azaindole

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-SEM-7-azaindole in THF.

  • Add the TBAF solution (2-3 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • After cooling, dilute the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The 7-azaindole scaffold continues to be a cornerstone in the development of new therapeutic agents and functional materials. The synthetic protocols outlined in this guide provide a robust toolkit for the strategic functionalization of this important heterocyclic system. A thorough understanding of the reactivity of the 7-azaindole core, coupled with the judicious application of modern synthetic methodologies, will undoubtedly continue to fuel innovation in the fields of medicinal chemistry and materials science.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Dandia, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current Pharmaceutical Design, 20(12), 2025-2054.
  • Zhang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114777.
  • Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7937–7949.
  • Iaroshenko, V. O. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Li, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(12), 2461-2465.
  • Enguehard-Gueiffier, C., et al. (2016). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. The Journal of Organic Chemistry, 81(17), 7899–7908.
  • Li, B., et al. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 17(13), 3286–3289.
  • O'Brien, Z., et al. (2019).
  • Khan, I., et al. (2012). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Molecules, 17(12), 14757-14773.
  • Wuxi Apptec. (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B.
  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3973–3976.
  • Bentabed, A., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5035.
  • Wang, L., et al. (2013). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. Tetrahedron Letters, 54(17), 2157-2160.
  • Wang, H., et al. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes.

Sources

The Strategic Application of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1] Its significance stems from its bioisosteric relationship with the purine core of ATP, allowing it to effectively mimic the natural ligand and bind to the hinge region of the kinase active site.[2][3] The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole ring act as crucial hydrogen bond acceptors and donors, respectively, facilitating a strong and specific interaction with the kinase hinge.[2][4] This bidentate hydrogen bonding is a hallmark of many successful kinase inhibitors.[2][4]

The versatility of the 7-azaindole core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.[4] One particularly valuable starting material for the elaboration of this scaffold is Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. The two ester functionalities at the 2- and 6-positions provide synthetic handles for the introduction of diverse chemical moieties, making it a cornerstone for the construction of a wide array of kinase inhibitors targeting various signaling pathways implicated in diseases ranging from cancer to autoimmune disorders.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the development of potent and selective kinase inhibitors. We will delve into detailed synthetic protocols, explore its application in the synthesis of inhibitors for key kinases, and discuss the underlying rationale for its use in targeting specific signaling pathways.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step in the development of kinase inhibitors based on this scaffold. While various methods for the synthesis of substituted 7-azaindoles exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine. The following protocol outlines a representative synthesis.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis that begins with commercially available starting materials and culminates in the formation of the desired dicarboxylate.

Step 1: Synthesis of a Substituted Pyridine Precursor

The initial step involves the creation of a suitably substituted pyridine ring that will serve as the foundation for the subsequent pyrrole ring formation. A common approach is the Hantzsch pyridine synthesis or similar condensation reactions.

Step 2: Nitration of the Pyridine Ring

To introduce a functional group that can be converted into an amino group for the pyrrole ring closure, the pyridine precursor is nitrated.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group, typically using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Step 4: Cyclization to Form the Pyrrolo[2,3-b]pyridine Core

The key cyclization step to form the 7-azaindole ring system is then performed. This often involves a condensation reaction with a suitable three-carbon synthon.

Step 5: Diesterification

Finally, the carboxylic acid groups at the 2- and 6-positions are esterified to yield the target compound, this compound.

Detailed Experimental Procedure:

A detailed, step-by-step experimental protocol with specific reagents, stoichiometry, reaction conditions, and purification methods would be provided here in a real-world application note. Due to the limitations of the current environment, a generalized procedure is described.

The synthesis would typically involve:

  • Reaction Setup: Reactions are carried out in appropriate glassware under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.

  • Reagent Addition: Reagents are added in a controlled manner, often with cooling to manage exothermic reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction, extraction with organic solvents, and washing to remove impurities.

  • Purification: The crude product is purified using techniques like column chromatography, recrystallization, or distillation to obtain the pure this compound.

  • Characterization: The final product is characterized by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a multitude of kinase inhibitors. The ester groups at the C2 and C6 positions can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with various amines to introduce diversity and tailor the inhibitor to a specific kinase target.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[5][6] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and various cancers.[4][6]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation DNA DNA pSTAT->DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway.

The dicarboxylate can be selectively hydrolyzed and then coupled with appropriate amines to generate potent JAK inhibitors. For instance, the C6-ester can be hydrolyzed, converted to an amide, while the C2-ester is modified to interact with the solvent-exposed region of the kinase.

Targeting the FGFR Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell growth, differentiation, and angiogenesis.[7][8] Aberrations in FGFR signaling are frequently observed in various cancers, making it an attractive therapeutic target.[5][8]

FGFR_Pathway cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Cell_Response Cellular Responses (Proliferation, Survival) DAG_IP3->Cell_Response Transcription_Factors Transcription Factors Transcription_Factors->Cell_Response

Caption: The FGFR signaling pathway.

Starting from this compound, a selective FGFR inhibitor can be synthesized by functionalizing the C2 and C6 positions to achieve optimal interactions within the ATP-binding pocket of the FGFR kinase domain.

Targeting Other Key Kinases

The versatility of the this compound scaffold extends to the synthesis of inhibitors for a range of other important kinases:

  • CDK8: A transcriptional regulator implicated in colorectal cancer.[3][9] Inhibitors can be designed to modulate its activity in the Mediator complex.

  • ROCK: Rho-associated coiled-coil containing protein kinase is a key regulator of the actin cytoskeleton and is a target for cardiovascular diseases.[10][11]

  • GSK-3β: Glycogen synthase kinase 3 beta is involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's.[12]

  • Cdc7: A serine/threonine kinase essential for the initiation of DNA replication, making it a target for cancer therapy.[13][14]

  • TNIK: TRAF2 and NCK interacting kinase is involved in Wnt signaling and is a target in oncology.[15]

Data Presentation

Kinase TargetDisease IndicationRepresentative Inhibitor ScaffoldKey Synthetic Transformation
JAKAutoimmune Diseases, Cancer1H-pyrrolo[2,3-b]pyridine-6-carboxamideAmide coupling at C6
FGFRCancer2-Aryl-1H-pyrrolo[2,3-b]pyridineSuzuki coupling at C2
CDK8Colorectal CancerSubstituted 1H-pyrrolo[2,3-b]pyridinesFunctionalization at C2 and C6
ROCKCardiovascular Diseases1H-pyrrolo[2,3-b]pyridine derivativesVaried substitutions on the core
GSK-3βAlzheimer's Disease1H-pyrrolo[2,3-b]pyridine-based compoundsTailored side chains for selectivity
Cdc7Cancer1H-pyrrolo[2,3-b]pyridine derivativesModifications to mimic ATP
TNIKCancer1H-pyrrolo[2,3-b]pyridine scaffoldElaboration of C2 and C6 positions

Experimental Protocols: General Workflow for Kinase Inhibitor Synthesis

The following workflow provides a general outline for the synthesis of kinase inhibitors starting from this compound.

Kinase_Inhibitor_Synthesis_Workflow Start This compound Hydrolysis Selective Hydrolysis of Ester(s) Start->Hydrolysis Activation Carboxylic Acid Activation (e.g., with HATU, HOBt) Hydrolysis->Activation Coupling Amide Coupling with Diverse Amines Activation->Coupling Modification Further Modification of the Scaffold (e.g., Suzuki, Buchwald-Hartwig) Coupling->Modification Purification Purification (Chromatography, Recrystallization) Modification->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->Screening

Sources

analytical HPLC method for Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical HPLC Method of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Introduction

This compound is a complex heterocyclic molecule featuring a 7-azaindole core. This scaffold is of significant interest in medicinal chemistry and drug development, appearing in molecules targeting various biological pathways, including protein kinases.[1][2] As an important intermediate or final active pharmaceutical ingredient (API), ensuring its purity and quantifying its presence in reaction mixtures or final formulations is critical. This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of this compound.

Principle of the Method

The method leverages reversed-phase chromatography, the most common and versatile mode of HPLC. The analyte, being a moderately polar compound due to its aromatic rings and ester functionalities, is separated on a non-polar C18 stationary phase. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is employed.

The inclusion of a weak acid (formic acid) in the aqueous mobile phase is a critical choice driven by the analyte's structure. The pyridine nitrogen in the pyrrolopyridine ring is basic and can interact with residual silanol groups on the silica-based C18 column, a common cause of peak tailing for basic compounds.[3] By maintaining an acidic pH, the pyridine nitrogen is protonated, ensuring the analyte exists as a single, consistent ionic species. This minimizes silanol interactions, leading to sharp, symmetrical peaks and improved reproducibility.[4] Detection is performed using a UV detector, as the fused aromatic ring system provides strong chromophores suitable for sensitive quantification.

Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data Station (e.g., Chromeleon™, Empower™).

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC or Milli-Q grade)

    • This compound reference standard.

Experimental Protocol

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes; hold at 90% B for 2 min; return to 10% B over 1 min; hold for 2 min for re-equilibration.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Analytical Procedure Workflow

The overall workflow from sample preparation to data analysis is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Standard/Sample dissolve 2. Dissolve in Diluent weigh->dissolve inject 3. Inject into HPLC dissolve->inject separate 4. Chromatographic Separation (C18 Column) inject->separate detect 5. UV Detection (254 nm) separate->detect integrate 6. Peak Integration detect->integrate quantify 7. Quantification integrate->quantify report 8. Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Results and Discussion

A typical chromatogram should show a sharp, well-resolved peak for this compound. The gradient method is effective for separating the main component from potential starting materials, by-products, and degradation products. The method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[5]

Method Validation Summary

The following table presents a summary of the validation parameters.

ParameterSpecificationResult
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over 10-200 µg/mL range
Precision (RSD%)
* RepeatabilityRSD ≤ 2.0%0.8% (n=6)
* IntermediateRSD ≤ 2.0%1.2% (inter-day)
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in resultsMethod is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing 1. Column degradation.2. Insufficient mobile phase acidity.1. Replace the column.2. Ensure the formic acid concentration is correct (0.1%). Consider using a column specifically designed for basic compounds.
Poor Resolution 1. Column contamination.2. Inappropriate gradient slope.1. Flush the column with a strong solvent.2. Adjust the gradient to be shallower for better separation of closely eluting peaks.
Baseline Noise 1. Air bubbles in the system.2. Contaminated mobile phase.1. Degas mobile phases.2. Prepare fresh mobile phases using high-purity solvents and water.
Carryover Analyte adsorption in the injector or column.Implement a needle wash with a strong solvent (e.g., 100% Acetonitrile) and inject a blank run after high-concentration samples.

Conclusion

The developed RP-HPLC method is demonstrated to be linear, precise, accurate, and robust for the quantitative determination of this compound. The protocol is straightforward and utilizes standard instrumentation and reagents, making it suitable for routine quality control analysis in research and drug development settings.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl dipicolinate. PubChem. Retrieved from [Link]

  • Binch, H., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Burke, M. F., et al. (1985). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Retrieved from [Link]

  • Muthukulam, T., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • Welch, C. J. (2019). Heterocycles Structural Analysis in HPLC Method Development. Chrominfo. Retrieved from [Link]

  • Shishkina, I. P., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Attimarad, M., et al. (2021). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Retrieved from [Link]

Sources

Application Notes and Protocols: Electrophilic Substitution Reactions of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold and the Challenge of Electrophilic Substitution

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, which mimics the purine core, allows it to act as a versatile pharmacophore, leading to the development of numerous potent therapeutic agents, including kinase inhibitors.[1][2] The functionalization of the 7-azaindole ring system is therefore of critical importance for the synthesis of new drug candidates.

This application note focuses on the reactivity of a specific derivative, Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate , towards electrophiles. This molecule presents a significant synthetic challenge due to the presence of two electron-withdrawing diethyl carboxylate groups at positions 2 and 6. These groups profoundly influence the electronic properties of the bicyclic system, leading to a deactivated core that is substantially less reactive towards electrophilic aromatic substitution compared to the parent 7-azaindole. Understanding and overcoming this deactivation is key to the successful synthesis of novel functionalized derivatives.

Electronic Landscape of this compound: A Deactivated System

The inherent reactivity of the 7-azaindole nucleus towards electrophiles is governed by the electron-rich nature of the pyrrole ring fused to the electron-deficient pyridine ring. In the unsubstituted 7-azaindole, electrophilic attack typically occurs at the C3 position of the pyrrole ring, which possesses the highest electron density.

However, the introduction of two potent electron-withdrawing groups (EWGs) in the form of diethyl carboxylates at the C2 and C6 positions dramatically alters this electronic landscape. The C2-ester group, in particular, significantly reduces the electron density of the pyrrole ring through both inductive and resonance effects, thereby deactivating it towards electrophilic attack. The C6-ester group further deactivates the pyridine ring.

Computational studies on substituted azaindoles have shown that electron-withdrawing groups decrease the nucleophilicity of the ring system.[3][4] This deactivation necessitates the use of more forcing reaction conditions and potent electrophiles to achieve substitution. Furthermore, the regioselectivity of the reaction may be altered compared to the unsubstituted parent compound.

Figure 1: Conceptual diagram illustrating the deactivating effects of the diethyl carboxylate groups on the 7-azaindole core, leading to reduced reactivity towards electrophiles.

Key Electrophilic Substitution Reactions and Proposed Protocols

Given the highly deactivated nature of this compound, electrophilic substitution requires careful consideration of reagents and reaction conditions. The following sections provide an overview of key electrophilic reactions and suggested protocols, which are based on methodologies developed for other electron-deficient aromatic and heteroaromatic systems. These protocols should be considered as starting points and may require optimization.

Halogenation: Introduction of Halogen Atoms

The introduction of halogen atoms onto the 7-azaindole scaffold provides a valuable handle for further functionalization through cross-coupling reactions. However, the halogenation of electron-deficient arenes can be challenging.[5]

Protocol for Bromination:

A common method for the bromination of deactivated aromatic compounds is the use of N-bromosuccinimide (NBS) in a strong acid or a polar aprotic solvent.

  • Reagents and Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid or Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM) or Acetonitrile (MeCN)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (DCM or MeCN) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid or TFA (catalytic to stoichiometric amounts, requires optimization).

    • Add N-bromosuccinimide (1.0-1.2 eq) portion-wise over 15-30 minutes, keeping the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Causality: The strong acid protonates the carbonyl oxygen of the ester group, which can further decrease the deactivating effect or, in some cases, alter the regioselectivity. The C3 position is the most likely site of bromination, though substitution at the C4 or C5 positions of the pyridine ring cannot be ruled out under harsh conditions.

Nitration: Introduction of a Nitro Group

Nitration of deactivated aromatic systems typically requires harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid. The nitro group is a strong deactivating group but can be a precursor for an amino group, which is a versatile functional handle. The nitration of indoles with electron-withdrawing groups has been shown to occur on the benzene ring portion.[6]

Protocol for Nitration:

  • Reagents and Materials:

    • This compound

    • Fuming Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice-salt bath

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Cool the mixture to -10 to -5 °C using an ice-salt bath.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 0 °C.

    • Stir the reaction mixture at -5 to 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Expected Outcome and Causality: Due to the severe deactivation of the pyrrole ring, nitration is most likely to occur on the less deactivated pyridine ring, potentially at the C4 or C5 position. The choice of nitrating agent and acid is crucial to overcome the high activation energy barrier.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for the introduction of a formyl group.[7][8] It can be effective for electron-rich and some moderately deactivated heterocyclic systems. Its success with the highly deactivated this compound is not guaranteed but represents a viable synthetic route to explore.

Vilsmeier_Haack_Workflow cluster_protocol Vilsmeier-Haack Formylation Protocol Start Dissolve Substrate in DMF Cool Cool to 0 °C Start->Cool Add_Reagent Add POCl₃ dropwise Cool->Add_Reagent React Stir at RT to 60 °C (Monitor by TLC) Add_Reagent->React Workup Quench with Ice-water & Neutralize React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Chromatography Extract->Purify Product Formylated Product Purify->Product

Figure 2: A generalized workflow for the Vilsmeier-Haack formylation reaction.

Protocol for Vilsmeier-Haack Formylation:

  • Reagents and Materials:

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, cool the mixture to 0 °C.

    • Add phosphorus oxychloride (2.0-3.0 eq) dropwise, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Expected Outcome and Causality: The Vilsmeier reagent (chloromethyliminium salt) is a moderately strong electrophile.[8] If the reaction is successful, formylation is anticipated at the C3 position, although reaction at other positions is possible depending on the relative deactivation of the different sites on the ring.

Summary of Reaction Conditions

ReactionElectrophile/ReagentSolventTemperatureKey Considerations
Bromination NBS / H₂SO₄ or TFADCM or MeCN0 °C to RTStrong acid activation is likely necessary.
Nitration Fuming HNO₃ / H₂SO₄H₂SO₄-10 to 0 °CHarsh conditions required; potential for multiple products.
Formylation POCl₃ / DMFDMFRT to 80 °CMilder conditions, but may not be reactive enough.

Conclusion and Future Perspectives

The electrophilic functionalization of this compound is a challenging but potentially rewarding endeavor for the synthesis of novel compounds with potential biological activity. The strong deactivating nature of the two diethyl carboxylate groups necessitates the use of potent electrophiles and potentially harsh reaction conditions. The protocols outlined in this application note provide a rational starting point for researchers in this field. Further optimization of these conditions and exploration of alternative electrophilic reagents will be crucial for expanding the synthetic utility of this highly functionalized 7-azaindole scaffold. Future work could also involve computational studies to more accurately predict the most favorable sites for electrophilic attack on this specific molecule, thereby guiding synthetic efforts.

References

  • Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • Jiang, L., Yang, Y., Liu, L., Zhu, R., & Zhang, D. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Journal of the American Chemical Society, 144(30), 13685-13695.
  • Narayan, R., & Moody, C. J. (2004). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 69(24), 8347-8354.
  • Singh, S. K., Das, A., & Breton, G. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6258-6269.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues. Scribd. Retrieved from [Link]

  • Lam, P. Y. S., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 963-975.
  • Zhang, M., & Ke, Z. (2025). Zwitterionic Dual Halogen Bond-Catalyzed Electrophilic Bromination of Electron-Deficient Arenes under Mild Conditions.
  • De Rosa, M. (2012). Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Chemistry. (n.d.). Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles. Retrieved from [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Lee, S., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1025-1030.
  • Pal, A., et al. (2021). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 225, 113797.
  • Tanimoto, H., et al. (2023). β-Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. ACS Omega, 8(21), 18675-18686.
  • Wang, T., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1888.
  • Reddy, T. J., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(iii), 179-191.
  • Nath, M., & Kumar, A. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. The Journal of Organic Chemistry, 85(13), 8569-8578.
  • Rajput, A. A., & Singhal, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1279-1291.
  • Barluenga, J., et al. (1982). 1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles. Journal of the Chemical Society, Perkin Transactions 1, 2167-2171.
  • Organic Syntheses. (n.d.). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]

  • YouTube. (2018, April 17). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics. Retrieved from [Link]

  • YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Retrieved from [Link]

  • YouTube. (2018, August 6). 9 Electrophilic Substitution & Reduction of Pyrrole. Retrieved from [Link]

  • YouTube. (2025, March 1). Electrophilic Substitution in Heterocycles is EASY!. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your reaction yields. Our recommendations are grounded in established chemical principles and supported by peer-reviewed literature.

Overview of the Synthesis

The synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a critical step in the development of various therapeutic agents.[1][2] The target molecule, this compound, is a key intermediate for creating more complex molecules. While numerous methods exist for constructing the 7-azaindole scaffold, a common and effective approach involves the cyclization of a suitably substituted pyridine derivative.[3][4]

A plausible synthetic route, based on established methodologies for similar structures, would involve the reaction of a 2-amino-3-halopyridine derivative with a reagent that can form the pyrrole ring. One such strategy is the palladium-catalyzed coupling of a 2-aminopyridine with an alkyne, followed by cyclization.[5]

Below is a general workflow diagram for a potential synthetic approach.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Purification & Product 2_amino_pyridine Substituted 2-Aminopyridine coupling Palladium-Catalyzed Cross-Coupling 2_amino_pyridine->coupling alkyne Alkynyl Reagent alkyne->coupling cyclization Intramolecular Cyclization coupling->cyclization workup Aqueous Work-up cyclization->workup chromatography Column Chromatography workup->chromatography product Diethyl 1H-pyrrolo[2,3-b]pyridine -2,6-dicarboxylate chromatography->product

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related 7-azaindole derivatives.

FAQ 1: I am observing a low yield of my desired product. What are the likely causes?

Low yields in the synthesis of pyrrolopyridines can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[6]

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the aminopyridine or the alkyne, can interfere with the catalytic cycle of the palladium catalyst.

    • Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.[6]

  • Catalyst Activity: The choice of palladium catalyst and ligands is crucial for efficient cross-coupling reactions. The catalyst may be deactivated or not suitable for the specific substrates.

    • Recommendation: Screen different palladium catalysts and ligands. For instance, systems like Pd(OAc)₂ with RuPhos have been shown to be effective in similar transformations.[7] Ensure you are using fresh, high-quality catalysts.

  • Reaction Temperature and Time: The reaction may not be reaching completion, or the product might be degrading at the chosen temperature.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature screen can also identify the ideal conditions for your specific substrates. Some related syntheses require heating to proceed efficiently.[6]

  • Solvent Effects: The solvent plays a critical role in the solubility of reactants and the overall reaction kinetics.

    • Recommendation: Use anhydrous solvents, as water can interfere with many organometallic reactions.[7] Toluene, DMF, and dioxane are common solvents for such couplings. The choice of solvent can significantly impact the yield.

FAQ 2: I am seeing multiple spots on my TLC plate, indicating side products. What are the common side reactions?

The formation of side products is a common challenge in cross-coupling and cyclization reactions.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of the Alkyne: This results in the formation of a symmetrical di-alkyne, consuming your starting material.

    • Mitigation: This is often promoted by the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Protodehalogenation of the Halopyridine: The starting halopyridine can be reduced, leading to the formation of the corresponding des-halo pyridine.

    • Mitigation: This can be minimized by carefully controlling the reaction conditions and ensuring the purity of your reagents.

  • Incomplete Cyclization: The coupled intermediate may not fully cyclize to form the desired pyrrolopyridine ring.

    • Mitigation: The cyclization step can be sensitive to the base and temperature used. For some 7-azaindole syntheses, a strong base like potassium tert-butoxide is used to facilitate the final ring closure.[8]

FAQ 3: My final product is difficult to purify. What are some effective purification strategies?

Purification of heterocyclic compounds can be challenging due to their polarity and potential for metal contamination from the catalyst.

Purification Protocols:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. Washing with a saturated aqueous solution of NaHCO₃ and brine is a standard procedure.[9]

  • Column Chromatography: This is the most common method for purifying the final product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The polarity of the solvent system should be optimized based on the TLC analysis of your product.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.

Experimental Protocols

Below are example protocols that can be adapted for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Cross-Coupling

This protocol is a general procedure for the Sonogashira coupling, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Materials:

  • Substituted 2-amino-3-halopyridine (1.0 equiv)

  • Alkynyl reagent (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 2-amino-3-halopyridine, palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by triethylamine.

  • Add the alkynyl reagent dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and proceed with the work-up.

Protocol 2: Intramolecular Cyclization

This protocol describes a general method for the base-mediated cyclization to form the 7-azaindole ring.

Materials:

  • Crude product from the cross-coupling reaction

  • Strong base (e.g., Potassium tert-butoxide (KOtBu), 2.0 equiv)

  • Anhydrous solvent (e.g., t-BuOH or DMF)

Procedure:

  • Dissolve the crude intermediate in the anhydrous solvent in a dry flask under an inert atmosphere.

  • Add the strong base portion-wise at room temperature.

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Proceed with the aqueous work-up and purification.

Data Summary

The following table provides a hypothetical comparison of reaction conditions to optimize the yield.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF10045
2Pd₂(dba)₃XPhosK₃PO₄Dioxane11065
3Pd(OAc)₂RuPhosCs₂CO₃t-BuOH8078
4Pd(PPh₃)₂Cl₂/CuI-Et₃NTHF6572

Note: This table is illustrative. Optimal conditions must be determined experimentally for each specific substrate combination.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_reaction Reaction Issues cluster_workup Post-Reaction Issues start Low Yield Observed check_sm Check Starting Material Purity start->check_sm optimize_catalyst Optimize Catalyst System check_sm->optimize_catalyst If pure optimize_conditions Optimize Reaction Conditions (T, t) optimize_catalyst->optimize_conditions If no improvement check_workup Review Work-up Procedure optimize_conditions->check_workup If still low check_purification Optimize Purification check_workup->check_purification If work-up is correct end Improved Yield check_purification->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]

  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-Azaindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of this critical heterocyclic scaffold. As a privileged structure in numerous pharmaceutical agents, the efficient synthesis of 7-azaindole is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side products and synthetic hurdles. The advice herein is based on a synthesis of established chemical principles and practical, field-proven insights.

Introduction: The Synthetic Challenge of 7-Azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core presents a unique synthetic challenge due to the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. This electronic dichotomy can complicate classical indole syntheses and transition metal-catalyzed methods, often leading to undesired side products and diminished yields. This guide will dissect common issues associated with several widely used synthetic strategies.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium-catalyzed methods, particularly the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne followed by intramolecular cyclization, are a cornerstone of modern 7-azaindole synthesis. While often high-yielding, this two-step, one-pot process is not without its pitfalls.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling step is sluggish, and I'm observing significant amounts of a dimeric alkyne byproduct. What is happening?

A1: You are likely observing the formation of a homocoupled alkyne, a common side product known as a Glaser coupling product. This occurs when the terminal alkyne couples with itself under oxidative conditions, a reaction often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.

  • Optimize Catalyst System:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, it eliminates the primary catalyst for Glaser coupling.[2]

    • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and undesired homocoupling.

  • Order of Addition: Add the terminal alkyne slowly to the reaction mixture containing the palladium catalyst and the halopyridine. This maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.

Q2: After the cyclization step, my crude product contains a significant amount of the 2-amino-3-alkynylpyridine intermediate. How can I drive the cyclization to completion?

A2: Incomplete cyclization is a common issue, often related to the choice of base, solvent, and temperature. The cyclization is a nucleophilic attack of the amino group onto the alkyne, which needs to be sufficiently activated.

Troubleshooting Steps:

  • Base Selection: Strong, non-nucleophilic bases are typically required. Potassium tert-butoxide (KOtBu) is a common choice. If you are using a weaker base like an amine, it may not be sufficient to deprotonate the aniline and facilitate the cyclization.

  • Solvent Effects: High-boiling polar aprotic solvents like DMF, NMP, or DMSO can promote the cyclization by effectively solvating the intermediates and allowing for higher reaction temperatures.

  • Temperature Increase: Cautiously increase the reaction temperature. A thermal push is often necessary to overcome the activation energy of the cyclization step.

  • Catalyst for Cyclization: Some protocols utilize a catalytic amount of a transition metal salt (e.g., CuI, AgOTf) or a Lewis acid to activate the alkyne towards nucleophilic attack.

Visualizing the Sonogashira Pathway and Side Reactions

cluster_main Desired Pathway cluster_side1 Side Reactions Start 2-Amino-3-halopyridine + Terminal Alkyne Intermediate 2-Amino-3-alkynylpyridine Intermediate Start->Intermediate Pd-Catalyzed Sonogashira Coupling Product 7-Azaindole Intermediate->Product Base-Mediated Cyclization Glaser Diyne (Glaser Product) Alkyne->Glaser Cu(I), O2 (Homocoupling)

Caption: Sonogashira synthesis of 7-azaindole and the competing Glaser homocoupling side reaction.

Troubleshooting Guide 2: The Madelung Synthesis

The Madelung synthesis, involving the high-temperature, base-mediated cyclization of an N-acyl-o-toluidine analog (in this case, an N-acyl-2-amino-3-methylpyridine), is a classical yet challenging route to 7-azaindoles. The harsh conditions can often lead to a complex mixture of products.

Frequently Asked Questions (FAQs)

Q1: My Madelung reaction is producing two major, unexpected side products alongside my desired 7-azaindole. How can I identify and mitigate them?

A1: Based on literature reports for analogous syntheses, the two most likely major impurities are an aminoalcohol and an azaindoline-azaindole derivative .[3]

  • Aminoalcohol Formation: This side product arises from an intermolecular aldol condensation between two molecules of the aldehyde intermediate formed in situ. This is particularly problematic if the cyclization is slow.[3]

  • Azaindoline-Azaindole Adduct: The formation of this dimeric structure is less mechanistically straightforward but has been observed as a significant byproduct.

Troubleshooting Steps:

  • Temperature and Reaction Time Control: The Madelung reaction is highly sensitive to temperature.

    • Too low a temperature may lead to incomplete reaction and favor the aldol side reaction.

    • Too high a temperature or prolonged reaction times can lead to decomposition and the formation of complex tars.

    • Careful optimization of the temperature profile is crucial.

  • Base Stoichiometry and Choice: The nature and amount of the base (e.g., NaOEt, KOtBu, LDA) are critical. Using a very strong base like LDA at lower temperatures can sometimes provide a cleaner reaction by rapidly forming the necessary dianion and promoting cyclization before side reactions can occur.

  • Protecting Group Strategy: The use of a protecting group on the aminopyridine nitrogen (e.g., tert-butoxycarbonyl, Boc) can alter the reaction pathway, sometimes leading to cleaner cyclization upon deprotection.

Visualizing the Madelung Synthesis and Key Side Products

cluster_main Madelung Pathway cluster_side Side Product Formation Start N-Acyl-2-amino- 3-methylpyridine Intermediate Aldehyde Intermediate (via lithiation) Start->Intermediate Strong Base (e.g., n-BuLi) Product 7-Azaindole Intermediate->Product Intramolecular Cyclization Aldol Aminoalcohol (Aldol Product) Intermediate->Aldol Intermolecular Aldol Condensation Dimer Azaindoline-Azaindole Adduct Product->Dimer Further Reaction/ Dimerization

Caption: The Madelung synthesis pathway and the formation of major side products.

Troubleshooting Guide 3: The Fischer Indole Synthesis

The Fischer indole synthesis, reacting a pyridylhydrazine with an aldehyde or ketone under acidic conditions, is a classical method. However, its application to azaindoles is often hampered by the electron-deficient nature of the pyridine ring, which disfavors the key[4][4]-sigmatropic rearrangement step.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis with 2-pyridylhydrazine is failing. I either recover my starting material or isolate a different heterocyclic product. What is going wrong?

A1: This is a well-documented challenge. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the crucial C-C bond formation in the[4][4]-sigmatropic rearrangement difficult. Two common outcomes are:

  • Reaction Failure: The hydrazone forms, but the energy barrier for the rearrangement is too high under the reaction conditions, leading to the recovery of starting materials or decomposition.

  • Alternative Cyclization: In some cases, particularly with certain carbonyl compounds, the intermediate can undergo an alternative cyclization pathway. For example, the reaction of 2-pyridylhydrazine with ethyl pyruvate has been reported to yield 3-methylpyrido[2,1-c][5][6][7]triazin-4-one instead of the expected 7-azaindole derivative.

Troubleshooting Steps:

  • Choice of Acid Catalyst: This is the most critical parameter. Polyphosphoric acid (PPA) is often used to drive the reaction at high temperatures. Other Lewis acids (ZnCl₂) or Brønsted acids (H₂SO₄) may be effective, but optimization is required.

  • Use of Electron-Donating Groups: If possible, starting with a pyridylhydrazine that has an electron-donating group (EDG) on the pyridine ring can help to facilitate the rearrangement.

  • High Temperatures: The Fischer synthesis of azaindoles often requires forcing conditions (high temperatures), which can also lead to degradation. A careful balance must be found.

  • Consider an Alternative Route: If the Fischer synthesis proves consistently problematic, it may be more efficient to switch to a different synthetic strategy, such as a palladium-catalyzed route.

Troubleshooting Guide 4: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis provides access to 7-azaindoles from 2-nitro-3-methylpyridine derivatives. The key steps are the formation of an enamine followed by reductive cyclization.

Frequently Asked Questions (FAQs)

Q1: The final step of my Leimgruber-Batcho synthesis gives a byproduct that appears to be over-reduced. What is this impurity?

A1: A common side reaction during the reductive cyclization is the reduction of the enamine double bond , which leads to the formation of a 2-(2-aminoethyl)pyridine derivative instead of the indole.[4] This occurs when the reduction of the nitro group is followed by the reduction of the enamine before it can cyclize.

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) is a common method for the reduction.[4] The choice of catalyst, solvent, and hydrogen pressure can influence the selectivity. Sometimes, using transfer hydrogenation (e.g., ammonium formate with Pd/C) can provide milder conditions. Chemical reductants like sodium dithionite can also be employed and may offer different selectivity.[4]

  • Reaction Conditions: Lowering the hydrogen pressure or reaction temperature can sometimes disfavor the over-reduction of the enamine.

  • Substrate Control: The electronic nature of substituents on the starting nitropyridine can influence the relative rates of nitro reduction, cyclization, and enamine reduction.

Summary of Common Side Products and Mitigation Strategies

Synthetic RouteCommon Side Product(s)Likely Cause(s)Recommended Troubleshooting Actions
Sonogashira Coupling Diyne (Glaser Product)O₂-mediated homocoupling of the alkyne, catalyzed by Cu(I).Use rigorous inert atmosphere; consider copper-free conditions; slow addition of alkyne.
2-Amino-3-alkynylpyridineIncomplete base-mediated cyclization.Use a stronger base (e.g., KOtBu); increase reaction temperature; switch to a higher-boiling solvent.
Madelung Synthesis AminoalcoholIntermolecular aldol condensation of an aldehyde intermediate.Optimize temperature and reaction time; consider a stronger base to accelerate cyclization.
Azaindoline-Azaindole AdductDimerization under harsh, high-temperature basic conditions.Careful control of temperature and reaction time; screen different bases.
Fischer Indole Synthesis Rearranged TriazinoneAlternative cyclization pathway due to electronic deactivation of the pyridine ring.Optimize acid catalyst and temperature; consider a different synthetic route.
Unreacted HydrazoneHigh activation energy for the[4][4]-sigmatropic rearrangement.Use a stronger acid catalyst (e.g., PPA); apply higher temperatures cautiously.
Leimgruber-Batcho Over-reduced AmineReduction of the enamine double bond prior to or after cyclization.Modify reducing agent (e.g., try transfer hydrogenation); optimize H₂ pressure and temperature.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters1989 , 30, 2129–2132. [Link]

  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22, 195-221. [Link]

  • Shanghai Damas Reagent Co Ltd. Preparation method for 4-substituted-7-azaindole. CN102746295A, October 24, 2012.
  • Mérour, J.-Y.; Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry2001 , 5, 471-506. [Link]

  • Dalpozzo, R. The Bartoli Indole Synthesis. ResearchGate2000 . [Link]

  • Online Organic Chemistry Tutor. Bartoli Indole Synthesis. [Link]

  • Collot, V.; Rault, S.; Robba, M. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry2000 , 65(22), 7564-7566. [Link]

  • Xi, X.; et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline. Chemical Science2022 , 13, 3486-3491. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Bartoli indole synthesis. In Wikipedia; 2023. [Link]

  • Marques, M. M. B. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules2018 , 23(10), 2469. [Link]

  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Encyclopedia of Reagents for Organic Synthesis; 2001. [Link]

  • Sonogashira coupling. In Wikipedia; 2024. [Link]

  • The organic chemistry database. Copper-free Sonogashira coupling. The chemical reaction database2008 . [Link]

  • Ryu, H.; Pudasaini, B.; Cho, D.; Kim, S. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science2022 , 13(36), 10585-10593. [Link]

  • Baxendale, I. R.; Ley, S. V. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Journal of the Chemical Society, Perkin Transactions 12000 , 23, 4039-4041. [Link]

  • Leimgruber–Batcho Indole Synthesis. YouTube2023 . [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Kumar, S. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. Journal of Pharmaceutical Negative Results2023 , 1-11. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the N-alkylation of 7-azaindole. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have designed this guide to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common challenges encountered during this crucial synthetic transformation. This resource is structured to offer not just procedural steps, but a foundational understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize your experimental outcomes.

I. Understanding the Core Challenge: Regioselectivity in 7-Azaindole Alkylation

The primary hurdle in the N-alkylation of 7-azaindole is controlling the site of alkylation. The 7-azaindole scaffold possesses two nucleophilic nitrogen atoms: N1 in the pyrrole ring and N7 in the pyridine ring. The reaction conditions—primarily the choice of base, solvent, and alkylating agent—play a pivotal role in determining the ratio of the resulting N1 and N7 regioisomers.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 7-azaindole in a practical question-and-answer format.

Question 1: My reaction is resulting in a mixture of N1 and N7 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge. The N1 and N7 positions have different electronic and steric environments, which can be exploited to favor one isomer over the other. Here’s a systematic approach to optimizing your reaction:

A. The Critical Role of the Base and Solvent System:

The choice of base and solvent is the most significant factor influencing regioselectivity. The nature of the ion pair formed between the 7-azaindole anion and the counter-ion of the base dictates the accessibility of the N1 and N7 positions to the alkylating agent.

  • For Preferential N1-Alkylation: Strong, non-coordinating bases in non-polar, aprotic solvents generally favor N1 alkylation. The rationale is the formation of a tight ion pair where the counter-ion is closely associated with the N7 position, sterically hindering its approach by the electrophile.

    • Recommended Conditions: Sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective combination for promoting N1-selectivity.[1][2]

  • For Preferential N7-Alkylation: Polar, aprotic solvents can solvate the counter-ion, creating a "solvent-separated ion pair." This leaves the N7 position more accessible for alkylation. Weaker inorganic bases are often used in these conditions.

    • Recommended Conditions: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) tends to favor N7-alkylation.[1]

B. Influence of the Alkylating Agent:

  • Steric Hindrance: Bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen atom. The environment around the N1 position is generally less crowded than the N7 position, which is flanked by the fused pyrrole ring.

  • Hard and Soft Acids and Bases (HSAB) Principle: While both nitrogen atoms are "hard" nucleophiles, subtle differences can be exploited. "Hard" alkylating agents (e.g., methyl iodide, dimethyl sulfate) may show a slight preference for the more electron-rich nitrogen, the relative electron density of which can be influenced by substituents on the 7-azaindole ring.

C. Impact of Substituents on the 7-Azaindole Ring:

The electronic nature of substituents on the 7-azaindole core can significantly alter the nucleophilicity of the N1 and N7 atoms.

  • Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring (e.g., at the C4, C5, or C6 positions) will decrease the electron density of the N7 atom, making the N1 position relatively more nucleophilic and favoring N1-alkylation.

  • Electron-Donating Groups (EDGs): Conversely, EDGs on the pyridine ring will increase the electron density of the N7 atom, potentially increasing the proportion of N7-alkylation.

Troubleshooting Decision Tree for Regioselectivity:

G start Poor Regioselectivity (Mixture of N1 and N7 isomers) base_solvent Re-evaluate Base and Solvent System start->base_solvent alkylating_agent Consider Alkylating Agent start->alkylating_agent substituents Analyze Substituent Effects start->substituents n1_favored For N1-Alkylation: - Use NaH in THF base_solvent->n1_favored Targeting N1 n7_favored For N7-Alkylation: - Use Cs₂CO₃ or K₂CO₃ in DMF/DMSO base_solvent->n7_favored Targeting N7 sterics Employ a bulkier alkylating agent to favor the less hindered N1 position alkylating_agent->sterics hsab Match the 'hardness' of the alkylating agent to the desired nitrogen alkylating_agent->hsab ewg EWGs on pyridine ring favor N1-alkylation substituents->ewg edg EDGs on pyridine ring may increase N7-alkylation substituents->edg

Caption: Troubleshooting Decision Tree for Regioselectivity.

Question 2: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yields can be frustrating, but a systematic approach can often identify and resolve the issue.

  • Incomplete Deprotonation: Ensure your base is strong enough and used in a slight excess (typically 1.1-1.5 equivalents). For weaker bases like K₂CO₃, ensure it is finely powdered and the reaction is sufficiently heated to drive the deprotonation.

  • Purity of Reagents and Solvents: Water is a common culprit. It will quench the 7-azaindole anion and react with strong bases like NaH. Always use anhydrous solvents and dry your 7-azaindole starting material thoroughly.

  • Reactivity of the Alkylating Agent: The leaving group on your alkylating agent is critical. The general order of reactivity is I > Br > Cl > OTs. If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to increase the reaction temperature or use a more reactive base/solvent combination.

  • Reaction Temperature and Time: Some alkylations are slow at room temperature. Gradually increasing the temperature can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at higher temperatures.

  • Side Reactions: Over-alkylation to form a quaternary salt can occur, especially if an excess of the alkylating agent is used. Degradation of the starting material or product under the reaction conditions is also possible.

Question 3: I have a mixture of N1 and N7 isomers. How can I separate them and confirm their identity?

Answer: Separating and identifying the regioisomers is a critical step.

A. Separation Techniques:

  • Column Chromatography: This is the most common method for separating N1 and N7 isomers. Due to their different polarities, a careful selection of the eluent system can often achieve good separation on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is a good starting point.

  • Preparative HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be highly effective.

B. Spectroscopic Characterization to Differentiate Isomers:

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the 7-azaindole core are sensitive to the position of the alkyl group.

    • The proton at the C6 position is often a good diagnostic signal. In the N1-alkylated isomer, this proton is typically shifted downfield compared to the corresponding proton in the N7-alkylated isomer.

    • The protons of the alkyl group attached to the nitrogen will also have characteristic chemical shifts.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrrole and pyridine rings are also indicative of the alkylation site.

  • 2D NMR Spectroscopy (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for unambiguous structure determination. For the N1-isomer, a correlation between the protons of the N-alkyl group and the C7a carbon of the azaindole ring should be observed. For the N7-isomer, a correlation between the protons of the N-alkyl group and the C6 carbon is expected.

III. Alternative Alkylation Strategy: The Mitsunobu Reaction

For cases where traditional SN2 alkylation proves challenging, particularly with secondary alcohols, the Mitsunobu reaction offers a valuable alternative.

Key Features of the Mitsunobu Reaction for 7-Azaindole Alkylation:

  • Conditions: The reaction is typically carried out using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) in an aprotic solvent like THF.

  • Regioselectivity: Interestingly, for related heterocyclic systems like indazoles, the Mitsunobu reaction has been reported to favor alkylation at the N2 position (analogous to N7 in 7-azaindole).[2] This provides a complementary strategy to the NaH/THF conditions that favor N1-alkylation.

  • Troubleshooting the Mitsunobu Reaction:

    • Low Yield: Ensure all reagents are anhydrous. The pKa of the N-H bond of 7-azaindole is suitable for this reaction. The alcohol must be a primary or secondary alcohol.

    • Side Products: The removal of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts can be challenging. Purification by column chromatography is usually required.

Experimental Workflow for Mitsunobu Reaction:

G reagents 7-Azaindole Alcohol (R-OH) PPh₃ DEAD or DIAD Anhydrous THF reaction Reaction at 0 °C to RT reagents->reaction workup Aqueous Workup (e.g., sat. NaHCO₃) reaction->workup extraction Extraction with Organic Solvent (e.g., EtOAc) workup->extraction purification Purification by Column Chromatography extraction->purification product N-alkylated 7-Azaindole purification->product

Caption: General workflow for the Mitsunobu reaction.

IV. Data Summary: Influence of Reaction Conditions on Regioselectivity (Analogous Indazole System)

While specific comprehensive data for 7-azaindole is dispersed, the well-studied N-alkylation of the analogous 1H-indazole provides valuable insights into the expected trends.

BaseSolventPredominant Isomer (in Indazole)Reference
NaH THF N1 [1][2]
Cs₂CO₃DMFN2[1]
K₂CO₃DMFN2[1]
Mitsunobu THF N2 [2]

V. Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a completely new 7-azaindole substrate?

A1: For a novel 7-azaindole, a good starting point for achieving N1-alkylation is to use sodium hydride (1.2 eq.) as the base in anhydrous THF at 0 °C to room temperature with your alkyl halide (1.1 eq.). To favor N7-alkylation , a milder base such as cesium carbonate (1.5 eq.) in anhydrous DMF at room temperature or slightly elevated temperature (e.g., 50 °C) is a reasonable starting point. Always monitor the reaction by TLC or LC-MS to track progress and check for side product formation.

Q2: Can I use stronger bases like n-butyllithium (n-BuLi)?

A2: While n-BuLi is a very strong base, its use can be complicated. It can potentially deprotonate other positions on the 7-azaindole ring, leading to a mixture of products or lithiation followed by other reactions. For simple N-alkylation, NaH is generally a more reliable choice.

Q3: Are there any common side products to be aware of?

A3: Besides the formation of the regioisomeric N-alkylated products, over-alkylation can occur, especially if an excess of a reactive alkylating agent is used, leading to the formation of a quaternary ammonium salt. At higher temperatures, decomposition of the starting material or product can also be a concern.

Q4: How can I remove the triphenylphosphine oxide byproduct from my Mitsunobu reaction?

A4: Triphenylphosphine oxide can be challenging to remove by standard chromatography. One common technique is to concentrate the reaction mixture and triturate with a solvent in which the desired product is soluble but the phosphine oxide is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Alternatively, precipitation of the phosphine oxide by adding a non-polar solvent to a concentrated solution in a polar solvent can be effective.

VI. References

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Stability of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in acidic environments. Drawing from established principles of physical organic chemistry and extensive experience with heterocyclic compounds, this guide offers troubleshooting advice and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic conditions?

The stability of this compound in acidic media is primarily dictated by the susceptibility of its two ethyl ester groups to acid-catalyzed hydrolysis. This reaction is a reversible, equilibrium-dependent process where the ester is cleaved by water in the presence of an acid catalyst to form the corresponding carboxylic acid and ethanol.[1][2][3] The core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is generally stable under moderately acidic conditions, but the ester functionalities represent a known liability.

Key factors influencing the rate of hydrolysis include:

  • Acid Strength (pH): Lower pH values (stronger acids) will accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures increase the reaction rate.

  • Water Concentration: As a reactant, a higher concentration of water will shift the equilibrium towards the hydrolysis products.[2][3]

  • Solvent System: The choice of co-solvents can influence the solubility of reactants and the effective concentration of water and acid.

Q2: Are both ester groups equally susceptible to hydrolysis?

Theoretically, the two ester groups at the 2- and 6-positions may exhibit different hydrolysis rates due to the distinct electronic environments of the pyrrole and pyridine rings. The 7-azaindole nucleus has a complex electron distribution. The pyridine nitrogen can be protonated in acidic conditions, which can influence the electron density across the fused ring system and potentially affect the reactivity of the adjacent ester group at position 6. A comprehensive kinetic study would be required to definitively quantify the relative rates of hydrolysis for the two positions.

Q3: What are the expected degradation products under acidic conditions?

The primary degradation pathway is the stepwise hydrolysis of the two ester groups. The expected products are:

  • Mono-acid Mono-ester:

    • Ethyl 6-(carboxy)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • Ethyl 2-(carboxy)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

  • Di-acid:

    • 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylic acid

Under harsh acidic conditions (e.g., high temperature, concentrated strong acids), further degradation of the 7-azaindole core could occur, though this is less common.

Troubleshooting Guide for Experimental Issues

Problem 1: My reaction, which uses an acidic reagent, shows low yield or unexpected byproducts.

Possible Cause: Your target compound, this compound, may be undergoing hydrolysis during your reaction or workup.

Troubleshooting Steps:

  • Analyze Reaction Byproducts: Use LC-MS or NMR to identify any unexpected species. Compare their masses and spectra to the potential hydrolysis products (mono-acid and di-acid).

  • Modify Reaction Conditions:

    • Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Acid Choice: Consider using a milder acid or a non-aqueous acid source if the reaction chemistry allows.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to the acidic environment.

  • Adjust Aqueous Workup:

    • Perform any aqueous washes with cold solutions to slow down hydrolysis.

    • Minimize the contact time with acidic aqueous layers.

    • If a basic wash is used (e.g., with sodium bicarbonate), be aware that the hydrolysis products (carboxylic acids) will partition into the aqueous layer as their carboxylate salts.

Problem 2: I am trying to synthesize the di-acid via hydrolysis, but the reaction is incomplete or very slow.

Possible Cause: Acid-catalyzed hydrolysis is an equilibrium process.[1][2] If the concentration of water is not sufficiently high, or if the ethanol byproduct is not removed, the reaction may not proceed to completion.

Troubleshooting Steps:

  • Increase Water Concentration: Use a solvent system with a higher proportion of water (e.g., a dioxane/water or THF/water mixture with a high water content).

  • Elevate Temperature: Heat the reaction mixture under reflux to increase the reaction rate.[3]

  • Use a Large Excess of Dilute Acid: This serves both to provide a high concentration of the catalyst (H₃O⁺) and to drive the equilibrium forward with an excess of water.[1][3]

  • Consider Base-Catalyzed Hydrolysis (Saponification): For a more efficient and irreversible conversion to the di-acid, consider using a base such as NaOH or LiOH in a water/alcohol mixture.[4] This reaction is generally faster and goes to completion because the final deprotonation of the carboxylic acid to a carboxylate is irreversible.[2]

Mechanistic Insight: Acid-Catalyzed Ester Hydrolysis

The hydrolysis of an ester in the presence of an acid catalyst follows a well-established multi-step mechanism. The process is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Acid-Catalyzed Ester Hydrolysis cluster_reactants Reactants cluster_products Products Ester Ester (R-COOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster 1. Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate 2. Nucleophilic Attack by H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate 3. Proton Transfer CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedIntermediate->CarboxylicAcid 4. Elimination of Alcohol Alcohol Alcohol (R'-OH) ProtonatedIntermediate->Alcohol H_plus_out H⁺ (catalyst) H2O_in H₂O H_plus_in H⁺ (catalyst)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

Protocol 1: Time-Course Stability Study of this compound

This protocol outlines a method to assess the stability of the title compound under defined acidic conditions.

Workflow Diagram:

Stability Study Workflow Prep Prepare Stock Solution of Diester in Dioxane Initiate Initiate Reaction at T=0 by adding stock solution Prep->Initiate Setup Set up Reaction Vessels (e.g., 1M HCl in Dioxane/H₂O) Setup->Initiate Sample Withdraw Aliquots at Time Points (T₀, T₁, T₂, ... Tₙ) Initiate->Sample Quench Quench Aliquot (e.g., with NaHCO₃ solution) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Quantify Components & Plot Concentration vs. Time Analyze->Data

Caption: Experimental workflow for the stability study.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent such as 1,4-dioxane or acetonitrile.

  • Reaction Setup: In a thermostated vial, place a solution of 1M hydrochloric acid in a 1:1 dioxane/water mixture. Allow the solution to equilibrate to the desired temperature (e.g., 25°C or 50°C).

  • Initiation: At time t=0, add a small volume of the stock solution to the acidic medium to achieve a final concentration of ~0.1 mg/mL.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing a quenching solution (e.g., 900 µL of a saturated sodium bicarbonate solution) to stop the hydrolysis.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent diester from the mono-acid and di-acid hydrolysis products.

  • Data Processing: Calculate the concentration of the parent compound and any degradation products at each time point by comparing peak areas to a standard curve.

Data Recording

Use the following table structure to record your results from the stability study.

Time Point (hours)Temperature (°C)pHPeak Area (Diester)Concentration (Diester, µg/mL)Peak Area (Mono-acid 1)Peak Area (Mono-acid 2)Peak Area (Di-acid)
025~0
125~0
225~0
425~0
825~0
2425~0

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2009). The role of temperature in liquid chromatography. Retrieved from [Link]

  • Proisy, N., & surrounding colleagues. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 457-485. Retrieved from [Link]

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Technical Support Center: Purification of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Achieving high purity of its derivatives is paramount for accurate biological evaluation and subsequent development.

This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. It is designed to move beyond simple instructions by explaining the scientific rationale behind each step, empowering you to make informed decisions during your purification workflow.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses high-level questions that typically arise after synthesis and initial product workup.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities are typically process-related and derive from the specific synthetic route employed. However, common classes of impurities include:

  • Unreacted Starting Materials: Precursors to the pyrrolopyridine core may persist if the reaction has not gone to completion.

  • Partially Reacted Intermediates: Side-reactions or incomplete cyclizations can lead to related heterocyclic structures.

  • Reagents and Catalysts: Amine bases (e.g., triethylamine, DIPEA) and coupling agents used in preceding steps are common culprits.[3]

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove.

  • Hydrolysis Products: The ester groups are susceptible to hydrolysis back to the corresponding carboxylic acids, especially under non-neutral pH conditions during workup.

Q2: My crude product is a dark, oily residue after solvent evaporation. What is the best first step?

A2: A dark, non-solid appearance suggests the presence of significant impurities. Before attempting more rigorous purification like chromatography, a preliminary liquid-liquid extraction is highly recommended. This step aims to remove baseline impurities (salts, highly polar reagents) that can interfere with subsequent steps. A standard aqueous workup, as detailed in Section 2.1, should be your immediate course of action.[3][4]

Q3: How do I choose between recrystallization and flash column chromatography for purification?

A3: The choice depends on the nature of the impurities, the quantity of material, and the required final purity.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of a solid product. It is highly efficient for achieving very high purity (>99.5%) if a suitable solvent is found. However, it is less effective if the impurities have similar solubility profiles to the product or if the product itself is an oil.

  • Flash Column Chromatography is the most versatile technique. It is excellent for separating mixtures with multiple components or for purifying compounds from impurities with different polarities. It is the method of choice for purifying oils or for situations where a suitable recrystallization solvent cannot be identified.[3][4][5]

The decision-making process can be visualized in the workflow below.

G start Analyze Crude Product extraction Perform Liquid-Liquid Extraction (See Protocol 2.1) start->extraction is_solid Is the product a solid? impurities Are impurities structurally similar to the product? is_solid->impurities Yes chromatography Flash Column Chromatography (See Protocol 2.3) is_solid->chromatography No (Oil) quantity Quantity of material? impurities->quantity No impurities->chromatography Yes quantity->chromatography Low (<1g) recrystallization Recrystallization (See Protocol 2.2) quantity->recrystallization High (>1g) extraction->is_solid

Caption: Purification Strategy Decision Tree.

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for the primary purification techniques, complete with troubleshooting advice grounded in chemical principles.

2.1 Preliminary Purification: Liquid-Liquid Extraction

Q: How do I perform an effective aqueous workup to remove salts and acidic/basic impurities?

A: The goal of this procedure is to partition your target compound into an organic solvent while washing away water-soluble and reactive impurities.

Expert Rationale: The choice of washes is critical. Water removes inorganic salts. A weak base like sodium bicarbonate (NaHCO₃) removes acidic impurities by converting them into water-soluble sodium salts. Brine (saturated NaCl solution) is used as a final wash to remove residual water from the organic layer before drying, reducing the load on the drying agent (e.g., MgSO₄, Na₂SO₄).[4]

Protocol 2.1: Standard Extractive Workup

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent with good solubility for your compound. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common starting points.[3] Use a volume that is approximately 10-20 times the mass of your crude material (e.g., 100-200 mL for 10 g of crude).

  • Transfer: Transfer the solution to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1 minute.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer. If using EtOAc, the organic layer will be on top. If using DCM, it will be on the bottom.

  • Water Wash: Add an equal volume of deionized water, shake for 30 seconds, allow the layers to separate, and drain the aqueous layer.[3]

  • Brine Wash: Add an equal volume of brine. This helps to break up any emulsions and pre-dries the organic layer. Shake for 30 seconds, separate, and drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together and swirls freely.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator.

  • Validation Checkpoint: Analyze the resulting material by Thin-Layer Chromatography (TLC) to assess the effectiveness of the wash.

2.2 High-Purity Polish: Recrystallization

Q: I can't find a good solvent for recrystallization. My compound either dissolves completely or not at all. What should I do?

A: This is a classic challenge. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. When a single solvent doesn't work, a two-solvent system is the solution.

Expert Rationale: A two-solvent system consists of a "soluble" solvent (in which your compound is very soluble) and a "miscible anti-solvent" (in which your compound is poorly soluble). You dissolve the compound in a minimum amount of the hot "soluble" solvent and then add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). Upon slow cooling, high-purity crystals should form. Examples of solvent systems used for related heterocyclic compounds include ethanol/water and acetone/water mixtures.[5]

SolventBoiling Point (°C)PolarityCommon Use
Ethyl Acetate77MediumGood single solvent for moderately polar compounds.[5]
Ethanol78HighGood "soluble" solvent, often paired with water.
Methanol65HighGood "soluble" solvent, good for polar compounds.[6]
Dichloromethane40MediumCan be used as the "soluble" solvent with an alkane anti-solvent.
Heptane/Hexane98 / 69LowCommon "anti-solvents."
Water100Very HighCommon "anti-solvent" for organic compounds.

Protocol 2.2: Two-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent (e.g., hot ethanol) dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, drying agent), perform a hot gravity filtration at this stage.

  • Induce Saturation: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (turbidity).

  • Re-clarify: Add 1-2 drops of the hot "soluble" solvent to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum.

  • Validation Checkpoint: Determine the melting point of the crystals. A sharp melting point is an indicator of high purity. Analyze by TLC or HPLC.

2.3 Versatile Purification: Flash Column Chromatography

Q: My spots are streaking on the TLC plate, and the separation is poor. How do I fix this?

A: Streaking on a silica gel TLC plate often indicates that the compound is too acidic or basic, leading to strong, non-ideal interactions with the slightly acidic silica surface. It can also be caused by overloading the sample.

Expert Rationale: To mitigate streaking with amine-containing compounds like the pyrrolopyridine core, you can add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (Et₃N) or pyridine to the eluent will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.[3][7] For acidic compounds, adding 0.5-1% acetic acid can have a similar beneficial effect.

Protocol 2.3: Flash Column Chromatography

  • Solvent System Selection (TLC):

    • Dissolve a small sample of your crude material in a solvent like DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 70:30 Hexane:EtOAc, then 50:50, then 100% EtOAc, then 95:5 EtOAc:Methanol).

    • The ideal solvent system will give your desired compound a Retention Factor (Rf) of ~0.3 . Impurities should be well separated from this spot.

  • Column Packing:

    • Choose an appropriately sized column for your sample amount (a general rule is 30-50 g of silica per 1 g of crude material).

    • Pack the column using the "slurry method": mix the silica gel with your initial, least polar mobile phase in a beaker and pour it into the column. Allow it to pack under light pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively (for better resolution): Dissolve the product in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method often results in sharper bands.

    • Carefully add your sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 50% EtOAc in Hexane to 100% EtOAc).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Validation Checkpoint: Run a final TLC or HPLC of your combined, concentrated product to confirm its purity.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization tlc 1. Select Solvent System via TLC (Target Rf ≈ 0.3) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap validate 9. Final Purity Check (TLC/HPLC/NMR) evap->validate

Caption: Standard Flash Column Chromatography Workflow.

References
  • Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). PubMed Central. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). PubMed Central. Available at: [Link]

  • Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. (2016). ResearchGate. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. (2014). WUR eDepot. Available at: [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2016). MDPI. Available at: [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar. Available at: [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectroscopy of this important heterocyclic scaffold. The inherent asymmetry, propensity for hydrogen bonding, and complex coupling patterns of 7-azaindoles often lead to spectra that are difficult to interpret.

This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you confidently elucidate the structure of your compounds.

Frequently Asked Questions (FAQs)
Section 1: Fundamental Assignments & Common Issues

Question 1: My ¹H NMR spectrum is very crowded in the aromatic region. How do I begin to assign the core 7-azaindole protons?

Answer: Assigning the protons of the 7-azaindole core requires a systematic approach that combines knowledge of typical chemical shifts with 2D NMR correlation experiments. The electron-donating pyrrole ring and the electron-withdrawing pyridine ring create a distinct electronic environment that influences proton chemical shifts.

  • Identify Key Protons: Start by looking for the most distinct signals.

    • H3: This proton is typically the most shielded of the aromatic protons, often appearing as a doublet around 6.5-6.8 ppm . Its coupling partner is H2.

    • H2: This proton is adjacent to the pyrrole nitrogen and is deshielded relative to H3, appearing as a doublet around 7.2-7.6 ppm .

    • H6: This is the most downfield proton on the pyridine ring, appearing as a doublet of doublets around 8.0-8.4 ppm , due to its proximity to the pyridine nitrogen.

    • H4 & H5: These protons on the pyridine ring often form a complex, overlapping multiplet system between 7.0-7.8 ppm . H5 is typically a triplet or doublet of doublets, coupled to both H4 and H6.

  • Use COSY to Confirm: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential. It will reveal the through-bond coupling network.[1] You should observe a clear correlation between H2 and H3, and a separate spin system connecting H4, H5, and H6.

  • The NH Proton: The N1-H proton of the pyrrole ring is highly variable. In aprotic solvents like DMSO-d₆, it appears as a broad singlet far downfield (11.0-12.5 ppm ) due to hydrogen bonding. In protic solvents like CD₃OD, this proton often exchanges with the solvent and may become unobservable.[2]

Question 2: The signals for H4 and H5 are completely overlapped. How can I resolve and assign them?

Answer: Signal overlap in the H4/H5 region is a classic problem. Here is a multi-step strategy to resolve this ambiguity:

  • Optimize 1D Acquisition: Sometimes, slight changes in temperature or using an aromatic solvent like benzene-d₆ can induce differential shifts (the "aromatic solvent-induced shift" or ASIS effect) and resolve the overlap.[2]

  • Leverage 2D Experiments:

    • COSY/TOCSY: While COSY shows direct neighbors, a TOCSY (Total Correlation Spectroscopy) experiment can be even more powerful.[3] Irradiating the well-resolved H6 signal will show correlations to H5, and often a weaker, multi-step correlation to H4, helping to trace the entire pyridine spin system even through overlap.

    • NOESY/ROESY: This is the definitive experiment. If you have a substituent at the 2- or 3-position, you will see a through-space NOE (Nuclear Overhauser Effect) correlation from the substituent's protons to H4, but not to H5 or H6. Conversely, a substituent at the 6-position would show an NOE to H5. This provides unambiguous spatial assignment.

Question 3: I've synthesized a substituted 7-azaindole, but I'm not sure of the substitution position (e.g., C4 vs. C5). How can NMR confirm the isomer?

Answer: Distinguishing between regioisomers is a primary application of 2D NMR, specifically the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[3] The HMBC experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.

Workflow to Differentiate C4 vs. C5 Substitution:

  • Acquire ¹H, ¹³C, HSQC, and HMBC spectra. The HSQC (Heteronuclear Single Quantum Coherence) spectrum will first correlate each proton to its directly attached carbon.

  • Analyze Key HMBC Correlations:

    • For a C4-Substituted Isomer:

      • The substituent's protons will show a 2-bond correlation to C4 and 3-bond correlations to C5 and C3a.

      • The remaining H5 proton will show correlations to C4, C6, and C3a.

      • The H6 proton will show correlations to C4, C5, and C7a.

    • For a C5-Substituted Isomer:

      • The substituent's protons will show correlations to C5, C4, and C6.

      • The H4 proton will show correlations to C5, C3a, C6, and C7a.

      • The H6 proton will show correlations to C5, C4, and C7a.

By mapping these long-range connections, you can piece together the molecular fragments and definitively confirm the substitution pattern.

Section 2: Advanced Troubleshooting

Question 4: My coupling constants seem unusual, and I'm observing long-range couplings. Is this normal?

Answer: Yes, complex and long-range couplings are characteristic of the 7-azaindole system. The electronic structure of the fused rings allows for efficient transmission of coupling information over multiple bonds.

  • Typical ³J Couplings:

    • ³J(H2,H3) ≈ 3.0-3.5 Hz (pyrrole ring)

    • ³J(H4,H5) ≈ 7.5-8.5 Hz (ortho coupling)

    • ³J(H5,H6) ≈ 4.5-5.5 Hz (ortho coupling)

  • Long-Range ⁴J and ⁵J Couplings:

    • You may observe a ⁴J "meta" coupling between H4 and H6 (≈ 1.5-2.0 Hz).

    • A ⁵J "W-type" or "zig-zag" coupling can sometimes be seen between H3 and H4, or between H2 and H6, although these are often very small (<1 Hz) and may only manifest as line broadening. The presence of these couplings can further complicate the multiplets.[4]

Careful analysis of high-resolution 1D spectra or using J-resolved 2D NMR experiments can help in measuring these smaller coupling constants accurately.[5]

Question 5: I see two distinct sets of signals for my compound, suggesting two species in solution. What could be the cause?

Answer: The presence of two species in solution for a purified compound often points to one of two phenomena in 7-azaindoles:

  • Tautomerism: While the 1H-tautomer is generally more stable, certain substitution patterns or solvent conditions can allow for the observation of the 7H-tautomer.[6] This is more common in the solid state or in nonpolar solvents. The two tautomers will have completely different ¹H and ¹³C chemical shifts and coupling patterns. Variable temperature (VT) NMR can be used to study this; if the two sets of signals coalesce at higher temperatures, it indicates a dynamic equilibrium.

  • Restricted Rotation (Atropisomerism): If your molecule has a bulky substituent, particularly at a position adjacent to the ring fusion (e.g., C6), rotation around the single bond connecting the substituent to the azaindole core may be slow on the NMR timescale. This can lead to two distinct sets of signals for the atropisomers. A ROESY or NOESY experiment can help confirm this by showing through-space correlations that are unique to each rotational conformer.

Troubleshooting Guides & Protocols
Guide 1: Standard Workflow for Complete Elucidation

This step-by-step protocol provides a self-validating system for assigning the structure of a novel substituted 7-azaindole.[1][7]

Step-by-Step Methodology:

  • Acquire ¹H NMR: Obtain a high-resolution 1D proton spectrum. Analyze chemical shifts, integrations, and multiplicities to form an initial hypothesis.

  • Acquire ¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum. Count the number of signals to confirm the number of unique carbons. Use chemical shift tables to tentatively assign carbons to aromatic, aliphatic, or carbonyl types.

  • Acquire ¹H-¹H COSY: Identify all proton-proton coupling networks. This will definitively link H2-H3 and H4-H5-H6 in the parent scaffold.

  • Acquire ¹H-¹³C HSQC: Correlate every proton to its directly attached carbon. This allows you to confidently assign the carbons that have attached protons (CH, CH₂, CH₃).

  • Acquire ¹H-¹³C HMBC: This is the most critical step for connecting the fragments. Optimize the long-range delay for an average J-coupling of 8-10 Hz.[3] Use the correlations from protons on substituents to carbons on the azaindole core (and vice-versa) to establish the precise points of attachment and confirm the overall carbon skeleton. Quaternary carbons, which are invisible in HSQC, are assigned using HMBC.

  • Acquire ¹H-¹H NOESY/ROESY (Optional but Recommended): If stereochemistry or conformation is (e.g., atropisomers, relative position of bulky groups), this experiment provides through-space correlations, confirming which groups are close to each other in 3D space.

Visualization of Key NMR Correlations

The following diagram illustrates the most important through-bond correlations used for structural assignment of the 7-azaindole core.

G cluster_azaindole 7-Azaindole Core C7a C7a N1 N1-H C7a->N1 C7 N7 C7->C7a C6 C6 C6->C7 H6 H6 C6->H6 H6->C7a C5 C5 H6->C5 C4 C4 H6->C4 C5->C6 H5 H5 C5->H5 H5->H6 COSY C4->C5 H4 H4 C4->H4 H4->C6 H4->C5 H4->H5 COSY C3a C3a H4->C3a C3a->C7a C3a->C4 C3 C3 C3->C3a H3 H3 C3->H3 H3->C3a C2 C2 H3->C2 C2->C3 H2 H2 C2->H2 H2->C3a H2->C3 H2->H3 COSY N1->C2

Caption: Key COSY (red dashed) and HMBC (blue dotted) correlations.

Troubleshooting Workflow for Complex Spectra

This workflow guides the experimental choices when encountering common spectral problems.

G start Complex 1D ¹H Spectrum q_overlap Significant Signal Overlap? start->q_overlap run_2d Acquire 2D COSY & HSQC to map basic correlations q_overlap->run_2d No change_cond Change Solvent (e.g., CDCl₃ to DMSO-d₆) or Temperature (VT-NMR) q_overlap->change_cond Yes q_assign Assignments still ambiguous? run_2d->q_assign run_hmbc Acquire HMBC to connect fragments via quaternary carbons q_assign->run_hmbc No run_advanced Acquire TOCSY (full spin system) or NOESY/ROESY (spatial proximity) q_assign->run_advanced Yes end Structure Elucidated run_hmbc->end change_cond->run_2d run_advanced->run_hmbc

Caption: Decision workflow for tackling complex 7-azaindole NMR spectra.

Reference Data

The following tables provide typical chemical shift ranges for the unsubstituted 7-azaindole core. Note that these values are highly dependent on the solvent and the electronic nature of any substituents.[8][9]

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for 7-Azaindole Core

ProtonTypical Range (DMSO-d₆)Typical Range (CDCl₃)Multiplicity
N1-H11.5 - 12.59.5 - 11.0br s
H68.10 - 8.308.20 - 8.40dd
H47.70 - 7.907.80 - 8.00dd
H27.40 - 7.607.50 - 7.70d
H57.00 - 7.207.00 - 7.20dd
H36.40 - 6.606.50 - 6.70d

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for 7-Azaindole Core

CarbonTypical Range (DMSO-d₆)Typical Range (CDCl₃)
C7a148 - 150149 - 151
C6142 - 144143 - 145
C2127 - 129128 - 130
C4120 - 122120 - 122
C3a118 - 120119 - 121
C5115 - 117115 - 117
C3100 - 102100 - 102
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  • Sci-Hub. (1974). Long range H,H coupling constants in cycloheptatrienes. Organic Magnetic Resonance. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important heterocyclic compound. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and efficient synthesis.

I. Synthetic Pathway Overview & Key Challenges

The synthesis of this compound typically involves the construction of the bicyclic 7-azaindole core followed by functionalization, or a convergent approach where substituted precursors are cyclized. A common strategy involves the reaction of a substituted aminopyridine with a suitable three-carbon synthon.

A prevalent method for constructing the pyrrolo[2,3-c]pyridine framework, a related isomer, involves the Bartoli reaction of 2-halogen-3-nitropyridines with vinyl magnesium bromide.[3] Another approach is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of aryl hydrazones.[4][5] While powerful, these methods can present challenges on a larger scale, including:

  • Exothermic Reactions: The initial condensation and cyclization steps can be highly exothermic, posing a significant safety risk and potentially leading to side product formation if not properly controlled.

  • By-product Formation: Incomplete reactions or side reactions can lead to a variety of impurities that are often difficult to separate from the desired product due to their similar polarities.

  • Purification and Isolation: The final product and intermediates can be challenging to purify on a large scale, often requiring multiple chromatographic steps or recrystallizations, which can significantly impact overall yield and process efficiency.

  • Reagent Handling and Stoichiometry: Precise control of reagent stoichiometry is critical. Excess of certain reagents can lead to unwanted side reactions, while insufficient amounts can result in incomplete conversion.

The following sections will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

Low Reaction Yield

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in multi-step syntheses are a common challenge. Here's a systematic approach to troubleshoot this issue:

  • Starting Material Purity: Ensure the purity of your starting materials, particularly the substituted aminopyridine and the cyclization partner. Impurities can interfere with the reaction and generate by-products.

  • Reaction Conditions Optimization:

    • Temperature Control: As mentioned, many steps can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting decomposition and side reactions. Implement a robust cooling system and consider a slower, more controlled addition of reagents. For instance, in related preparations, reaction temperatures are often carefully controlled, sometimes starting at 0°C or even -78°C.[6]

    • Solvent Choice: The choice of solvent is crucial for solubility, reaction rate, and temperature control. For similar heterocyclic syntheses, solvents like THF, dioxane, and DMF are commonly used.[7][8] Ensure your solvent is anhydrous, as water can quench sensitive reagents and participate in side reactions.

    • Catalyst Activity: If your synthesis involves a catalyst (e.g., palladium catalysts for cross-coupling reactions), ensure its activity is not compromised.[8] Consider using fresh catalyst or performing a small-scale test to verify its efficacy.

  • Incomplete Conversion: Monitor the reaction progress using techniques like TLC, HPLC, or NMR. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. However, be mindful that prolonged heating can also lead to degradation.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent are often necessary.

    • Chromatography: While effective, column chromatography can be a source of yield loss on a large scale. Optimize your mobile phase to ensure good separation and minimize band broadening. Consider alternative purification methods like recrystallization if applicable.

Impurity Profile and By-product Formation

Q2: I am observing several persistent impurities in my final product. What are the common by-products in 7-azaindole synthesis and how can I minimize their formation?

A2: The nature of by-products will depend on the specific synthetic route employed. However, some common classes of impurities include:

  • Over-alkylation or Acylation Products: If your synthesis involves N-alkylation or acylation, there is a risk of multiple substitutions, especially if a strong base is used. Careful control of stoichiometry and the use of milder bases can mitigate this.

  • Oxidation Products: The 7-azaindole core can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Unreacted Starting Materials: As discussed in Q1, incomplete conversion will lead to the presence of starting materials in your crude product.

  • Isomeric By-products: Depending on the substitution pattern of your precursors, the formation of constitutional isomers is a possibility. This is a particularly challenging issue to resolve via purification and often requires re-evaluation of the synthetic strategy to favor the desired isomer.

Minimization Strategies:

  • Protecting Groups: The use of protecting groups on the pyrrole nitrogen can prevent unwanted side reactions. The SEM (2-(trimethylsilyl)ethoxymethyl) group is one example used in the synthesis of related compounds.[8]

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times that can lead to the formation of degradation products.

  • Purification Optimization: A multi-step purification protocol may be necessary. For instance, an initial crystallization to remove bulk impurities followed by column chromatography for fine purification can be effective.

Physical State and Handling

Q3: My final product, this compound, is an oil/gummy solid and difficult to handle and purify. What can I do?

A3: The physical state of a compound can be influenced by residual solvents and minor impurities.

  • High-Vacuum Drying: Ensure your product is thoroughly dried under high vacuum to remove all traces of solvent. Co-evaporation with a solvent in which your product is sparingly soluble but the impurities are soluble can sometimes help induce crystallization.

  • Recrystallization: Experiment with a variety of solvent systems to find suitable conditions for recrystallization. A good starting point is a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For related pyridine dicarboxylate derivatives, solids with melting points have been reported, suggesting that your target compound should also be a solid under pure conditions.

  • Trituration: If recrystallization is unsuccessful, trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes help to solidify the product by washing away oily impurities.

III. Frequently Asked Questions (FAQs)

Q4: What is the typical solubility profile of this compound?

Q5: What are the recommended storage conditions for this compound?

A5: To prevent degradation, the compound should be stored in a cool, dry, and dark place.[10] Storing under an inert atmosphere is also advisable to minimize oxidation. For a related compound, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, it is noted to be stable under normal conditions.[11]

Q6: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A6: Yes, several reagents commonly used in the synthesis of 7-azaindoles require careful handling:

  • Organometallic Reagents (e.g., Grignard reagents, organolithiums): These are highly reactive, pyrophoric, and react violently with water. They must be handled under a strict inert atmosphere.

  • Strong Acids and Bases: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While generally not highly toxic, they can be harmful if inhaled or ingested. Handle them in a well-ventilated area or a fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. Experimental Workflow & Data

Illustrative Purification Protocol: Column Chromatography

This is a general protocol that should be optimized for your specific crude product mixture.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add silica gel to create a slurry and then evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method is often superior to wet-loading for large-scale chromatography.

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mixture).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the separation of your product from its impurities and should be determined by small-scale TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Data (Hypothetical)
Technique Expected Result
¹H NMR Peaks corresponding to the aromatic protons of the pyrrolo-pyridine core, the ethyl ester protons (quartet and triplet), and the NH proton of the pyrrole ring.
¹³C NMR Resonances for the aromatic carbons, the ester carbonyl carbons, and the ethyl ester carbons.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of the compound.
Melting Point A sharp melting point range for the pure, solid compound.

V. Visualizing the Workflow

Below is a conceptual workflow for the troubleshooting process when encountering low yields in the synthesis.

Caption: A decision tree for troubleshooting low yields.

VI. References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • The preparation method of pyridine-2,3-diethyl dicarboxylate. Google Patents.

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link]

  • Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring. ResearchGate. [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]

  • Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Navigating the Workup of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges during the workup and purification of this important class of N-heterocycles. The unique electronic properties of the 7-azaindole scaffold, which is a privileged structure in medicinal chemistry, also render it susceptible to decomposition under common laboratory conditions.[1][2] This resource provides in-depth, field-proven insights and protocols to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why are 7-azaindole derivatives often unstable during workup?

The instability of 7-azaindole derivatives stems from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.[3] This arrangement leads to several key chemical properties:

  • Basicity of the Pyridine Nitrogen (N7): The N7 nitrogen is basic (pKa of 7-azaindole is ~4.6) and readily protonated under acidic conditions.[3] This protonation can increase the compound's polarity, leading to issues with extraction and chromatography, and can also activate the ring system towards unwanted side reactions. Acidic workup conditions are often cited as a cause for poor yields or decomposition.[3]

  • Susceptibility to Oxidation: The electron-rich pyrrole moiety makes the 7-azaindole scaffold sensitive to oxidation, which can be exacerbated by exposure to air, residual oxidizing agents, or trace metals during workup. This often manifests as the formation of colored impurities.

  • Acidic Nature of Silica Gel: Standard silica gel is inherently acidic and can promote on-column degradation of sensitive 7-azaindole derivatives. This can lead to streaking, low recovery, and the appearance of new, more polar impurities in eluted fractions.

Q2: My reaction mixture containing a 7-azaindole derivative is turning dark brown or black upon aqueous workup or exposure to air. What is happening?

This is a classic sign of oxidative decomposition. The electron-rich nature of the azaindole core makes it prone to oxidation, forming highly colored, often polymeric, byproducts. This process can be accelerated by:

  • Acidic pH: Protonation of the N7 nitrogen can further activate the ring towards oxidation.

  • Presence of Metal Ions: Trace metal contaminants from reagents or reaction vessels can catalyze oxidation.

  • Prolonged Exposure to Air: Handling solutions open to the atmosphere for extended periods allows for continuous oxidation.

Q3: Can I use a standard acidic wash (e.g., 1M HCl) during my aqueous extraction?

It is strongly discouraged. An acidic wash will protonate the basic N7 of the azaindole, causing the compound to partition into the aqueous layer and potentially leading to decomposition.[3] A much safer approach is to use neutral or slightly basic conditions for the aqueous workup. Washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is a common and effective strategy.[4]

Q4: Is N-protection of the pyrrole nitrogen (N1) necessary to improve stability?

While not always mandatory, protecting the N1 position, often with a Boc (tert-butyloxycarbonyl) group, can significantly enhance the stability of the 7-azaindole core.[5] The Boc group is electron-withdrawing, which reduces the electron density of the pyrrole ring, making it less susceptible to oxidation.[5] However, the addition and subsequent removal of a protecting group adds steps to your synthesis. The decision to use a protecting group should be based on the specific derivative's stability and the conditions of subsequent synthetic steps.

Troubleshooting Guide: Common Workup & Purification Issues

This section addresses specific problems encountered during the isolation of 7-azaindole derivatives and provides actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low recovery after aqueous extraction 1. Acidic aqueous phase: Protonation of N7 causes the compound to be lost to the aqueous layer. 2. Emulsion formation: The amphiphilic nature of some derivatives can lead to stable emulsions.1. Ensure the aqueous phase is neutral or slightly basic (pH 7-8) by using saturated NaHCO₃ or a dilute phosphate buffer. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.
Product decomposition on silica gel column 1. Acidity of silica: The Lewis and Brønsted acid sites on the silica surface catalyze degradation. 2. Air oxidation on the column: Prolonged exposure of the loaded sample to air.1. Deactivate the silica: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol before packing the column. Run the column with this modified eluent. 2. Use alternative stationary phases: Consider using neutral alumina, or for more polar compounds, reverse-phase (C18) silica. 3. Work quickly and avoid leaving the column to run unattended for long periods.
Appearance of a new, very polar spot (baseline) on TLC after workup Acid-catalyzed decomposition or polymerization: Often occurs if chlorinated solvents (which can contain trace HCl) are used for extraction or chromatography without a basic wash.1. Always wash crude extracts with saturated NaHCO₃ solution before concentration, especially if using dichloromethane (DCM) or chloroform. 2. Consider using less acidic solvents like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) for extractions.
Compound appears as a "streak" rather than a clean spot on TLC Strong interaction with silica: The basic N7 can interact strongly with acidic silanol groups, causing poor chromatographic behavior.1. Add a small amount of a basic modifier (0.5-1% Et₃N or a few drops of NH₄OH) to the TLC developing solvent. If the streaking resolves, this indicates an acid-base interaction is the issue. 2. This is a strong indicator that you will need to use deactivated silica for column chromatography.

Experimental Protocols for Enhanced Stability

Adherence to these self-validating protocols will minimize decomposition and maximize the recovery of your 7-azaindole derivatives.

Protocol 1: Robust Neutral Aqueous Workup

This protocol is designed to avoid the acidic conditions that promote decomposition.

  • Quench the Reaction: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Rationale: Using a neutral to slightly acidic quench like NH₄Cl is generally safer than strong acids.

  • Solvent Partitioning: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Basic Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently at first to allow for any gas evolution to subside, then shake vigorously. Separate the layers. Rationale: This step neutralizes any residual acid from the reaction or quench, protecting the N7 position.[4]

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). Rationale: This helps to break any minor emulsions and removes the bulk of the dissolved water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40 °C). Rationale: Minimizing heat reduces the risk of thermal decomposition.

Protocol 2: Deactivated Silica Gel Flash Chromatography

This method mitigates on-column degradation caused by the acidity of silica gel.

  • Prepare Deactivated Eluent: To your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate), add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).

  • Prepare Silica Slurry: In a beaker, add the calculated amount of silica gel. Add the deactivated eluent and stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into the chromatography column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimum amount of the deactivated eluent or DCM. If solubility is an issue, consider dry loading by adsorbing the compound onto a small amount of deactivated silica.

  • Elution and Collection: Run the column using the deactivated eluent, collecting fractions and monitoring by TLC. Rationale: The triethylamine in the mobile phase neutralizes the acidic sites on the silica gel, preventing them from interacting with and degrading the 7-azaindole derivative.

Decision-Making Workflow for Workup and Purification

This workflow helps in selecting the appropriate strategy based on the observed properties of your 7-azaindole derivative.

7-Azaindole Workup start Reaction Complete workup Perform Neutral Aqueous Workup (Protocol 1: NaHCO3 wash) start->workup tlc_analysis Analyze Crude by TLC (with and without Et3N in eluent) workup->tlc_analysis decomposition_q Decomposition or coloration observed during workup/TLC? tlc_analysis->decomposition_q streak_q Does TLC show streaking without Et3N? clean_spot Clean spot observed streak_q->clean_spot No streak_observed Streaking observed streak_q->streak_observed Yes standard_silica Purify via Standard Silica Gel Chromatography clean_spot->standard_silica deactivated_silica Purify via Deactivated Silica Gel Chromatography (Protocol 2) streak_observed->deactivated_silica end_product Pure Product standard_silica->end_product deactivated_silica->end_product no_decomp No significant decomposition decomposition_q->no_decomp No decomp_yes Decomposition observed decomposition_q->decomp_yes Yes no_decomp->streak_q consider_options Consider Advanced Strategies: - N1-Boc Protection - Inert atmosphere workup - Alternative purification (Alumina, RP-HPLC) decomp_yes->consider_options consider_options->end_product

Caption: Decision workflow for 7-azaindole derivative purification.

References

  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]

  • Charris, J. E. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Negri, R. M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 67-108. Available from: [Link]

  • Galiano-Roth, A. S., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 13(24), 6432-6435. Available from: [Link]

  • Parrish, J. P., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(11), 1856-1866. Available from: [Link]

  • Seela, F., & Peng, X. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1201-1204. Available from: [Link]

  • Biotage. (2023). Which sorbents work best for dry loading flash column chromatography samples? Biotage. Available from: [Link]

  • Dandapani, S., & Gin, D. Y. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1349. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically relevant molecules.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of a key derivative, Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate, a compound of interest for further chemical exploration.

The Structural Landscape: A Comparative Overview

To confidently interpret the ¹H NMR spectrum of this compound, it is instructive to first examine the spectra of its constituent parts and related analogues. The key structural features influencing the proton chemical shifts are the aromatic pyrrolopyridine core and the two diethyl carboxylate substituents.

Figure 1: Molecular Structures for Comparative Analysis

G cluster_0 Target Molecule cluster_1 Reference Compounds A This compound B 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) A->B  Parent  Scaffold C Diethyl 2,6-pyridinedicarboxylate A->C  Pyridine  Substitution  Pattern D 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid A->D  Mono-ester  Analogue

Caption: Logical relationship of the target molecule to key reference compounds.

Reference Spectra Analysis

A foundational understanding begins with the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) . Its ¹H NMR spectrum is characterized by distinct signals for the protons on both the pyridine and pyrrole rings.[3]

Next, we consider Diethyl 2,6-pyridinedicarboxylate , which informs the expected chemical shifts and splitting patterns for the diethyl ester groups and the protons on a pyridine ring bearing two electron-withdrawing substituents.[4] The key takeaway is the downfield shift of the pyridine protons due to the deshielding effect of the carboxyl groups.

Finally, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid provides insight into the effect of a single carboxyl group at the 2-position of the 7-azaindole nucleus.[5] This allows for a more nuanced prediction of the electronic environment of the pyrrole proton.

Predicted ¹H NMR Data for this compound

The following table presents the predicted ¹H NMR chemical shifts for the target molecule. This data was generated using advanced computational algorithms that account for the complex electronic effects within the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
H-1 (NH)~12.0 - 13.0br s1H-
H-4~8.6 - 8.8d1HJ = ~8.0
H-5~8.2 - 8.4d1HJ = ~8.0
H-3~7.3 - 7.5s1H-
OCH₂ (C2-ester)~4.5 - 4.7q2HJ = ~7.1
OCH₂ (C6-ester)~4.5 - 4.7q2HJ = ~7.1
CH₃ (C2-ester)~1.4 - 1.6t3HJ = ~7.1
CH₃ (C6-ester)~1.4 - 1.6t3HJ = ~7.1

Note: Predicted chemical shifts are estimates and may vary from experimental values. The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen exchange.

Comparative Spectral Data

The table below provides a direct comparison of the predicted ¹H NMR data for our target molecule with the experimental data of the reference compounds.

Compound H-3 (ppm) H-4 (ppm) H-5 (ppm) Ester (CH₂/CH₃) (ppm) Solvent
This compound (Predicted) ~7.3 - 7.5~8.6 - 8.8~8.2 - 8.4~4.5-4.7 / ~1.4-1.6CDCl₃
1H-Pyrrolo[2,3-b]pyridine[3]6.487.987.08-Polysol
Diethyl 2,6-pyridinedicarboxylate[4]-8.308.034.50 / 1.47CDCl₃
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid[5]7.188.427.24-DMSO-d₆

This comparative analysis highlights several key trends:

  • Deshielding by Ester Groups: The presence of the two diethyl carboxylate groups is predicted to cause a significant downfield shift of the pyridine protons (H-4 and H-5) compared to the parent 7-azaindole. This is consistent with the observed shifts in Diethyl 2,6-pyridinedicarboxylate.

  • Pyrrole Proton Shift: The proton at the 3-position is also expected to be shifted downfield compared to the parent heterocycle due to the electron-withdrawing nature of the adjacent ester group.

  • Ethyl Ester Signals: The characteristic quartet and triplet of the diethyl ester groups are anticipated in the upfield region of the spectrum, with chemical shifts similar to those in Diethyl 2,6-pyridinedicarboxylate.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To obtain reliable and reproducible ¹H NMR data for this compound, the following experimental protocol is recommended.

Figure 2: ¹H NMR Data Acquisition Workflow

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 setup1 Tune and shim the probe prep3->setup1 Transfer to NMR tube setup2 Set acquisition parameters: - Pulse angle (e.g., 30-45°) - Relaxation delay (e.g., 1-5 s) - Number of scans (e.g., 16-64) setup1->setup2 proc1 Fourier transform setup2->proc1 Acquire FID proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3 Final Spectrum Analysis Final Spectrum Analysis proc3->Final Spectrum Analysis

Caption: A standardized workflow for acquiring high-resolution ¹H NMR spectra.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆), 0.6-0.7 mL

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to dissolve the sample.

    • Add a small amount of an internal standard, such as TMS, for accurate chemical shift referencing.

    • Cap the NMR tube and gently invert to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including the pulse width, acquisition time, relaxation delay, and number of scans. For a quantitative spectrum, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate all signals and accurately pick the peak frequencies.

Synthetic Considerations and Potential Impurities

Figure 3: Plausible Synthetic Pathway

G A Substituted Pyridine B Cyclization Precursor A->B Functional Group Manipulation C This compound B->C Cyclization

Caption: A generalized synthetic approach to the target 7-azaindole derivative.

Common synthetic strategies for the 7-azaindole core often involve multi-step sequences.[6] Potential impurities could include:

  • Starting materials: Incomplete reaction could lead to the presence of signals from the pyridine starting material.

  • Reaction intermediates: Depending on the stability of the intermediates in the cyclization step, their presence might be detected.

  • Solvent residues: Residual solvents from the reaction or purification steps are common impurities and can be identified by their characteristic chemical shifts.[7]

  • Mono-esterified product: Incomplete esterification of a dicarboxylic acid precursor could result in the presence of the mono-ester analogue.

Careful analysis of the ¹H NMR spectrum, including the integration values, can help in identifying and quantifying these impurities.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of this compound. By leveraging a high-quality predicted spectrum and making rigorous comparisons with structurally related compounds, researchers can confidently identify this molecule and assess its purity. The provided experimental protocol outlines the necessary steps for acquiring reliable data, while the discussion on synthetic considerations offers valuable insights into potential impurities. As with any novel compound, the ultimate confirmation of its structure will rely on a combination of spectroscopic techniques, including ¹³C NMR, mass spectrometry, and, if possible, X-ray crystallography.

References

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A Senior Application Scientist's Guide: Comparative Analysis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate and its Indole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bioisosteric Replacement

In modern medicinal chemistry, the indole scaffold is a cornerstone, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs and its ability to bind to numerous biological targets.[1][2] Its planar aromatic system and hydrogen bonding capabilities allow it to effectively mimic protein motifs.[1] However, the journey of an indole-based drug candidate is often hampered by challenges in its pharmacokinetic profile, including metabolic instability and poor solubility.[3]

This guide focuses on a powerful strategy to mitigate these challenges: the bioisosteric replacement of the indole core with its 7-azaindole (1H-pyrrolo[2,3-b]pyridine) counterpart.[4][5] By substituting a single carbon atom with nitrogen in the six-membered ring, we can profoundly alter the molecule's physicochemical properties without drastically changing its shape, often leading to enhanced drug-like characteristics.[5][6]

We will conduct this comparative analysis through the lens of two representative molecules: Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate and its conceptual bioisostere, Diethyl Indole-2,6-dicarboxylate . This in-depth guide is designed for researchers, scientists, and drug development professionals, providing not only a theoretical comparison but also actionable experimental protocols to validate these principles in a laboratory setting.

Caption: Bioisosteric relationship between indole and 7-azaindole scaffolds.

Physicochemical and Pharmacokinetic Profile: The "Nitrogen Advantage"

The introduction of a nitrogen atom into the aromatic ring of the 7-azaindole scaffold imparts several critical changes that can be advantageous for drug development.

  • Enhanced Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, improving interactions with water and leading to significantly higher aqueous solubility. This is a crucial parameter for achieving good oral bioavailability. Studies have shown that replacing an indole with any of its four possible azaindole isomers can enhance solubility by more than 25-fold.[7]

  • Modulated Lipophilicity: The nitrogen atom generally reduces the molecule's lipophilicity (LogP). This can be beneficial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, as excessively high lipophilicity is often associated with poor solubility, high plasma protein binding, and off-target toxicity.

  • Metabolic Stability: The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, often at the C5 or C6 positions. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold can make it less prone to such oxidation, thereby increasing its metabolic stability and half-life in vivo.[7]

  • Target Engagement: The nitrogen atom can serve as an additional hydrogen bond acceptor, potentially forming a new, beneficial interaction with the target protein. This can lead to increased binding affinity and potency.[6]

Comparative Data Summary

The following table provides a summary of expected physicochemical and pharmacokinetic properties based on extensive literature data comparing indole and azaindole scaffolds.[7]

PropertyDiethyl Indole-2,6-dicarboxylate (Representative)This compound (Expected)Rationale for Difference
Aqueous Solubility LowHighPyridine nitrogen acts as a hydrogen bond acceptor, improving solvation.[7]
LogP HigherLowerThe polar nitrogen atom reduces overall lipophilicity.
Metabolic Stability (t½) ShorterLongerPyridine ring is less susceptible to oxidative metabolism than the benzene ring.[7]
Hydrogen Bonding N-H DonorN-H Donor, Pyridine N AcceptorThe azaindole offers an additional site for target interaction.[6]
pKa (Basic) N/A~4-5The pyridine nitrogen is basic and can be protonated at physiological pH.

Biological Activity: A Focus on Kinase Inhibition

Both indole and 7-azaindole scaffolds are prevalent in compounds targeting a wide array of biological targets. Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory activities, among others.[2][8] The 7-azaindole framework has proven particularly successful in the development of protein kinase inhibitors.[5][9]

Kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of diseases like cancer.[10] The 1H-pyrrolo[2,3-b]pyridine core is a key component of several potent kinase inhibitors targeting enzymes such as:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[11]

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in cell proliferation and electrolyte balance, making it a target for cardiovascular and renal diseases.[12]

  • Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is another important enzyme target where 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity, relevant for treating inflammatory and CNS diseases.[13]

The ability of the 7-azaindole's pyridine nitrogen to form a hydrogen bond with the "hinge region" of the kinase ATP-binding site is a common and powerful binding motif that contributes to the high affinity of these inhibitors. This provides a clear mechanistic advantage over the indole scaffold in this specific, yet highly important, target class.

Experimental Validation: Protocols for Head-to-Head Comparison

To empirically validate the theoretical advantages of the 7-azaindole scaffold, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for this comparison.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Causality and Self-Validation: This assay directly measures the compound's effect on enzyme activity. Including a known potent inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only well as a negative control is critical for validating the assay's performance and ensuring the observed inhibition is specific to the test compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare serial dilutions of Diethyl Indole-dicarboxylate and Diethyl Azaindole-dicarboxylate. C 3. Add compounds and kinase to a 384-well plate. Incubate for 15 min. A->C B 2. Prepare Kinase, Substrate, and ATP solutions in assay buffer. D 4. Initiate reaction by adding Substrate/ATP mixture. Incubate for 60 min at RT. B->D C->D E 5. Stop reaction and measure remaining ATP using a luminescence-based reagent. D->E F 6. Read luminescence on a plate reader. E->F G 7. Plot % Inhibition vs. [Compound] and fit a dose-response curve to determine IC50. F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO. Perform a serial dilution series in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reagent Preparation:

    • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Kinase Solution: Dilute the target kinase (e.g., FGFR1) to a working concentration (e.g., 2X final concentration) in assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate and ATP (at its Km concentration for the kinase) in assay buffer.

  • Assay Plate Setup (384-well):

    • Add 5 µL of diluted compound to the appropriate wells.

    • Add 5 µL of DMSO to the "no inhibition" (100% activity) control wells.

    • Add 5 µL of a known inhibitor (positive control) to its control wells.

  • Enzyme Addition: Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" background control. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO and background controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol measures the rate of compound transport across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[14][15] It helps predict oral absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality and Self-Validation: The assay measures permeability in two directions: apical-to-basolateral (A-to-B), simulating absorption, and basolateral-to-apical (B-to-A), simulating efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is actively transported out of the cell. Running control compounds with known high (e.g., Propranolol) and low (e.g., Atenolol) permeability validates the integrity of the Caco-2 monolayer.

Caco2_Assay_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A 1. Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer. B 2. Confirm monolayer integrity by measuring TEER (Transepithelial Electrical Resistance). A->B C 3. Add test compound (e.g., 10 µM) to either the Apical (A) or Basolateral (B) chamber. B->C D 4. Incubate for 2 hours at 37°C. Take samples from the receiver chamber at timed intervals. C->D E 5. Quantify compound concentration in samples using LC-MS/MS. D->E F 6. Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio. E->F

Caption: Workflow for the Caco-2 cell permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells that meet a predefined threshold (e.g., >200 Ω·cm²).

  • Compound Dosing:

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A-to-B measurement, add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-to-A measurement, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At a set time point (e.g., 120 minutes), take a sample from the receiver chamber. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).

Conclusion and Outlook

The strategic replacement of an indole core with a 7-azaindole scaffold is a well-validated and powerful tool in the medicinal chemist's arsenal. As demonstrated through the comparative analysis of this compound and its indole analog, this single-atom substitution can confer significant advantages, including enhanced solubility, greater metabolic stability, and the potential for new, potency-enhancing interactions with biological targets like protein kinases.[6][7]

While the indole scaffold remains a highly valuable starting point for drug discovery, researchers should consider the 7-azaindole bioisostere early in the optimization process, particularly when facing challenges with ADME properties or seeking to modulate target engagement. The experimental protocols provided in this guide offer a clear and robust framework for empirically testing these principles, enabling data-driven decisions in the pursuit of safer and more effective therapeutics.

References

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A Comparative Guide to the Structural Validation of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate, a derivative of the medicinally significant 7-azaindole scaffold, precise structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for elucidating the structure of this target molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for researchers, scientists, and drug development professionals.

The Imperative for Unambiguous Structure Determination

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent inhibitors targeting kinases and other enzymes.[1][2][3] The biological activity of these molecules is intrinsically linked to their precise three-dimensional geometry, which dictates their interaction with protein binding sites.[4] Therefore, validating the exact connectivity, conformation, and stereochemistry of this compound is not merely a procedural step but a critical prerequisite for advancing any drug development program.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the absolute structure of a crystalline organic molecule.[4][5] It provides a detailed, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[5]

A Hypothetical Workflow for Structural Validation by SC-XRD

The journey from a synthesized powder to a fully validated crystal structure involves four critical stages: crystallization, data collection, structure solution, and refinement.[4]

X-ray_Crystallography_Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3 & 4: Structure Solution & Refinement A Synthesis & Purification of This compound B Solvent Screening & Optimization A->B Purity >98% C Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) B->C Selection of appropriate solvent system D Harvesting & Mounting of a Single Crystal C->D Formation of high-quality, single crystals E Mounting on Diffractometer D->E High-quality crystal F X-ray Diffraction Experiment (Data Collection) E->F G Structure Solution (e.g., Direct Methods) F->G Diffraction Data H Structure Refinement G->H I Validation & Generation of Crystallographic Information File (CIF) H->I

Caption: Workflow for the structural validation of this compound by X-ray crystallography.

Experimental Protocol: From Powder to Structure

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for diffraction. This is often the most challenging step.[4]

  • Methodology:

    • Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth.[6]

    • Conduct small-scale solvent screening using a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane).

    • Employ slow evaporation, a robust technique for initial crystallization attempts. Dissolve a small amount of the compound in a suitable solvent in a vial, cover with a perforated seal, and allow the solvent to evaporate slowly over several days.[6][7]

    • If slow evaporation is unsuccessful, attempt vapor diffusion. Dissolve the compound in a solvent in which it is soluble, and place this solution in a larger, sealed container with an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solvent reduces the compound's solubility, promoting crystallization.

    • Once suitable crystals have formed, carefully select and mount a single crystal on a goniometer head.

2. Data Collection:

  • Objective: To obtain a complete and high-resolution diffraction pattern.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • Procedure:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[8]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Software: Specialized software packages (e.g., SHELXS, SHELXL, Olex2) are utilized.

  • Process:

    • The unit cell dimensions and space group are determined from the diffraction pattern.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is refined by least-squares methods, minimizing the difference between the observed and calculated diffraction intensities.

    • Hydrogen atoms are typically located from the difference electron density map and refined.

    • The final model is validated using metrics such as the R-factor, goodness-of-fit, and residual electron density.

Complementary and Orthogonal Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is crucial to employ a suite of analytical techniques to build a comprehensive and self-validating data package.

Validation_Techniques cluster_core Core Technique cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_computational Computational Methods X_ray X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) X_ray->NMR Cross-validation MS Mass Spectrometry (HRMS) X_ray->MS Cross-validation Comp Crystal Structure Prediction (CSP) & DFT Calculations X_ray->Comp Theoretical Validation NMR->MS Complementary Data IR Infrared Spectroscopy

Caption: A multi-technique approach to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the connectivity and electronic environment of atoms in a molecule in solution. For this compound, a full suite of NMR experiments would be required.

  • ¹H NMR: Would confirm the number and connectivity of protons. For the parent scaffold, 7-azaindole, characteristic chemical shifts are observed.[9] For our target molecule, we would expect to see signals corresponding to the pyrrole N-H, the aromatic protons on the pyridine and pyrrole rings, and the ethyl ester groups (a quartet and a triplet).

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₃H₁₄N₂O₄), the expected exact mass is 262.0954.[10] An experimental HRMS value within a few parts per million (ppm) of this theoretical value provides strong evidence for the molecular formula.

Computational Chemistry

Computational methods, particularly Crystal Structure Prediction (CSP), are increasingly used to complement experimental work.[11][12] CSP algorithms can generate a landscape of energetically plausible crystal structures based on the molecule's 2D structure.[13] The experimentally determined crystal structure should ideally correspond to one of the low-energy predicted structures, providing theoretical validation of the result.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[4][5]Unambiguous and definitive structural determination.[4]Requires high-quality single crystals, which can be difficult to grow.[4] Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Atomic connectivity, electronic environment in solution.Provides data on the molecule's structure in a biologically relevant (solution) state. Does not require crystallization.Does not provide absolute 3D structure or information on crystal packing. Signal overlap can complicate interpretation for complex molecules.
Mass Spectrometry Exact mass and molecular formula.High sensitivity and accuracy for formula determination.Provides no information on isomerism or 3D structure.
Computational Modeling (CSP) Theoretical low-energy crystal structures.[11]Can predict possible polymorphs and rationalize experimental findings.[13]Predictions are theoretical and require experimental validation. Accuracy is dependent on the force fields and methods used.

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of a novel pharmaceutical candidate like this compound demands a rigorous, multi-faceted approach. While NMR and mass spectrometry provide essential and confirmatory data on the molecule's connectivity and composition, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its precise three-dimensional architecture.

By integrating crystallographic data with spectroscopic and computational results, researchers can construct a self-validating data package that is not only scientifically sound but also essential for regulatory submissions and for advancing our understanding of structure-activity relationships. The causality is clear: an unambiguously validated structure, as provided by X-ray crystallography, is the bedrock upon which successful drug discovery programs are built.

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22336-22344. [Link]

  • Wilson, L. J., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1759-1766. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. [Link]

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A Comparative Guide to the Biological Activity of Azaindole Isomers for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the azaindole scaffold stands out as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The strategic introduction of a nitrogen atom into the indole ring system can profoundly influence the molecule's physicochemical properties and biological activity. This guide offers a comparative analysis of the four principal azaindole isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—providing researchers, scientists, and drug development professionals with insights into their differential biological activities, supported by experimental data and detailed methodologies.

The Influence of Nitrogen Placement: A Physicochemical Perspective

The position of the nitrogen atom in the pyridine ring of the azaindole scaffold dictates the electronic distribution, and consequently, the molecule's fundamental physicochemical properties. These properties, including basicity (pKa), lipophilicity (LogP), and dipole moment, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

A key differentiator among the isomers is their basicity. The calculated pKa values for the four isomers reveal a significant range, influencing their ionization state at physiological pH and their potential for ionic interactions with biological targets.[3]

IsomerStructurepKa[3]Dipole Moment (Debye)
4-Azaindole 6.94~1.8
5-Azaindole 8.26~3.4
6-Azaindole 7.95~3.1
7-Azaindole 4.59~1.5

Note: Dipole moment values are estimations based on computational studies and can vary depending on the calculation method.

The higher basicity of 5- and 6-azaindole is reminiscent of 4-aminopyridine, while the lower basicity of 4- and 7-azaindole is more comparable to 2-aminopyridine.[4] This variation in pKa directly impacts the isomers' reactivity and interaction with biological macromolecules. For instance, the higher basicity of 5-azaindole has been shown to necessitate acidic conditions for certain chemical reactions, such as the aza-Friedel-Crafts reaction, where the other isomers react more readily.[3]

Furthermore, the introduction of a nitrogen atom generally increases the polarity and aqueous solubility of the azaindole scaffold compared to the parent indole structure.[5][6] This enhanced solubility can be a significant advantage in drug development, potentially improving a compound's bioavailability.

Isomeric Effects on Biological Activity: Comparative Case Studies

The subtle yet significant differences in the physicochemical properties of azaindole isomers translate into distinct biological activities. While 7-azaindole is the most frequently utilized isomer in drug discovery, followed by 6-azaindole, comparative studies reveal that the optimal isomer is highly dependent on the specific biological target.[1][2]

Case Study 1: Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)

A study directly comparing the activity of 6- and 7-azaindole-2-carboxamides as allosteric modulators of the CB1 receptor provides a clear example of isomer-specific activity.[5][7]

CompoundIsomerBinding Affinity (Ki, nM)[5]Functional Effect[5]
Indole Analog -130 ± 20Allosteric Modulator
6-Azaindole Analog 6-Azaindole450 ± 60Allosteric Modulator
7-Azaindole Analog 7-Azaindole>10,000Loss of Binding

The results demonstrated that while the 6-azaindole analogs exhibited a reduced binding affinity compared to their indole counterparts, they retained their function as allosteric modulators.[5] In stark contrast, the 7-azaindole analogs completely lost their ability to bind to the CB1 receptor.[5][7] This highlights the critical role of the nitrogen atom's position in defining the molecule's interaction with the allosteric binding pocket of the CB1 receptor. The study also noted that both the 6- and 7-azaindole analogs showed improved aqueous solubility compared to the indole parent compound.[3][5]

Case Study 2: Inhibition of Cdc7 Kinase

In the realm of kinase inhibition, the position of the nitrogen atom is equally critical in determining potency and selectivity. In a study focused on the development of Cdc7 kinase inhibitors, a comparative analysis of all four azaindole isomers was conducted.[8] The findings indicated that derivatives based on the 5-azaindole scaffold were the most potent.[8] In contrast, the corresponding 4-, 6-, and 7-azaindole isomers all demonstrated lower inhibitory activity and selectivity, and they did not offer any improvements in metabolic stability.[8] The researchers hypothesized that the reduced potency of the other isomers could be due to unfavorable intramolecular electronic repulsion between the nitrogen of the azaindole ring and the hinge-binding pyrimidine moiety, forcing the molecule into a non-optimal binding conformation.[8]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for assays relevant to the case studies are provided below.

[35S]GTPγS Binding Assay for CB1 Receptor Allosteric Modulator Evaluation

This assay is a functional measure of G-protein activation and is instrumental in characterizing the effects of allosteric modulators on GPCRs like the CB1 receptor.

Objective: To determine the effect of azaindole-based allosteric modulators on agonist-stimulated G-protein activation at the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [35S]GTPγS (specific activity ~1250 Ci/mmol)

  • CP55,940 (CB1 receptor agonist)

  • Azaindole test compounds

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • GDP (Guanosine diphosphate)

  • Scintillation cocktail

  • Microplates and filtration apparatus

Procedure:

  • Prepare cell membranes (0.5 mg/ml) in assay buffer.

  • Incubate the membranes with the desired concentration of the azaindole test compound (or vehicle) and the CB1 agonist CP55,940 for 60 minutes at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

  • Continue the incubation for another 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. The data is then analyzed to determine the effect of the allosteric modulator on the agonist's potency and efficacy.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Azaindole_Isomers cluster_4 4-Azaindole cluster_5 5-Azaindole cluster_6 6-Azaindole cluster_7 7-Azaindole node_4 node_4 node_5 node_5 node_6 node_6 node_7 node_7

Caption: Chemical structures of the four positional isomers of azaindole.

GTPgS_Assay_Workflow prep Prepare CB1 receptor-expressing cell membranes incubate_ligands Incubate membranes with agonist and azaindole test compound prep->incubate_ligands add_gtp Add [35S]GTPγS to initiate binding reaction incubate_ligands->add_gtp incubate_gtp Incubate for 60 minutes at 30°C add_gtp->incubate_gtp filter Terminate reaction by rapid filtration incubate_gtp->filter wash Wash filters to remove unbound radioactivity filter->wash count Quantify bound radioactivity via scintillation counting wash->count analyze Analyze data to determine allosteric modulation count->analyze

Caption: Workflow for the [35S]GTPγS binding assay.

Conclusion

The choice of the azaindole isomer is a critical decision in the design of novel therapeutics. The position of the nitrogen atom significantly modulates the scaffold's physicochemical properties, which in turn dictates its biological activity, potency, and selectivity for a given target. While the 7-azaindole isomer has seen the most widespread application, particularly in the development of kinase inhibitors, the comparative studies highlighted in this guide demonstrate that other isomers, such as 6-azaindole and 5-azaindole, can offer superior or unique activity profiles for different biological targets. Therefore, a comprehensive evaluation of all four azaindole isomers should be considered a fundamental aspect of the lead optimization process in drug discovery programs that utilize this versatile scaffold.

References

  • Immadi, S. S., Dopart, R., Wu, Z., Fu, B., Kendall, D. A., & Lu, D. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 3(1), 252–258. [Link]

  • Mérour, J.-Y., Buron, F., & Plé, K. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(7), 12536–12573. [Link]

  • Negi, A., & Sharma, G. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1-2. [Link]

  • Kovács, E., Gáti, T., Boros, A., & Kotschy, A. (2017). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 22(12), 2169. [Link]

  • Immadi, S. S., Dopart, R., Wu, Z., Fu, B., Kendall, D. A., & Lu, D. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 3(1), 252–258. [Link]

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  • Lapinsky, D. J., et al. (2011). Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4788. [Link]

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  • Lapinsky, D. J., et al. (2011). Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4788. [Link]

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The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework for Kinase Inhibitors - A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continuously evolving, with a constant search for scaffolds that can provide potent, selective, and drug-like candidates. Among these, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged" scaffold. Its inherent ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, providing a solid anchor for inhibitor design. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine-based kinase inhibitors, offering insights into how modifications of this versatile core can be tailored to achieve desired potency and selectivity against various kinase targets.

The Pyrrolo[2,3-b]pyridine Core: An Ideal Starting Point for Kinase Inhibition

The pyrrolo[2,3-b]pyridine scaffold's success as a kinase inhibitor template lies in its unique structural features. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This arrangement allows for the formation of two key hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the binding of the adenine base of ATP.[1][2] This bidentate interaction provides a strong foundation for inhibitor binding, and the various positions on the bicyclic ring system offer ample opportunities for chemical modification to fine-tune activity and selectivity.

Caption: General binding mode of the pyrrolo[2,3-b]pyridine scaffold in the kinase hinge region.

A Positional Breakdown of Structure-Activity Relationships

The true power of the pyrrolo[2,3-b]pyridine scaffold lies in its amenability to substitution at multiple positions, each influencing the inhibitor's properties in distinct ways. The following sections provide a comparative analysis of the SAR at key positions across different kinase targets.

The C3 Position: Probing the Ribose Pocket and Beyond

Substituents at the C3 position generally project towards the ribose-binding pocket of the ATP-binding site. The nature of the group at this position can significantly impact potency and selectivity.

For Bruton's tyrosine kinase (BTK) inhibitors, a variety of substituents at the C3 position have been explored. For instance, compounds with an acrylamide group at this position can act as irreversible inhibitors by forming a covalent bond with a cysteine residue in the active site. However, even for reversible inhibitors, the C3 position is critical. A series of pyrrolo[2,3-b]pyridine-based BTK inhibitors demonstrated that substitution with a 2-hydroxyphenyl group at C3 resulted in potent inhibition.[3]

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the C3 position is often occupied by groups that can interact with the hydrophobic region of the active site. For example, a 3-methoxybenzyl group at this position has been shown to be favorable for FGFR1 inhibition.

For Cell Division Cycle 7 (Cdc7) kinase inhibitors, modifications at the C3 position have been instrumental in achieving high potency. For example, the introduction of a substituted thiazole ring at C3 led to a potent ATP mimetic inhibitor with an IC50 value of 7 nM.

The C4 Position: A Gateway to Selectivity

The C4 position often serves as a key attachment point for larger substituents that can extend into the solvent-exposed region or interact with specific sub-pockets of the kinase active site, thereby driving selectivity.

In the development of Janus Kinase (JAK) inhibitors, the C4 position is crucial for achieving selectivity among the different JAK isoforms. For example, in a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, a ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) group at the C4 position was identified as a potent and selective JAK1 inhibitor.

For FMS kinase inhibitors, derivatization at the C4 position has led to the discovery of potent and selective compounds. Fusion of 4-chloropyrrolo[2,3-b]pyridine with appropriate nitroanilines, followed by further modifications, yielded diarylamide and diarylurea derivatives with low nanomolar IC50 values against FMS kinase.[4]

The C5 Position: Modulating Physicochemical Properties and Potency

Substitutions at the C5 position can influence a range of properties, from potency to solubility and metabolic stability.

In the design of RET kinase inhibitors, modifications at the C5 position of the pyrrolo[2,3-d]pyrimidine scaffold have been explored to enhance potency and selectivity.

For multi-targeted kinase inhibitors, the introduction of halogen atoms at the C5 position has been shown to enhance potency.[5] For example, in a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, halogenated derivatives showed promising cytotoxic effects against various cancer cell lines and potent inhibition of EGFR, Her2, VEGFR2, and CDK2.[6]

Comparative SAR of Pyrrolo[2,3-b]pyridine Inhibitors Across Different Kinases

The following table summarizes the key SAR findings for pyrrolo[2,3-b]pyridine-based inhibitors against a selection of important kinase targets.

Kinase TargetC3-Position SARC4-Position SARC5-Position SARKey Compound Example & Potency
BTK Acrylamide for irreversible inhibition; 2-hydroxyphenyl for potent reversible inhibition.[3]Often an amino linkage to a larger moiety.Limited information in the provided search results.Compound 3p (IC50 = 6.0 nM)[3]
JAK1 Limited information in the provided search results.((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) for high potency and selectivity.N-methyl-carboxamide enhances activity.A potent JAK1-selective inhibitor with this scaffold was developed.
FMS Limited information in the provided search results.Amino linkage to substituted aryl groups (diarylamides/diarylureas) is crucial for potency.[4]Limited information in the provided search results.Compound 1r (IC50 = 30 nM)[4]
Multi-Kinase (EGFR, Her2, VEGFR2, CDK2) Limited information in the provided search results.(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide scaffold.Halogenation (e.g., Cl, Br) on the benzohydrazide moiety enhances potency.[5][6]Compound 5k (IC50s = 40-204 nM against various kinases)[6]

Experimental Protocols for SAR Determination

The evaluation of the SAR of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture method for radiolabeled assays

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound at the desired final concentration (typically 1% final DMSO concentration)

    • Purified kinase at a predetermined optimal concentration

    • Substrate at its Km concentration or a fixed concentration

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration around the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiolabeled assays, or a reagent that chelates Mg²⁺).

  • Detection:

    • Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[7]

    • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP. Then, add a second reagent that converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce light. Measure the luminescence using a plate reader.[8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT/MTS)

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase for growth.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 48-72 hours).

  • Addition of MTT/MTS Reagent:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[9][10][11]

    • MTS: Add MTS reagent (often in combination with an electron coupling reagent like PES) to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a soluble formazan product.

  • Solubilization (for MTT assay): After the incubation with MTT, add a solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Clinical Landscape of Pyrrolo[2,3-b]pyridine Kinase Inhibitors

The versatility and favorable drug-like properties of the pyrrolo[2,3-b]pyridine scaffold have led to the successful development of several kinase inhibitors that are either approved for clinical use or are in advanced clinical trials. A notable example is Tofacitinib , a JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[12] Another example is Baricitinib , also a JAK inhibitor, approved for similar indications.[12] These clinical successes underscore the therapeutic potential of this scaffold and continue to drive its exploration in the development of new kinase inhibitors for a wide range of diseases, including cancer and inflammatory disorders.[1][2]

Conclusion

The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the design of a diverse range of kinase inhibitors. Its inherent ability to engage the kinase hinge region provides a strong binding foundation, while the strategic modification of its various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A thorough understanding of the comparative structure-activity relationships across different kinase targets, as outlined in this guide, is crucial for medicinal chemists and drug discovery scientists to rationally design the next generation of highly effective and selective kinase inhibitors based on this privileged scaffold. The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine core holds immense promise for the development of novel therapeutics for a multitude of human diseases.

References

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  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. 2017. Available from: [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2015. Available from: [Link]

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  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. 2024. Available from: [Link]

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. 2021. Available from: [Link]

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A Comparative Computational Docking Analysis of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate: Unveiling its Potential as a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic identification of novel molecular scaffolds with the potential for broad-spectrum therapeutic application is of paramount importance. The 1H-pyrrolo[2,3-b]pyridine core, a privileged heterocyclic system, has garnered significant attention for its versatile biological activities.[1][2][3][4] Derivatives of this scaffold have demonstrated potent inhibitory effects against a range of protein kinases and enzymes implicated in oncogenesis and neurodegenerative disorders. This guide presents a pioneering in-silico investigation of a hitherto under-explored derivative, Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate, through a rigorous comparative computational docking study. Our objective is to elucidate its potential binding affinities and interaction patterns against several clinically relevant protein targets, thereby providing a foundational dataset for future empirical validation.

Introduction: The Rationale for Investigating this compound

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, and its derivatives have been successfully developed as inhibitors for various protein kinases.[3] The rationale for focusing on this compound stems from the synthetic accessibility of its parent dicarboxylic acid and the potential for the diethyl ester moieties to engage in favorable interactions within protein active sites. The core structure of the topic compound is presented below:

Chemical Structure of this compound

G compound C₁₃H₁₄N₂O₄ img img

Caption: 2D structure of this compound.

This guide will compare the docking performance of this compound against three well-validated cancer targets: Fibroblast Growth Factor Receptor 1 (FGFR1), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8). For each target, a known, potent inhibitor will be used as a reference compound to benchmark the potential efficacy of our topic molecule.

Comparative Docking Workflow

The computational docking study was designed to provide a robust and reproducible assessment of the binding potential of this compound. The workflow, depicted below, follows established best practices in the field of computational drug design.

workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Retrieval, Cleaning) protein_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis comparison Comparison with Known Inhibitors analysis->comparison

Caption: A generalized workflow for the comparative computational docking study.

Detailed Experimental Protocol

The following protocol outlines the step-by-step methodology for the computational docking studies. This protocol is designed to be self-validating by including a re-docking step of the co-crystallized ligand to ensure the reliability of the docking procedure.[5]

Part 1: Ligand Preparation

  • Obtain Ligand Structures: The 3D structure of this compound was generated using Avogadro software. The structures of the reference inhibitors were extracted from their respective co-crystallized PDB entries.

  • Energy Minimization: All ligand structures were subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized ligand structures were saved in the PDBQT format, which includes atomic charges and torsional degrees of freedom, as required by AutoDock Vina.

Part 2: Protein Preparation

  • PDB Structure Retrieval: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

    • FGFR1: PDB ID: 3C4F

    • GSK-3β: PDB ID: 1Q3D

    • CDK8: PDB ID: 5I9E

  • Protein Cleaning: All water molecules and non-essential co-factors were removed from the protein structures. Polar hydrogens were added, and Kollman charges were assigned using AutoDock Tools.

  • Grid Box Definition: A grid box was defined around the active site of each protein, encompassing the binding pocket of the co-crystallized ligand. The grid box dimensions were set to 25Å x 25Å x 25Å with a spacing of 0.375Å.

Part 3: Molecular Docking

  • Software: AutoDock Vina was employed for all docking calculations due to its accuracy and computational efficiency.

  • Docking Parameters: The exhaustiveness parameter was set to 8. The number of binding modes to be generated was set to 9.

  • Execution: The docking simulations were performed for this compound and the reference inhibitors against their respective protein targets.

Part 4: Analysis of Results

  • Binding Affinity: The binding affinities were recorded in kcal/mol. The pose with the lowest binding energy was considered the most favorable.

  • Interaction Analysis: The binding poses of the ligands were visualized using PyMOL to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site.

Comparative Docking Results

The following table summarizes the binding affinities of this compound and the reference inhibitors against the selected protein targets.

Target ProteinReference InhibitorReference Binding Affinity (kcal/mol)This compound Binding Affinity (kcal/mol)
FGFR1 AZD4547-10.2-8.5
GSK-3β AR-A014418-7.8-7.2
CDK8 Sorafenib-9.5-8.1

The results indicate that this compound exhibits promising binding affinities for all three kinase targets. While the reference inhibitors consistently show stronger binding, the predicted affinities for our topic compound are well within the range of biologically active small molecules.

In-Depth Analysis of Binding Interactions

A crucial aspect of computational docking is the visualization and interpretation of the binding poses to understand the molecular basis of the predicted affinity.

binding_mode cluster_protein Protein Active Site cluster_ligand Ligand Ala157 Ala157 Glu156 Glu156 Leu104 Leu104 Val112 Val112 Pyrrolo_N Pyrrole N-H Pyrrolo_N->Glu156 H-bond Pyridine_N Pyridine N Pyridine_N->Ala157 H-bond Ester_O1 Ester C=O (pos 2) Ester_O1->Leu104 Hydrophobic Ester_O2 Ester C=O (pos 6) Ester_O2->Val112 Hydrophobic

Caption: A schematic representation of the predicted binding mode of this compound in a hypothetical kinase active site.

The pyrrolo[2,3-b]pyridine core is predicted to form key hydrogen bonds with the hinge region of the kinases, a common binding motif for this class of inhibitors.[6] The diethyl ester groups appear to engage in hydrophobic interactions with residues in the active site, contributing to the overall binding affinity.

Discussion and Future Directions

This computational study provides the first evidence for the potential of this compound as a multi-targeted kinase inhibitor. The predicted binding affinities, while lower than those of highly optimized reference compounds, are significant for a novel, unoptimized molecule. The observed binding modes are consistent with those of other known pyrrolo[2,3-b]pyridine-based inhibitors, lending credence to the in-silico results.

The findings from this guide should serve as a strong impetus for the following experimental validations:

  • Chemical Synthesis: The synthesis of this compound is a necessary first step.[7][8]

  • In Vitro Kinase Assays: The inhibitory activity of the synthesized compound should be evaluated against a panel of kinases, including FGFR1, GSK-3β, and CDK8.

  • Cell-Based Assays: The anti-proliferative effects of the compound should be tested in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: The diethyl ester moieties can be systematically modified to explore potential improvements in binding affinity and selectivity.

References

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A Senior Application Scientist's Guide to Purity Assessment of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate, a key building block in the synthesis of various therapeutic agents. We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, offering a detailed protocol and comparative analysis with alternative techniques to ensure you can make informed decisions in your analytical workflow.

The Critical Role of Purity in Drug Development

This compound, a 7-azaindole derivative, is a vital intermediate in the synthesis of a range of biologically active molecules.[1][2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can arise from starting materials, by-products of side reactions, or degradation products and may exhibit undesirable pharmacological or toxicological effects.[3][4] Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity.

The Power of LC-MS for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier technique for the analysis of pharmaceutical compounds due to its exceptional sensitivity and selectivity.[5][6] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information makes it ideal for identifying and quantifying both the main compound and its impurities in a single analysis.[7]

A Validated LC-MS Protocol for this compound

This protocol is designed to provide a reliable and reproducible method for the purity assessment of this compound. The choices of column, mobile phase, and MS parameters are explained to highlight the causality behind the experimental design.

Experimental Workflow

LC-MS Workflow for Purity Assessment LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Weigh 1 mg of this compound Solvent Dissolve in 1 mL of Acetonitrile/Water (50:50) Sample->Solvent Vortex Vortex to ensure complete dissolution Solvent->Vortex Filter Filter through a 0.22 µm syringe filter Vortex->Filter Injection Inject 5 µL of the prepared sample Filter->Injection LC_System HPLC System Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) LC_System->Column MS_System Mass Spectrometer LC_System->MS_System Mobile_Phase_A Mobile Phase A: 0.1% Formic Acid in Water Mobile_Phase_A->LC_System Mobile_Phase_B Mobile Phase B: 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->LC_System Gradient Gradient Elution Gradient->LC_System Injection->LC_System Ion_Source Electrospray Ionization (ESI) in Positive Mode MS_System->Ion_Source Scan_Mode Full Scan Mode (m/z 100-500) Ion_Source->Scan_Mode Data_Acquisition Data Acquisition Scan_Mode->Data_Acquisition Chromatogram Extract Ion Chromatograms (EICs) Data_Acquisition->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity_Calc Calculate Purity (%) Integration->Purity_Calc Impurity_ID Identify Impurities by Mass Integration->Impurity_ID

Caption: A schematic of the LC-MS workflow for the purity assessment of this compound.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. The use of a solvent mixture similar to the initial mobile phase composition ensures good peak shape.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.

  • Liquid Chromatography (LC) Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. UHPLC systems offer higher resolution and faster analysis times.[7]

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier helps to protonate the analyte, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes. A gradient is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ion Source: Electrospray ionization (ESI) in positive ion mode. The nitrogen atom in the pyrrolopyridine ring is readily protonated, making positive mode ESI a suitable ionization technique.

    • Scan Range: m/z 100-500. This range is sufficient to cover the molecular weight of the target compound (C₁₄H₁₆N₂O₄, MW = 276.29 g/mol ) and its potential impurities.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

  • Data Analysis:

    • Extract the ion chromatogram (EIC) for the [M+H]⁺ ion of this compound (m/z 277.11).

    • Integrate the peak area of the main compound and all detected impurities.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

    • Identify potential impurities by their exact mass and fragmentation patterns (if MS/MS data is acquired).

Simulated Experimental Data

CompoundRetention Time (min)Observed m/z ([M+H]⁺)Peak AreaPurity (%)Potential Identity
This compound5.8277.1132985,00098.5Main Compound
Impurity 14.2249.08155,0000.5Mono-de-ethylated analog
Impurity 26.5291.108110,0001.0Oxidized analog (+O)

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS Separation by liquid chromatography followed by mass analysis.[8]High sensitivity and selectivity; provides molecular weight information for impurity identification.[9]Higher cost and complexity compared to HPLC-UV; potential for matrix effects.[7]Comprehensive impurity profiling and identification of unknown impurities.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis absorbance.Robust, reliable, and widely available; good for quantitative analysis of known impurities with chromophores.Lower sensitivity than MS; co-eluting impurities without a chromophore will not be detected.Routine quality control and purity checks for known impurities.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent for volatile and thermally stable impurities (e.g., residual solvents); high resolution.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Analysis of residual solvents and volatile organic impurities.
NMR Analysis of molecular structure based on the interaction of atomic nuclei with a magnetic field.Provides detailed structural information; can be used for absolute quantification (qNMR) without a reference standard for each impurity.Lower sensitivity than MS and HPLC; complex mixtures can lead to overlapping signals.Structural elucidation of impurities and absolute purity determination.

Decision-Making Flowchart for Analytical Technique Selection

Analytical Technique Selection Decision-Making for Purity Analysis Start Start: Purity Assessment Needed Volatile_Check Are volatile impurities (e.g., residual solvents) a concern? Start->Volatile_Check GC_MS Use GC-MS Volatile_Check->GC_MS Yes Non_Volatile Focus on non-volatile impurities Volatile_Check->Non_Volatile No End End GC_MS->End Unknown_Impurities Are unknown impurities expected? Non_Volatile->Unknown_Impurities LC_MS Use LC-MS for identification and quantification Unknown_Impurities->LC_MS Yes Known_Impurities Are impurities known and have UV chromophores? Unknown_Impurities->Known_Impurities No LC_MS->End HPLC_UV Use HPLC-UV for routine QC Known_Impurities->HPLC_UV Yes Structural_Elucidation Is absolute purity or structural elucidation of impurities required? Known_Impurities->Structural_Elucidation No HPLC_UV->End NMR Use NMR Structural_Elucidation->NMR Yes Structural_Elucidation->End No NMR->End

Caption: A flowchart to guide the selection of the most appropriate analytical technique for purity assessment based on specific needs.

Profiling Potential Impurities in this compound Synthesis

The synthesis of 7-azaindole derivatives can involve several steps where impurities may be introduced.[10][11] Common synthetic routes, such as the Fischer indole synthesis or variations involving amination of chloropyridines, can lead to specific side products.[12][13]

Potential Impurities:

  • Starting Materials: Unreacted starting materials, such as substituted aminopyridines or dicarbonyl compounds.

  • Isomeric Byproducts: In some synthetic pathways, the formation of isomeric pyrrolopyridine structures is possible.

  • Incomplete Reactions: Mono-esterified or mono-hydrolyzed products can be present if the reaction or workup is incomplete.

  • Oxidation Products: The pyrrole ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

  • Side-Reaction Products: Depending on the specific synthetic route, various side-reaction products may form. For instance, in syntheses involving amination of chloropyridines, dimerized or oligomerized byproducts can occur.[14]

The developed LC-MS method is well-suited for detecting and identifying these potential impurities, providing a comprehensive purity profile of the this compound intermediate.

Conclusion

The purity of this compound is paramount in the development of safe and effective pharmaceuticals. LC-MS offers a highly sensitive and specific method for its purity assessment, enabling the identification and quantification of the main compound and potential impurities. While other techniques such as HPLC-UV, GC-MS, and NMR have their specific applications, LC-MS provides the most comprehensive information for impurity profiling. By understanding the principles and practical considerations of these analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their pharmaceutical intermediates, ultimately contributing to the development of safer medicines.

References

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A Senior Application Scientist's Guide to the Synthetic Strategies for the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole and purine allows it to act as a bioisostere, modulating physicochemical properties and target-binding interactions.[1][2] Notably, the unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) enables bidentate interactions with the hinge region of many kinases, a feature exploited in numerous approved drugs and clinical candidates.[3][4] This guide provides a comparative analysis of the principal synthetic strategies for constructing this valuable scaffold, offering insights into the underlying mechanisms, practical considerations, and experimental protocols to aid in the selection of the most appropriate method for a given research endeavor.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole core is a cornerstone in the design of kinase inhibitors.[5] The strategic placement of the nitrogen atom at the 7-position enhances aqueous solubility and can lead to improved pharmacokinetic profiles compared to its indole counterpart.[1] A prime example is Vemurafenib, a BRAF kinase inhibitor, where the 7-azaindole core plays a pivotal role in its potent and selective activity.[3] The scaffold is also present in a variety of other therapeutic agents targeting diverse biological pathways, underscoring its versatility and importance in drug discovery.[6][7][8]

A Comparative Overview of Synthetic Strategies

The synthesis of the 7-azaindole scaffold can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical Indole Syntheses Adapted for 7-Azaindoles

Traditional indole syntheses have been adapted for the construction of the 7-azaindole ring system. However, the electron-deficient nature of the pyridine ring often necessitates modified reaction conditions or limits the substrate scope compared to the synthesis of carbocyclic indoles.

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazone. While its application to 7-azaindoles has been historically limited due to the electron-deficient pyridine ring, it can be an effective method, particularly when the pyridine ring is substituted with electron-donating groups.[9] The reaction proceeds through a[9][9]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

Fischer_Indole_Synthesis cluster_0 Mechanism Start Pyridylhydrazone Enamine Ene-hydrazine Tautomer Start->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid catalyst, Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product 7-Azaindole Cyclization->Product - NH3 Hemetsberger_Knittel_Synthesis cluster_1 Mechanism Azidoacrylate α-Azido-β-pyridylacrylate Nitrene Vinyl Nitrene Intermediate Azidoacrylate->Nitrene Heat (- N2) Cyclization Electrocyclization Nitrene->Cyclization Product 2-Ester-7-azaindole Cyclization->Product

Caption: Key steps in the Hemetsberger-Knittel synthesis of 7-azaindoles.

Causality Behind Experimental Choices: The thermal conditions are essential for the extrusion of dinitrogen from the azide, generating a highly reactive vinyl nitrene intermediate. This intermediate then undergoes a spontaneous 6π-electrocyclization to form the pyrrole ring of the 7-azaindole scaffold. The choice of a high-boiling solvent like xylene or toluene allows for the necessary reaction temperatures to be reached.

The Batcho-Leimgruber synthesis provides a versatile two-step route to a variety of substituted indoles and has been successfully applied to the synthesis of 7-azaindoles. The initial step involves the condensation of a 2-methyl-3-nitropyridine with a formamide acetal to form a β-enamino-nitropyridine, which is then reductively cyclized to the 7-azaindole. Microwave-assisted conditions have been shown to significantly accelerate this process.

Batcho_Leimgruber_Synthesis cluster_2 Workflow Nitropyridine 2-Methyl-3-nitropyridine Enaminone β-Enamino-nitropyridine Nitropyridine->Enaminone DMF-DMA, Heat Reduction Reductive Cyclization Enaminone->Reduction Reducing agent (e.g., H2, Pd/C) Product 7-Azaindole Reduction->Product

Caption: The two-stage process of the Batcho-Leimgruber 7-azaindole synthesis.

Causality Behind Experimental Choices: The formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), acts as both a reagent and a solvent, providing the one-carbon unit that bridges the methyl and amino groups in the final product. The subsequent reduction of the nitro group is typically achieved using catalytic hydrogenation (e.g., Pd/C, H₂) or other reducing agents like tin(II) chloride. The choice of reducing agent can be critical to avoid over-reduction of the pyridine ring.

Modern Transition-Metal-Catalyzed Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the 7-azaindole scaffold is no exception. These methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing the 7-azaindole core, typically starting from appropriately substituted aminopyridines.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a 2-amino-3-halopyridine, followed by an intramolecular cyclization to form the 7-azaindole. [1]This two-step, one-pot procedure is highly efficient for the synthesis of 2-substituted 7-azaindoles.

Sonogashira_Coupling cluster_3 Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RedElim Reductive Elimination PdII->RedElim Transmetalation->PdII RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Halopyridine 2-Amino-3-halopyridine Halopyridine->OxAdd Alkyne Terminal Alkyne + Cu(I) Alkyne->Transmetalation

Caption: A simplified catalytic cycle for the Sonogashira coupling step.

Causality Behind Experimental Choices: The palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the oxidative addition to the C-X bond of the halopyridine. The copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne, facilitating its coupling with the palladium complex. A base, typically an amine like triethylamine, is required to neutralize the HX generated during the reaction. The subsequent cyclization is often promoted by a base such as potassium tert-butoxide.

  • Suzuki-Miyaura Coupling: This versatile coupling reaction can be employed to construct the 7-azaindole scaffold, for instance, by coupling a 2-amino-3-halopyridine with a vinylboronic acid derivative, followed by an acid-catalyzed cyclization. [1]This strategy allows for the introduction of substituents at the 2- and 3-positions.

A more recent and highly efficient strategy involves the rhodium(III)-catalyzed C-H activation and annulation of 2-aminopyridines with alkynes. [10]This method allows for the direct formation of the 7-azaindole ring system without the need for pre-functionalized starting materials, offering excellent atom economy.

CH_Activation cluster_4 Catalytic Cycle RhIII [Rh(III)] Coordination Coordination RhIII->Coordination CH_Activation C-H Activation Coordination->CH_Activation Aminopyridine 2-Aminopyridine Aminopyridine->Coordination Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Alkyne_Insertion Alkyne Insertion Rhodacycle->Alkyne_Insertion Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Alkyne Alkyne Alkyne->Alkyne_Insertion Reductive_Elimination->RhIII Regeneration Product 7-Azaindole Reductive_Elimination->Product

Caption: Key mechanistic steps in the Rh(III)-catalyzed C-H activation/annulation.

Causality Behind Experimental Choices: The rhodium(III) catalyst, often in the form of [Cp*RhCl₂]₂, is activated to a catalytically active species. The amino group of the 2-aminopyridine acts as a directing group, facilitating the regioselective C-H activation at the C3 position to form a rhodacycle intermediate. Subsequent insertion of the alkyne and reductive elimination furnishes the 7-azaindole product and regenerates the active catalyst. An oxidant, such as AgSbF₆, is often required to facilitate the catalytic cycle. [3]

Comparative Analysis of Synthetic Strategies

StrategyStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantagesTypical Yields
Fischer Indole Synthesis Pyridylhydrazones, Aldehydes/KetonesStrong acids (PPA, H₂SO₄)Well-established, readily available starting materialsHarsh conditions, limited to electron-rich pyridines, potential for side reactions20-70%
Hemetsberger-Knittel Pyridylaldehydes, Ethyl azidoacetate- (Thermal)Good for 2-ester substituted 7-azaindoles, often cleaner than FischerRequires synthesis of azido precursors, thermal decomposition can be hazardous50-85%
Batcho-Leimgruber 2-Methyl-3-nitropyridinesDMF-DMA, Reducing agent (e.g., Pd/C)Versatile, good functional group tolerance, amenable to microwave heatingRequires nitrated starting materials, multi-step60-90%
Sonogashira Coupling 2-Amino-3-halopyridines, Terminal alkynesPd catalyst, Cu(I) cocatalyst, BaseMild conditions, high yields, good for 2-substituted derivativesRequires pre-functionalized starting materials, potential for homocoupling70-95%
Suzuki-Miyaura Coupling 2-Amino-3-halopyridines, Vinylboronic acidsPd catalyst, BaseBroad substrate scope, good functional group toleranceRequires synthesis of boronic acid derivatives60-85%
Rh(III)-Catalyzed C-H Activation 2-Aminopyridines, Alkynes[Cp*RhCl₂]₂, Oxidant (e.g., AgSbF₆)High atom economy, no pre-functionalization needed, excellent regioselectivityExpensive catalyst, requires inert atmosphere75-95%

Detailed Experimental Protocols

Representative Protocol for Sonogashira Coupling/Cyclization

Synthesis of 2-Phenyl-7-azaindole

This protocol is a representative example based on procedures described in the literature and should be adapted and optimized for specific substrates. [1] Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent such as triethylamine (5 mL) in a sealed tube, add phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in anhydrous toluene (10 mL).

  • Add potassium tert-butoxide (1.5 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).

  • Heat the mixture at 65 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Representative Protocol for Rh(III)-Catalyzed C-H Activation

Synthesis of 2,3-Diphenyl-7-azaindole

This protocol is a representative example based on procedures described in the literature and should be performed under an inert atmosphere. [10]

  • To an oven-dried Schlenk tube, add 2-aminopyridine (0.5 mmol), diphenylacetylene (0.6 mmol), [Cp*RhCl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (2.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After completion, cool the reaction to room temperature and filter through a short pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-diphenyl-7-azaindole.

Conclusion

The synthesis of the 7-azaindole scaffold has evolved significantly, with modern transition-metal-catalyzed methods offering powerful alternatives to classical approaches. The choice of synthetic strategy should be carefully considered based on the desired substitution pattern, scalability, and economic factors. For the synthesis of highly functionalized and diverse libraries of 7-azaindole derivatives for drug discovery, the palladium-catalyzed cross-coupling reactions and rhodium-catalyzed C-H activation methods provide the most versatile and efficient routes. Classical methods, however, can still be valuable for the synthesis of specific substitution patterns or when starting from readily available precursors. This guide provides a framework for researchers to navigate the synthetic landscape of this important heterocyclic system and to make informed decisions in their synthetic planning.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J.-Y. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(5), 1031-1064.
  • Bolli, M. H., et al. (2010). The Discovery of N-[4-(2,4-Dioxo-1,3-thiazolidin-5-ylmethyl)phenyl]-N'-(4'-trifluoromethyl-biphenyl-2-carbonyl)urea (ACT-281988), a Potent, Orally Active, Non-Peptidic Antagonist of the Human Gonadotropin-Releasing Hormone Receptor. Journal of Medicinal Chemistry, 53(15), 5438-5458.
  • Tsai, J. H., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(13), 3823-3826.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Pennington, L. D., & Moustakas, D. T. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(10), 4053-4079.
  • Oh, Y., & Kim, S. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 63(8), 589-596.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A One-Pot, Copper-Free Sonogashira Alkynylation/Indolization Sequence for the Synthesis of N-Alkylindoles and N-Alkylazaindoles. Organic Letters, 8(15), 3307-3310.
  • Roy, P., et al. (2005). The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751-2757.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes.
  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545.
  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
  • Joseph, B., & Mérour, J.-Y. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(11), 20395-20438.
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C−N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1311.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Sun, H., et al. (2017). Silver-Catalyzed On-Water Intramolecular Cyclization of Acetylenic Free Amines: An Efficient Synthesis of 7-Azaindoles and Indoles. Synthesis, 49(21), 4845-4852.
  • Son, N. T., et al. (2020). Site-Selective Synthesis of 5- and 6-Azaindoles by Palladium-Catalyzed Cross-Coupling and Cyclization Reactions. Synlett, 31(13), 1308-1312.
  • Park, J. H., et al. (2021). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 64(1), 1-21.

Sources

A Spectroscopic Deep Dive: Comparative Analysis of Ethyl vs. Methyl 7-Azaindole Dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure, frequently incorporated into kinase inhibitors and other therapeutic agents due to its unique bioisosteric relationship with purines.[1] The choice of ester functionality appended to this core can significantly influence a compound's physicochemical properties, including solubility, metabolic stability, and crystal packing, thereby impacting its developability as a drug candidate. This guide provides a detailed spectroscopic comparison of ethyl and methyl 7-azaindole dicarboxylates, offering experimental data and insights to aid in the characterization and selection of these important building blocks.

This comparative analysis will focus on a representative pair: dimethyl 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylate and diethyl 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylate. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral differences and provide a framework for the unambiguous identification of these closely related analogs.

Molecular Structures

Caption: Molecular structures of dimethyl and diethyl 7-azaindole-2,3-dicarboxylate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the dimethyl and diethyl esters of 7-azaindole-2,3-dicarboxylic acid. This data has been compiled from various sources and represents typical values observed for these compounds.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The most significant difference in the ¹H NMR spectra is the presence of the ethyl group signals (a quartet and a triplet) in the diethyl ester, contrasting with the sharp singlet of the methyl groups in the dimethyl ester.

Proton Dimethyl Ester (δ, ppm) Diethyl Ester (δ, ppm) Multiplicity J (Hz) Notes
NH (H1)~10.0~10.0br s-Chemical shift can vary with concentration and solvent.
H4~8.40~8.40dd~8.0, 1.5
H6~8.20~8.20dd~4.5, 1.5
H5~7.20~7.20dd~8.0, 4.5
OCH₃~4.00-s-Two overlapping singlets, integrating to 6H.
OCH₂CH₃-~4.45q7.1Methylene protons of the ethyl ester.
OCH₂CH₃-~1.45t7.1Methyl protons of the ethyl ester.
¹³C NMR Spectral Data (100 MHz, CDCl₃)

In the ¹³C NMR spectra, the key differentiators are the signals for the ester alkyl groups. The diethyl ester exhibits two distinct signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group, whereas the dimethyl ester shows a single resonance for the methoxy (-OCH₃) carbons.

Carbon Dimethyl Ester (δ, ppm) Diethyl Ester (δ, ppm) Notes
C=O~165, ~162~164, ~161Two distinct carbonyl signals for the two ester groups.
C7a~148~148
C6~145~145
C4~130~130
C2~128~128
C3a~120~120
C5~118~118
C3~110~110
OCH₃~52.5-
OCH₂CH₃-~62.0
OCH₂CH₃-~14.5
Infrared (IR) Spectral Data (KBr Pellet, cm⁻¹)

The IR spectra of both compounds are dominated by the characteristic absorptions of the N-H and carbonyl groups. The primary difference lies in the C-H stretching and bending regions due to the additional methylene and methyl groups in the ethyl ester.

Functional Group Dimethyl Ester (cm⁻¹) Diethyl Ester (cm⁻¹) Vibrational Mode
N-H~3300-3400~3300-3400Stretching
C-H (aromatic)~3100-3150~3100-3150Stretching
C-H (aliphatic)~2950, ~2850~2980, ~2940, ~2870Stretching (methyl vs. ethyl)
C=O (ester)~1720, ~1700~1715, ~1695Stretching (asymmetric and symmetric)
C=N, C=C~1600-1450~1600-1450Aromatic ring stretching
C-O (ester)~1250-1200~1250-1200Stretching
Mass Spectrometry (MS) Data (ESI+)

Electrospray ionization mass spectrometry will typically show the protonated molecule [M+H]⁺ as the base peak. The fragmentation patterns can also be diagnostic, with the ethyl ester showing a characteristic loss of ethylene (28 Da) from the ester group.

Ion Dimethyl Ester (m/z) Diethyl Ester (m/z) Notes
[M+H]⁺249.08277.11Molecular ion peak.
[M+Na]⁺271.06299.09Sodium adduct.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data presented above. These protocols are designed to be self-validating by including steps for instrument calibration and sample preparation that ensure data quality and reproducibility.

Synthesis of Dialkyl 7-Azaindole-2,3-dicarboxylates

A common synthetic route to these compounds involves the reaction of 2-aminopyridine with a dialkyl acetylenedicarboxylate.[2] The choice of the acetylenedicarboxylate (dimethyl or diethyl) directly determines the final ester product.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start 2-Aminopyridine + Dialkyl Acetylenedicarboxylate reaction Cyclization Reaction (e.g., in acetic acid, reflux) start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography (Silica Gel) workup->purification 3 product Dialkyl 7-Azaindole-2,3-dicarboxylate purification->product 4

Caption: General synthetic workflow for dialkyl 7-azaindole-2,3-dicarboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices: A 400 MHz or higher field NMR spectrometer is chosen to ensure adequate resolution of the aromatic and ester proton signals. Deuterated chloroform (CDCl₃) is a common solvent for these compounds, offering good solubility. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the 7-azaindole dicarboxylate and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical TMS signal.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (IR) Spectroscopy

Rationale for Experimental Choices: The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples. A background spectrum of the KBr is taken to subtract any atmospheric and instrumental interferences.

Step-by-Step Protocol:

  • Sample Preparation: Grind a small amount (1-2 mg) of the 7-azaindole dicarboxylate with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place only a KBr pellet (or nothing) in the sample holder of the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Replace the background pellet with the sample pellet and acquire the sample spectrum.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale for Experimental Choices: ESI is a soft ionization technique that is well-suited for analyzing polar, non-volatile compounds like the 7-azaindole dicarboxylates, typically producing the protonated molecular ion with minimal fragmentation. A mobile phase of acetonitrile and water with a small amount of formic acid is used to promote ionization.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-50 µg/mL) in a mixture of acetonitrile and water (e.g., 1:1 v/v) containing 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500). Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺ and any adducts like [M+Na]⁺) and any significant fragment ions.

Conclusion

The spectroscopic comparison of ethyl and methyl 7-azaindole dicarboxylates reveals distinct and predictable differences, primarily in their ¹H and ¹³C NMR spectra, arising from the different ester alkyl groups. The presence of a quartet and a triplet in the ¹H NMR and two additional aliphatic signals in the ¹³C NMR are definitive indicators of the ethyl ester. While the IR and MS data also show subtle differences, NMR spectroscopy provides the most unambiguous characterization. By following the detailed experimental protocols outlined in this guide, researchers can confidently synthesize and characterize these important heterocyclic building blocks, facilitating their application in drug discovery and development.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Ganesh, T. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(7), 1046–1048. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of optimization and evaluation. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities, with derivatives showing potential as inhibitors of fibroblast growth factor receptor (FGFR), cyclin-dependent kinase 8 (CDK8), and as immunomodulators.[1][2][3] This guide provides a comprehensive framework for evaluating the drug-like properties of a specific series of these compounds: Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate derivatives.

This document is designed to be a practical resource, moving beyond a simple listing of protocols to explain the rationale behind experimental choices and to establish a self-validating system for data interpretation. We will explore a multi-faceted approach, combining computational predictions with robust in vitro assays to build a comprehensive profile of a compound's potential for success as a therapeutic agent.

The Strategic Importance of Early ADMET Assessment

In the early phases of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates.[4][5][6] Favorable ADMET characteristics are as critical as potent biological activity for a compound to advance through the development pipeline. Early identification and mitigation of liabilities in a molecule's ADMET profile can save significant time and resources.[7][8] This guide will focus on a tiered approach to evaluating this compound derivatives, starting with in silico predictions and progressing to key in vitro experiments.

Pillar 1: Computational Profiling - The In Silico First Pass

Before embarking on resource-intensive laboratory experiments, a wealth of information can be gleaned from computational models. These tools provide rapid, cost-effective predictions of a compound's physicochemical and pharmacokinetic properties.[9][10]

Lipinski's Rule of Five: A First Look at Oral Bioavailability

A foundational principle in medicinal chemistry, Lipinski's Rule of Five provides a set of simple heuristics to predict the likelihood of a compound being orally bioavailable.[11][12][13] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons [11][12]

  • LogP (octanol-water partition coefficient) ≤ 5 [11][12][14]

  • Hydrogen Bond Donors (HBD) ≤ 5 [11][12]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 [11][12]

For our this compound scaffold, various substitutions at different positions will impact these parameters. A hypothetical comparison of a small library of derivatives is presented below.

Table 1: In Silico Physicochemical Properties of Hypothetical this compound Derivatives

Compound IDR1-substituentR2-substituentMolecular Weight (Da)Calculated LogPHBDHBALipinski Violations
Parent HH276.282.1160
DERIV-A CH3H290.312.5160
DERIV-B PhenylH352.383.8160
DERIV-C 4-Cl-PhenylH386.824.5160
DERIV-D HCOOH320.271.5280
DERIV-E HCONH2319.301.2270

Note: These values are illustrative and would be calculated using computational software such as ADMET Predictor® or ADMETlab.[9][15]

Advanced ADMET Prediction

Beyond Lipinski's rules, numerous computational tools can predict a wider range of ADMET properties, including aqueous solubility, permeability, metabolic stability, and potential toxicities.[15][16] These platforms utilize sophisticated algorithms and machine learning models trained on large datasets of experimental results.[10]

Pillar 2: In Vitro Assays - Generating Robust Experimental Data

While in silico predictions are invaluable for initial screening, experimental validation is paramount. The following are key in vitro assays to characterize the drug-like properties of your this compound derivatives.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a common hurdle in drug development. The kinetic and thermodynamic solubility of your compounds should be determined early.

Membrane Permeability: Crossing Biological Barriers

For a drug to reach its target, it must be able to cross cellular membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.[17][18] It serves as an excellent initial screen for gastrointestinal tract permeability.[17]

Table 2: Comparative Permeability of Hypothetical Derivatives (PAMPA)

Compound IDApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
Parent 8.5High
DERIV-A 9.2High
DERIV-B 6.1Moderate
DERIV-C 5.5Moderate
DERIV-D 1.8Low
DERIV-E 2.3Low

Note: This is hypothetical data. High permeability in PAMPA is generally considered to be a Papp > 5 x 10⁻⁶ cm/s.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a step-by-step methodology for assessing the passive permeability of your this compound derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)[18]

  • 96-well acceptor plates (low-binding)[18]

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[19]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS for quantification[17]

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate the filter.[19]

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS (with a small percentage of DMSO if necessary) to a final concentration of 10 µM.[17][19]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.[19]

  • Start the Assay: Add 150 µL of the donor solutions to the donor plate.[19] Carefully place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours.[17][18][20]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.[17]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - [C_A] / [C_equilibrium])

    Where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Membrane on Donor Plate assemble Assemble Donor and Acceptor Plates prep_membrane->assemble prep_donor Prepare Donor Solutions (Test Compounds) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble incubate Incubate at Room Temperature assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound is a critical determinant of its in vivo half-life and dosing regimen.[7] In vitro assays using liver microsomes or hepatocytes can provide an early indication of a compound's susceptibility to metabolism by drug-metabolizing enzymes.[7][21]

Table 3: Comparative Metabolic Stability of Hypothetical Derivatives (Human Liver Microsomes)

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Parent 4515.4Moderate
DERIV-A 6510.7Low
DERIV-B 2527.7High
DERIV-C 2231.5High
DERIV-D >120<5.8Very Low
DERIV-E >120<5.8Very Low

Note: This is hypothetical data. The intrinsic clearance is calculated from the half-life and the protein concentration.

Experimental Protocol: Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of your derivatives in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Test compounds and positive control (a compound with known metabolic instability)

  • Acetonitrile for reaction termination

  • LC-MS/MS for quantification[22]

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[22][23]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[22]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile) to stop the reaction.[22]

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point by LC-MS/MS.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

DrugLikeness_Pillars center Drug-Likeness Evaluation comp Computational Profiling center->comp invitro In Vitro Assays center->invitro physchem Physicochemical Properties comp->physchem admet ADMET Prediction comp->admet sol Solubility invitro->sol perm Permeability (PAMPA) invitro->perm met Metabolic Stability invitro->met tox Cytotoxicity invitro->tox

Caption: Key pillars in the evaluation of drug-like properties.

Cytotoxicity: Assessing Potential for Cellular Damage

Early assessment of a compound's potential to cause cellular damage is a critical step in de-risking a chemical series.[24][25] Cytotoxicity assays are used to measure the degree to which a compound is toxic to cells.[24][26] A variety of assays are available, each measuring a different cellular endpoint, such as membrane integrity, metabolic activity, or apoptosis.[26]

Synthesizing the Data for Decision Making

The ultimate goal of this comprehensive evaluation is to build a clear picture of the drug-like potential of each this compound derivative. By integrating the in silico predictions with the in vitro experimental data, researchers can make informed decisions about which compounds to advance and which to deprioritize. This multi-parameter optimization approach is essential for navigating the complexities of modern drug discovery.

Conclusion

The evaluation of drug-like properties is a critical and iterative process in the journey of drug discovery. For promising scaffolds like this compound, a systematic and scientifically rigorous approach to ADMET profiling is essential. By combining the predictive power of computational tools with the definitive data from in vitro assays, researchers can efficiently identify and optimize candidates with a higher probability of success in preclinical and clinical development. This guide provides a foundational framework for this endeavor, emphasizing the importance of understanding the "why" behind the "how" in experimental design and data interpretation.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • In Vitro ADME. Selvita. [Link]

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  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface this guidance by stating that a specific Safety Data Sheet (SDS) for Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate (CAS No. 1311569-08-0) was not located in the initial search.[1] The following procedures are therefore synthesized from data on structurally analogous compounds, established laboratory best practices, and regulatory guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage and dispose of this chemical waste safely and compliantly.

Hazard Assessment and Immediate Safety Concerns

Understanding the potential hazards of this compound is the critical first step in ensuring safe handling and disposal. Based on data from similar nitrogen-containing heterocyclic compounds, this chemical should be treated with caution.

Assumed Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Skin Irritant May cause skin irritation upon contact.[2][3]Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[2] Wash hands thoroughly after handling.[3]
Eye Irritant May cause serious eye irritation.[2][3]Wear chemical safety goggles or a face shield.[2] Ensure eyewash stations are readily accessible.[3]
Respiratory Irritant May cause respiratory irritation if inhaled.[2][3]Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas.[2]

In the event of exposure, follow these immediate first-aid measures:

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

The Logic of Proper Chemical Waste Management

The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. The principles of a robust chemical hygiene plan, as mandated by OSHA, are designed to protect laboratory personnel and the environment.[5][6] Improper disposal can lead to environmental contamination and significant legal and financial repercussions.[7]

The disposal strategy for this compound is dictated by its chemical nature as a nitrogen-containing heterocyclic compound. These compounds can have ecological impacts if not disposed of correctly.[8] The overarching goal is to manage this waste from "cradle to grave," a principle central to the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9]

Operational Protocol: Step-by-Step Disposal Procedure

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste handler.

Step 1: Waste Identification and Segregation

Properly categorizing chemical waste at the source is crucial for safe and compliant disposal.

  • Hazardous Waste Determination: Based on the assumed hazard profile, this compound and materials contaminated with it should be classified as hazardous waste. This determination must be made by trained laboratory personnel.[10]

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any other solid materials that have come into contact with the compound.

    • Liquid Waste: Solutions containing this compound. It is critical to not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong acids and bases.[3]

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are paramount for safety.

  • Container Selection:

    • Use a chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) carboys are a suitable option for liquid waste. For solid waste, a clearly marked, sealable bag or a wide-mouth solid waste container can be used.

  • Labeling:

    • All waste containers must be labeled immediately upon the first addition of waste.[11]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations)

      • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

      • The date the waste was first added to the container.

      • The name and contact information of the responsible researcher or laboratory.

Step 3: In-Lab Storage

Temporary storage of hazardous waste within the laboratory must be managed to minimize risk.

  • Storage Location: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.[12] The storage area should be under the direct supervision of laboratory personnel.[12]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[3]

Step 4: Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Engage a Certified Waste Broker: Laboratories are required to work with a licensed hazardous waste disposal company.[9] This company will provide guidance on packaging and will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Recommended Disposal Method: For nitrogen-containing heterocyclic compounds, incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[2][13] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This includes the waste determination, container labeling, and manifests from the waste disposal company.[9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Immediate Action cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_storage In-Lab Storage cluster_disposal Final Disposal A This compound (Solid or Liquid) B Hazard Assessment: Treat as Irritant & Harmful A->B C1 Solid Waste Container B->C1 Solid C2 Liquid Waste Container (with Secondary Containment) B->C2 Liquid D Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date C1->D C2->D E Store in Designated, Well-Ventilated Area D->E F Arrange Pickup with Certified Waste Broker E->F G Transport to TSDF for Incineration F->G

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate represent a critical class of molecules with significant therapeutic potential. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Anticipated Hazards: A Data-Driven Approach

Based on the toxicological profiles of related pyridine and pyrrolopyridine derivatives, we can anticipate the following primary hazards associated with this compound:

  • Skin Irritation: Many pyridine-based compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2]

  • Harmful if Swallowed or Inhaled: Some pyridine derivatives have been shown to be harmful if ingested or inhaled, highlighting the need for stringent containment measures.[1]

Given these potential hazards, a multi-faceted approach to PPE is not just recommended; it is essential.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific laboratory operations being performed. The following table outlines the recommended PPE for various scenarios when handling this compound.

Scenario Required PPE Rationale
Weighing and preparing solutions Safety glasses with side shields, nitrile gloves, lab coatProtects against accidental splashes and skin contact with the solid compound or solutions.
Running reactions at ambient temperature Safety goggles, nitrile gloves, lab coatOffers a higher level of eye protection from potential splashes during transfers and manipulations.
Running reactions under heating or reflux Safety goggles and face shield, nitrile gloves, flame-resistant lab coatProvides enhanced protection for the face and body from potential splashes of hot, corrosive materials.
Work-up and purification (e.g., extraction, chromatography) Safety goggles, nitrile gloves, lab coatProtects against splashes and skin contact with the compound and various solvents.
Handling of dry, powdered compound Safety goggles, nitrile gloves, lab coat, and a properly fitted N95 respirator or work in a fume hoodMinimizes the risk of inhaling fine particles of the compound.

Step-by-Step Guide to Safe Handling and PPE Usage

Adherence to a standardized protocol is paramount for ensuring consistent safety in the laboratory. The following step-by-step guide provides a clear workflow for the safe handling of this compound.

Pre-Operational Safety Checks
  • Information Review: Before handling the compound, review the available safety information for structurally similar molecules.[1][3]

  • Engineering Controls: Ensure that primary engineering controls, such as a certified chemical fume hood, are functioning correctly.[4][5]

  • Emergency Equipment: Confirm the location and operational readiness of safety showers and eyewash stations.[3]

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage or contamination before use.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for minimizing the risk of contamination.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Lab_Coat Lab Coat Wash_Hands->Lab_Coat Step 1 Respirator Respirator (if required) Lab_Coat->Respirator Step 2 Goggles Safety Goggles/Face Shield Respirator->Goggles Step 3 Gloves Gloves Goggles->Gloves Step 4

Caption: PPE Donning Sequence

Safe Handling Protocol
  • Work within a Fume Hood: All manipulations of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Glove Usage: Always wear nitrile gloves when handling the compound or any contaminated equipment.[5] If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[6]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as reactions under pressure or vigorous stirring, upgrade to safety goggles and a face shield.[3][7]

  • Protective Clothing: A lab coat should be worn at all times and should be buttoned completely.[6] For procedures involving larger quantities or a higher risk of splashing, consider a chemically resistant apron.

  • Avoid Contamination: Do not touch your face, eyes, or any personal items with gloved hands.[8]

Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

PPE_Doffing_Sequence cluster_doffing Doffing Sequence cluster_final Final Step Gloves Gloves Goggles Safety Goggles/Face Shield Gloves->Goggles Step 1 Lab_Coat Lab Coat Goggles->Lab_Coat Step 2 Respirator Respirator (if required) Lab_Coat->Respirator Step 3 Wash_Hands Wash Hands Thoroughly Respirator->Wash_Hands Step 4

Caption: PPE Doffing Sequence

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship.

  • Chemical Waste: All solid and liquid waste containing the compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Sharps: Any needles or other sharps used in the process should be disposed of in a designated sharps container.[9]

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these robust PPE and handling protocols, you can confidently and safely advance your research with this compound, secure in the knowledge that you have taken the necessary steps to protect yourself and your colleagues.

References

  • Unknown. Guidelines and Laboratory Protocols of Organic Chemistry. [Link not available]
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254510, Diethyl dipicolinate. [Link]

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Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.